(R)-2-Amino-4-bromopent-4-enoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-amino-4-bromopent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTCSGBSYHNQHFD-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C[C@H](C(=O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426336 | |
| Record name | D-2-Amino-4-bromo-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264903-49-3 | |
| Record name | D-2-Amino-4-bromo-4-pentenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90426336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-2-Amino-4-bromopent-4-enoic acid chemical properties
An In-depth Technical Guide to (R)-2-Amino-4-bromopent-4-enoic Acid
Introduction
This compound is a non-proteinogenic, chiral amino acid that serves as a highly versatile building block in modern organic and medicinal chemistry.[1] Its unique structure, featuring a stereodefined α-amino acid core, a reactive vinyl bromide moiety, and a flexible methylene spacer, makes it a valuable precursor for the synthesis of complex unnatural amino acids (UAAs). These UAAs are integral to the development of novel therapeutics, peptidomimetics, and chemical biology tools, enabling precise modifications to probe and modulate biological systems. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this important synthetic intermediate.
Physicochemical and Spectroscopic Properties
The fundamental properties of this compound are summarized below. While experimentally derived spectroscopic data is not widely published, predicted characteristics based on its structure are provided for reference.
Core Properties
A compilation of the compound's key physical and chemical identifiers is presented in Table 1.
Table 1: Core Chemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | (2R)-2-amino-4-bromopent-4-enoic acid | [2] |
| CAS Number | 264903-49-3 | [1][2][3] |
| Molecular Formula | C₅H₈BrNO₂ | [1][2][3] |
| Molecular Weight | 194.03 g/mol | [1][3][4] |
| Exact Mass | 192.97400 u | [4] |
| Stereochemistry | (R)-enantiomer | [2][3] |
| Purity | Typically ≥95% | [2] |
| InChI Key | YTCSGBSYHNQHFD-SCSAIBSYSA-N | [2] |
| Canonical SMILES | C=C(Br)CC(=O)O | [2] |
Note: The (S)-enantiomer is also commercially available under CAS Number 151144-96-6.[1][4]
Predicted Spectroscopic Profile
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the vinyl proton adjacent to the bromine, the α-proton of the amino acid, the diastereotopic methylene protons, and exchangeable protons from the amine and carboxylic acid groups.
-
¹³C NMR Spectroscopy: The carbon spectrum should reveal signals for the two sp² hybridized carbons of the vinyl bromide group, the α-carbon, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands are anticipated for the N-H stretches of the primary amine, the broad O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, the C=C stretch of the alkene, and the C-Br stretch.
-
Mass Spectrometry: High-resolution mass spectrometry would confirm the exact mass of 192.97400 u.[4] The mass spectrum will exhibit a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.
Stability and Handling
Proper handling and storage are critical to maintain the integrity of the compound.
-
Storage Conditions: To ensure stability, the compound should be stored at refrigerated temperatures (2-8°C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1] It should be protected from light.[1]
-
Safety and Hazards: this compound is classified as hazardous. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling.[4] All manipulations should be performed in a well-ventilated fume hood.
Synthesis and Reactivity
The synthetic utility of this compound stems from its strategic placement of reactive functional groups.
General Synthetic Approach
The choice of the nitrogen-protecting group is a critical determinant of the reaction's course, with electron-withdrawing groups like trifluoroacetyl (TFA) favoring the desired alkene addition over potential cyclization pathways.[5] A typical sequence involves the reaction of an N-TFA protected α-vinyl amino ester with phenylselenyl bromide (PhSeBr), followed by an oxidative workup to eliminate the selenide and form the vinyl bromide.[5] This process can yield a mixture of the terminal (E)-isomer and the internal vinyl bromide isomer.[5]
Caption: General workflow for synthesizing α-bromovinyl amino acids.
Chemical Reactivity and Synthetic Utility
The true value of this compound lies in its capacity to serve as a scaffold for diversification. The vinyl bromide moiety is an exceptionally versatile functional handle for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions.
-
Cross-Coupling Reactions: The vinyl bromide is an ideal substrate for Suzuki-Miyaura, Negishi, and Stille couplings, allowing for the introduction of diverse aryl, heteroaryl, and other vinyl groups.[6] Nickel-catalyzed reductive coupling methodologies have also proven effective for connecting vinyl halides with various electrophiles.[7]
-
Amino Acid Chemistry: The α-amino and carboxylic acid groups can be manipulated using standard peptide chemistry protocols. The amine can be protected with common protecting groups (e.g., Boc, Cbz) and coupled with other amino acids or molecular fragments, while the carboxylic acid can be esterified or activated for amide bond formation.
This dual reactivity allows for a modular approach to building complex molecular architectures. A synthetic chemist can first perform a cross-coupling reaction on the vinyl bromide and then utilize the amino acid functionality for further elaboration, or vice versa.
Caption: Reactivity map for synthetic diversification.
Applications in Research and Drug Development
The ability to synthesize novel UAAs is a cornerstone of modern drug discovery. This compound is a key enabler of this process.
-
Scaffold for Unnatural Amino Acids: Its primary application is as a starting material for UAAs with novel side chains that are not found in nature.[1][8] These UAAs can be incorporated into peptides to create peptidomimetics with improved pharmacological properties, such as enhanced metabolic stability, increased potency, and greater receptor selectivity.[8]
-
Medicinal Chemistry and Drug Discovery: The vinyl bromide handle allows for the late-stage functionalization of complex molecules, a powerful strategy in lead optimization. By using cross-coupling reactions, chemists can rapidly generate libraries of analogs with diverse side chains to explore structure-activity relationships (SAR). This approach has been used to synthesize complex molecules, including derivatives of pharmaceutical scaffolds.[9]
-
Chemical Biology and PROTACs: The synthesis of bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs) often requires complex, non-natural linkers and ligands.[10] Building blocks like this compound provide the necessary chemical handles to construct these elaborate structures.
-
Radiolabeled Tracers for Imaging: Structurally related vinyl halide-containing amino acids have been successfully developed as radiolabeled tracers for Positron Emission Tomography (PET) imaging of brain tumors.[11] This highlights the potential of this scaffold in the development of novel diagnostic agents, where the bromine atom could be replaced with a positron-emitting isotope like ⁷⁶Br.[11]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for molecular innovation. Its defined stereochemistry and, most importantly, its reactive vinyl bromide handle provide a gateway to a vast chemical space of novel unnatural amino acids. For researchers in drug discovery and chemical biology, this compound offers a reliable and versatile platform for constructing the next generation of precisely engineered molecules, from targeted therapeutics to advanced biological probes.
References
- This compound. AiFChem.
- This compound. Fluorochem.
- Synthesis of Higher α-Chlorovinyl and α-Bromovinyl Amino Acids: The Amino Protecting Group Determines the Reaction Course.
- 2-Amino-4-bromopent-4-enoic Acid | CAS 7145-00-8. Benchchem.
- Buy (2S)
- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
- Preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine. RSC Publishing.
- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Macmillan Group - Princeton University.
- Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles.
- Reprogramming natural proteins using unn
- Recent Advances in the Synthesis of Unnatural α-Amino Acids - An Upd
- Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging. PubMed Central.
Sources
- 1. benchchem.com [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 264903-49-3 | this compound - AiFChem [aifchem.com]
- 4. echemi.com [echemi.com]
- 5. Synthesis of Higher α-Chlorovinyl and α-Bromovinyl Amino Acids: The Amino Protecting Group Determines the Reaction Course - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05452F [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structural Analysis of (R)-2-Amino-4-bromopent-4-enoic Acid
Introduction
(R)-2-Amino-4-bromopent-4-enoic acid is a non-proteinogenic, unsaturated α-amino acid characterized by the presence of a vinyl bromide moiety. Its molecular formula is C₅H₈BrNO₂ with a molecular weight of approximately 194.03 g/mol [1][2]. The structure combines the key functional groups of an amino acid (a carboxylic acid and an amine group at the α-carbon) with a reactive bromoalkene, making it a molecule of significant interest in medicinal chemistry and organic synthesis. The specific (R)-stereochemistry at the α-carbon and the geometry of the double bond are critical features that dictate its biological activity and synthetic utility.
This technical guide provides a comprehensive overview of the analytical methodologies required for the complete structural elucidation and stereochemical confirmation of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural analysis of complex amino acids.
Molecular Structure and Key Features
The structural integrity of this compound is defined by several key features that are amenable to spectroscopic analysis:
-
Chiral Center: The α-carbon (C2) is a stereocenter, giving rise to (R) and (S) enantiomers.
-
Vinyl Bromide Group: The C4-C5 double bond with a bromine substituent introduces geometric isomerism (E/Z) and provides unique spectroscopic handles.
-
Amino Acid Backbone: The carboxylic acid and amino groups exhibit characteristic spectroscopic signatures.
A thorough structural analysis, therefore, necessitates a multi-technique approach to unambiguously determine the connectivity, functional groups, and stereochemistry of the molecule.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.
Expected Mass Spectrum Data
| Parameter | Predicted Value | Rationale |
| Molecular Ion (M⁺) | m/z 193 & 195 | Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a characteristic doublet with a two-mass-unit separation and roughly equal intensity[3][4][5]. |
| High-Resolution Mass | 192.97400 u (for C₅H₈⁷⁹BrNO₂) | High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition. |
| Key Fragment 1 | m/z 114 | Loss of a bromine radical (•Br) from the molecular ion is a common fragmentation pathway for alkyl halides[6]. |
| Key Fragment 2 | m/z 148 & 150 | Loss of the carboxyl group (•COOH) is a characteristic fragmentation of amino acids. The isotopic pattern of bromine would be retained in this fragment. |
| Key Fragment 3 | m/z 56 | This could arise from a complex fragmentation, possibly involving the loss of both the bromine and the carboxyl group. |
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
The choice of ESI is predicated on its soft ionization nature, which is well-suited for polar molecules like amino acids, often preserving the molecular ion.
-
Sample Preparation: Dissolve 1-2 mg of this compound in 1 mL of a suitable solvent system, such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid to facilitate protonation.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS Parameters:
-
Ionization Mode: Positive ion mode is typically preferred for amino acids to detect the [M+H]⁺ ion.
-
Capillary Voltage: 3-4 kV.
-
Drying Gas (N₂): Set to an appropriate flow rate and temperature to desolvate the ions.
-
Mass Range: Scan a range that encompasses the expected molecular ion and key fragments (e.g., m/z 50-300).
-
-
Data Analysis: Analyze the resulting spectrum for the characteristic M and M+2 isotopic pattern of the molecular ion. Use the accurate mass measurement to confirm the elemental formula. For fragmentation data, tandem MS (MS/MS) can be performed by selecting the molecular ion as the precursor.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR are essential for a complete structural assignment.
Predicted ¹H NMR Spectral Data (in D₂O)
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |
| Hα (C2-H) | 3.8 - 4.2 | Triplet (t) or Doublet of Doublets (dd) | J(Hα, Hβ) ≈ 6-8 Hz | The α-proton is adjacent to the electron-withdrawing amino and carboxyl groups, shifting it downfield. It will couple to the two diastereotopic β-protons. |
| Hβ (C3-H₂) | 2.8 - 3.2 | Multiplet (m) | J(Hβ, Hα) ≈ 6-8 Hz, J(Hβ, Hγ) ≈ 1-2 Hz | These allylic protons are diastereotopic due to the adjacent chiral center. They will show complex coupling to the α-proton and long-range coupling to the vinylic protons. |
| Hγ (C5-H₂) | 5.5 - 6.0 | Two separate doublets (d) or multiplets (m) | J(geminal) ≈ 1-3 Hz, J(cis/trans to Hβ) ≈ 1-2 Hz | These are vinylic protons. Due to the bromine on the same carbon, they are expected to be in the typical alkene region but can be influenced by the halogen's electronegativity and anisotropy. They will exhibit geminal coupling to each other and potentially long-range coupling to the β-protons. |
Predicted ¹³C NMR Spectral Data (in D₂O)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C1 (COOH) | 170 - 180 | Typical chemical shift for a carboxylic acid carbon. |
| C2 (CH-NH₂) | 50 - 60 | The α-carbon of an amino acid, shifted downfield by the attached nitrogen and carboxyl group. |
| C3 (CH₂) | 35 - 45 | An allylic carbon, influenced by the adjacent double bond and chiral center. |
| C4 (C=C-Br) | 110 - 120 | The carbon of the double bond bearing the bromine atom. The bromine's shielding effect will influence its position. |
| C5 (=CH₂) | 125 - 135 | The terminal vinyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). D₂O is often a good choice for amino acids, but the exchangeable protons (-NH₂ and -COOH) will not be observed.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Perform decoupling experiments (e.g., COSY) to establish proton-proton coupling networks.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to differentiate between CH, CH₂, and CH₃ groups.
-
Use 2D techniques like HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range C-H correlations.
-
-
Data Analysis: Assign all proton and carbon signals based on their chemical shifts, multiplicities, coupling constants, and correlations from 2D NMR experiments.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Predicted FT-IR Spectral Data
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3000 - 3300 | N-H stretch | Primary amine (-NH₂) |
| 2500 - 3300 (broad) | O-H stretch | Carboxylic acid (-COOH) |
| 1680 - 1720 | C=O stretch | Carboxylic acid (-COOH) |
| 1620 - 1680 | C=C stretch | Alkene |
| 1550 - 1650 | N-H bend | Primary amine (-NH₂) |
| ~1400 | O-H bend | Carboxylic acid (-COOH) |
| 1210 - 1320 | C-N stretch | Amine |
| 500 - 600 | C-Br stretch | Alkyl bromide |
Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)
The ATR method is simple and requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background.
-
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Stereochemical Analysis: Chiral High-Performance Liquid Chromatography (HPLC)
While NMR and MS can confirm the molecular structure, they cannot differentiate between enantiomers. Chiral HPLC is the definitive method for determining the enantiomeric purity of this compound.
Methodology Rationale
The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times. For amino acids, several types of CSPs are effective, including those based on macrocyclic glycopeptides (e.g., teicoplanin-based columns) or crown ethers[7][8].
Experimental Protocol: Chiral HPLC
-
Instrumentation: A standard HPLC system with a UV detector is typically sufficient.
-
Chiral Column: Select a suitable chiral column, for example, a teicoplanin-based CSP.
-
Mobile Phase: A polar organic mobile phase, often a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous buffer (e.g., ammonium formate or acetate), is commonly used for underivatized amino acids. The exact composition will need to be optimized.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
-
Analysis:
-
Inject a standard of the racemic mixture to determine the retention times of both the (R) and (S) enantiomers.
-
Inject the sample of this compound to confirm its retention time matches that of the (R)-enantiomer from the racemic standard and to determine its enantiomeric purity by integrating the peak areas.
-
Synthesis and Characterization Workflow
The synthesis of α-halovinyl amino acids often involves the modification of a precursor α-vinyl amino acid[9][10]. A general workflow for the synthesis and subsequent structural analysis is depicted below.
Caption: Workflow for synthesis and structural analysis.
Conclusion
The structural analysis of this compound is a comprehensive process that relies on the synergistic application of multiple advanced analytical techniques. Mass spectrometry confirms the molecular weight and elemental composition, highlighting the presence of bromine through its characteristic isotopic pattern. NMR spectroscopy provides the detailed connectivity of the carbon-hydrogen framework. FT-IR spectroscopy identifies the key functional groups. Finally, chiral HPLC is indispensable for confirming the stereochemical integrity of the α-carbon. By following the protocols and interpretative guidelines outlined in this guide, researchers can confidently and accurately characterize this and other complex, non-proteinogenic amino acids.
References
- Berkowitz, D. B., & Pedersen, M. L. (1996). Synthesis of Higher α-Chlorovinyl and α-Bromovinyl Amino Acids: The Amino Protecting Group Determines the Reaction Course. The Journal of Organic Chemistry, 61(18), 6443-6454.
- Silverman, R. B., & Nanavati, S. M. (1991).
- Berkowitz, D. B., & Pedersen, M. L. (1996). Synthesis of Higher α-Chlorovinyl and α-Bromovinyl Amino Acids. UNL Digital Commons.
-
JoVE. (2024). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]
-
Chromatography Today. (n.d.). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]
-
LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]
-
YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
YouTube. (2021, February 15). Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-bromopent-4-enoic Acid. Retrieved from [Link]
-
PubChem. (n.d.). Fmoc-L-2-Amino-4-bromo-4-pentenoic acid. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. tandfonline.com [tandfonline.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. "Synthesis and evaluation of new alpha-halovinyl amino acids as amino a" by Wan Jin Jahng [digitalcommons.unl.edu]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
An In-depth Technical Guide to the Proposed Mechanism of Action of (R)-2-Amino-4-bromopent-4-enoic acid
This guide provides a detailed technical overview of the putative mechanism of action for (R)-2-Amino-4-bromopent-4-enoic acid, a compound of interest for researchers and professionals in drug development and neuroscience. Given the limited direct literature on this specific molecule, this document synthesizes information from structurally related compounds, particularly known inhibitors of γ-aminobutyric acid aminotransferase (GABA-AT), to propose a scientifically grounded hypothesis for its biological activity.
Introduction: The Significance of GABAergic Modulation
The central nervous system (CNS) maintains a delicate equilibrium between excitatory and inhibitory neurotransmission, a balance crucial for normal brain function.[1][2] γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian CNS.[1][2][3] Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[2][3] Consequently, modulation of GABA levels presents a compelling therapeutic strategy.
One key regulator of GABA concentration is the enzyme γ-aminobutyric acid aminotransferase (GABA-AT; EC 2.6.1.19), a pyridoxal 5'-phosphate (PLP)-dependent enzyme responsible for the degradation of GABA.[1][3] Inhibition of GABA-AT leads to an increase in synaptic GABA levels, thereby enhancing inhibitory neurotransmission. This makes GABA-AT a prime target for the development of novel therapeutics. Several successful drugs, such as vigabatrin (γ-vinyl-GABA), operate through the irreversible inhibition of this enzyme.[4][5][6][7]
This compound is a non-proteinogenic amino acid characterized by a vinyl bromide moiety.[8] Its structural similarity to known GABA-AT inactivators suggests that it may also function as a mechanism-based inhibitor of this enzyme. This guide will explore the proposed mechanism of action, drawing parallels with well-characterized inhibitors and outlining experimental approaches for its validation.
Proposed Mechanism of Action: Mechanism-Based Inactivation of GABA-AT
We hypothesize that this compound acts as a mechanism-based inactivator, or "suicide substrate," of GABA-AT. This class of inhibitors is initially processed by the enzyme as a substrate, leading to the formation of a reactive intermediate that covalently modifies and irreversibly inactivates the enzyme.[9]
The proposed inactivation pathway likely involves the following key steps, analogous to other GABA-AT inactivators:
-
Formation of an External Aldimine: The amino group of this compound displaces the lysine residue of the enzyme that is bound to the PLP cofactor, forming an external aldimine.[3][10]
-
Enzyme-Catalyzed Tautomerization: The enzyme's catalytic machinery facilitates a tautomerization event, creating a conjugated system.
-
Michael Addition: The resulting α,β-unsaturated intermediate is a Michael acceptor. A nucleophilic residue in the active site of GABA-AT, potentially the same lysine residue involved in PLP binding, attacks the electrophilic carbon, leading to a covalent adduct and irreversible inactivation of the enzyme.[1][3]
The presence of the bromine atom on the vinyl group is expected to influence the reactivity of the intermediate, potentially making it a more potent inactivator.
Visualizing the Proposed Mechanism
The following diagram illustrates the proposed mechanism of action of this compound.
Caption: Proposed mechanism of GABA-AT inactivation.
Experimental Validation Protocols
To validate the proposed mechanism of action, a series of biochemical and biophysical experiments should be conducted. The following protocols are designed to provide a comprehensive evaluation of the interaction between this compound and GABA-AT.
Enzyme Kinetics and Inactivation Studies
Objective: To determine if this compound is a time-dependent, irreversible inhibitor of GABA-AT and to quantify its inactivation parameters.
Methodology:
-
Enzyme Source: Recombinant human GABA-AT expressed in and purified from E. coli.
-
Assay: A continuous spectrophotometric assay monitoring the production of succinic semialdehyde, a product of GABA transamination.
-
Determination of IC50:
-
Vary the concentration of this compound.
-
Measure the initial reaction rates of GABA-AT.
-
Calculate the IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity.
-
-
Time-Dependent Inactivation:
-
Pre-incubate GABA-AT with various concentrations of this compound for different time intervals.
-
Initiate the enzymatic reaction by adding GABA.
-
Measure the residual enzyme activity.
-
Plot the natural logarithm of the percentage of remaining activity against the pre-incubation time to determine the pseudo-first-order rate constant of inactivation (k_obs).
-
-
Determination of K_I and k_inact:
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).
-
| Parameter | Description |
| IC50 | Concentration of inhibitor causing 50% inhibition. |
| k_obs | Pseudo-first-order rate constant of inactivation. |
| K_I | Inhibitor concentration at half-maximal inactivation rate. |
| k_inact | Maximal rate of inactivation. |
Dialysis Studies for Irreversibility
Objective: To confirm the irreversible nature of GABA-AT inhibition.
Methodology:
-
Incubate GABA-AT with a concentration of this compound sufficient to cause >90% inhibition.
-
As a control, incubate GABA-AT with a known reversible inhibitor.
-
Subject both samples to extensive dialysis against a buffer to remove any unbound inhibitor.
-
Measure the enzymatic activity of both samples post-dialysis.
-
Expected Outcome: The activity of the enzyme inhibited by this compound should not be restored, while the activity of the reversibly inhibited enzyme should be recovered.
Mass Spectrometry for Covalent Adduct Identification
Objective: To identify the formation of a covalent adduct between this compound and GABA-AT.
Methodology:
-
Incubate GABA-AT with this compound.
-
Analyze the intact protein using high-resolution mass spectrometry (e.g., ESI-Q-TOF) to detect an increase in the molecular weight of the enzyme corresponding to the mass of the inhibitor.
-
Perform peptide mapping by digesting the inhibited enzyme with a protease (e.g., trypsin).
-
Analyze the resulting peptides by LC-MS/MS to identify the specific peptide and amino acid residue that is covalently modified.
Structure-Activity Relationship Insights
The chemical structure of this compound provides clues to its potential activity. The vinyl bromide group is an interesting feature. Halogenation of other GABA-AT inactivators has been shown to influence their potency. For instance, fluorinated analogs have been synthesized and studied.[11][12] The bromine atom, being a good leaving group, might participate in the inactivation mechanism, or its electron-withdrawing properties could enhance the electrophilicity of the Michael acceptor. Further studies with analogs, such as the corresponding chloro- or fluoro-derivatives, would be invaluable in elucidating the precise role of the halogen.
Conclusion and Future Directions
Based on the established mechanisms of known GABA-AT inactivators, this compound is proposed to be a mechanism-based inhibitor of this key enzyme in GABA metabolism. The outlined experimental protocols provide a robust framework for validating this hypothesis and characterizing the molecular details of the interaction.
Future research should focus on:
-
Stereospecificity: Investigating the inhibitory activity of the (S)-enantiomer to determine the stereochemical requirements for binding and inactivation.
-
In Vivo Efficacy: Assessing the ability of this compound to elevate brain GABA levels and exert anticonvulsant or anxiolytic effects in animal models.
-
Off-Target Effects: Screening for activity against other PLP-dependent enzymes to assess its selectivity.
A thorough understanding of the mechanism of action of this compound will be instrumental in evaluating its therapeutic potential and guiding the design of next-generation GABAergic modulators.
References
-
Gram, L., Klosterskov, P., & Dam, M. (1985). gamma-Vinyl GABA: a double-blind placebo-controlled trial in partial epilepsy. Annals of Neurology, 17(3), 262–266. [Link]
-
Silverman, R. B. (1988). Mechanisms of inactivation of γ-aminobutyric acid aminotransferase by the antiepilepsy drug γ-vinyl GABA (vigabatrin). Journal of the American Chemical Society, 110(19), 6528–6530. [Link]
-
Xenakis, J. G., & Sarris, A. H. (2003). The irreversible gamma-aminobutyric acid (GABA) transaminase inhibitor gamma-vinyl-GABA blocks cocaine self-administration in rats. Psychopharmacology, 168(1-2), 158–165. [Link]
-
Schechter, P. J., Hanke, N. F., Grove, J., Johnston, D., & May, P. C. (1984). Biochemical and clinical effects of gamma-vinyl GABA in patients with epilepsy. Neurology, 34(2), 182–186. [Link]
-
Silverman, R. B., & Invergo, B. J. (1986). Inactivation of Gamma-Aminobutyric Acid Aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic Acid. Biochemistry, 25(22), 6817–6820. [Link]
-
Silverman, R. B., & Nanavati, S. M. (2013). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Journal of Medicinal Chemistry, 56(17), 6681–6699. [Link]
-
Kowalska, P., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 26(16), 4965. [Link]
-
Huang, H., et al. (2015). Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and CPP-115. ACS Chemical Neuroscience, 6(8), 1447–1455. [Link]
-
Pan, Y., et al. (2015). Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115). Journal of the American Chemical Society, 137(1), 479–487. [Link]
-
Silverman, R. B., & George, C. (1988). Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (S,E)-4-amino-5-fluoropent-2-enoic acid. Biochemistry, 27(9), 3285–3289. [Link]
-
Kaur, R., et al. (2021). Rational approaches for the design of various GABA modulators and their clinical progression. Bioorganic & Medicinal Chemistry, 47, 116377. [Link]
-
Edmondson, D. E. (2022). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 27(4), 1192. [Link]
Sources
- 1. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gamma-Vinyl GABA: a double-blind placebo-controlled trial in partial epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The irreversible gamma-aminobutyric acid (GABA) transaminase inhibitor gamma-vinyl-GABA blocks cocaine self-administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical and clinical effects of gamma-vinyl GABA in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and CPP-115 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (S,E)-4-amino-5-fluoropent-2-enoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-2-Amino-4-bromopent-4-enoic Acid: A Technical Guide to a Potential Mechanism-Based Enzyme Inactivator
Introduction
(R)-2-Amino-4-bromopent-4-enoic acid is a non-proteinogenic amino acid characterized by a vinyl bromide moiety. While specific biological data for this particular (R)-enantiomer is not extensively documented in publicly available literature, its structural features—notably the presence of a reactive vinyl halide and an amino acid backbone—strongly suggest its potential as a mechanism-based enzyme inhibitor. This guide provides a comprehensive technical overview of the hypothesized biological activity of this compound, its likely mechanism of action, and detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and professionals in the field of drug development and enzymology.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-amino-4-bromopent-4-enoic acid is provided in the table below. It is important to note that the specific properties of the (R)-enantiomer may vary slightly from the racemic mixture.
| Property | Value | Source |
| Molecular Formula | C5H8BrNO2 | [1] |
| Molecular Weight | 194.03 g/mol | [1] |
| IUPAC Name | (2R)-2-amino-4-bromopent-4-enoic acid | Inferred |
| CAS Number (R-enantiomer) | 264903-49-3 | [1] |
| Appearance | Predicted to be a solid | |
| Solubility | Predicted to be soluble in aqueous solutions |
Hypothesized Biological Activity: Mechanism-Based Enzyme Inhibition
The core of our hypothesis is that this compound functions as a mechanism-based or "suicide" inhibitor of specific enzymes, particularly those that process amino acids. This class of inhibitors is relatively unreactive until they are catalytically converted into a highly reactive species within the enzyme's active site, leading to irreversible inactivation.
The presence of the vinyl bromide group is key to this proposed activity. Vinyl halides are known to be precursors to reactive intermediates.[2][3][4] In the context of an enzyme's active site, the amino acid portion of the molecule would facilitate binding to an enzyme that recognizes it as a substrate or a competitive inhibitor. Once bound, the enzyme's own catalytic machinery would initiate a reaction that activates the vinyl halide, transforming it into a potent electrophile. This reactive intermediate can then form a covalent bond with a nucleophilic residue in the active site (e.g., cysteine, lysine, histidine, or serine), leading to irreversible inhibition.
Potential Enzyme Targets
Given its structure as an amino acid analog, pyridoxal phosphate (PLP)-dependent enzymes are primary potential targets. These enzymes are involved in a wide range of amino acid transformations.[1] Specifically, enzymes such as amino acid decarboxylases are strong candidates.[5] These enzymes function by forming a Schiff base with the amino acid substrate, which facilitates decarboxylation. An α-halovinyl amino acid analog could intercept this catalytic cycle.
Other potential targets could include:
-
Transaminases (Aminotransferases): Involved in the transfer of amino groups.
-
Racemases: Interconvert amino acid stereoisomers.
-
Enzymes involved in amino acid biosynthesis or catabolism.
Proposed Mechanism of Action: Inactivation of an Amino Acid Decarboxylase
The following diagram illustrates a plausible mechanism for the irreversible inhibition of an amino acid decarboxylase by this compound.
Caption: Proposed mechanism of irreversible inhibition of a PLP-dependent enzyme.
Experimental Protocols for Validation
To validate the hypothesized biological activity of this compound, a series of biochemical and cellular assays are proposed.
Enzyme Inhibition Assays
The primary goal is to determine if the compound inhibits a specific enzyme and to characterize the nature of this inhibition.
Workflow for Enzyme Inhibition Screening:
Sources
- 1. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Vinyl Halide-Modified Unsaturated Cyclitols are Mechanism-Based Glycosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. "Synthesis and evaluation of new alpha-halovinyl amino acids as amino a" by Wan Jin Jahng [digitalcommons.unl.edu]
(R)-2-Amino-4-bromopent-4-enoic Acid: A Technical Guide for Researchers and Drug Development Professionals
Abstract
(R)-2-Amino-4-bromopent-4-enoic acid is a non-proteinogenic, unsaturated amino acid of significant interest in medicinal chemistry and drug development. Its unique structural features, including a chiral center and a reactive bromoalkene moiety, make it a valuable building block for the synthesis of complex molecular architectures and conformationally constrained peptide analogues.[1] This technical guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its chemical properties, synthesis, and potential applications. While direct research on this specific enantiomer is limited, this guide synthesizes information from closely related compounds and general synthetic methodologies to provide a foundational understanding for researchers in the field.
Introduction: The Significance of this compound
Unnatural amino acids are crucial tools in modern drug discovery, offering a pathway to novel therapeutics with improved potency, selectivity, and metabolic stability. This compound belongs to the class of vinylglycine derivatives, which are known to act as mechanism-based inhibitors of several enzymes. The presence of a vinyl bromide group provides a handle for further chemical modifications, such as cross-coupling reactions, making it a versatile intermediate in organic synthesis.
The conformational constraint imposed by the double bond and the bromine atom can be exploited in the design of peptidomimetics to study and influence protein-protein interactions.[2][3][4] Although specific biological targets for the (R)-enantiomer have not been extensively reported in the readily available literature, the broader class of vinyl amino acids has shown promise in various therapeutic areas, including neuroscience and oncology.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 2-amino-4-bromopent-4-enoic acid is presented in Table 1. It is important to note that some of these properties are predicted and should be confirmed experimentally. The compound exists in distinct stereoisomeric forms, with the (R)-enantiomer having the CAS number 264903-49-3 and the (S)-enantiomer having the CAS number 151144-96-6.[1]
| Property | Value | Source |
| Molecular Formula | C5H8BrNO2 | [1][5] |
| Molecular Weight | 194.03 g/mol | [1][5] |
| CAS Number (R)-enantiomer | 264903-49-3 | [1] |
| CAS Number (S)-enantiomer | 151144-96-6 | [1][5] |
| Appearance | Solid (predicted) | |
| Density (Predicted) | 1.646 ± 0.06 g/cm³ | [5] |
| Boiling Point (Predicted) | 279.1 ± 40.0 °C | [5] |
| Flash Point (Predicted) | 122.6 °C | [5] |
| XLogP3 (Predicted) | 1.39730 | [5] |
| PSA (Polar Surface Area) | 63.3 Ų | [5] |
Table 1: Physicochemical properties of 2-amino-4-bromopent-4-enoic acid.
Synthesis Strategies: An Overview
General Approaches to Vinylglycine Synthesis
The synthesis of α-vinyl amino acids has been an active area of research. Common strategies often involve the use of chiral auxiliaries or asymmetric catalysis to establish the desired stereochemistry at the α-carbon.[6][7][8] One potential conceptual pathway is illustrated below.
Conceptual synthetic workflow for this compound.
Plausible Synthetic Protocol (Hypothetical)
Based on established methodologies for similar compounds, a hypothetical multi-step synthesis is proposed. It is crucial to note that this protocol is illustrative and would require experimental validation and optimization.
Step 1: Asymmetric Alkylation of a Glycine Equivalent
The synthesis could commence with a chiral glycine enolate equivalent. The use of a chiral phase-transfer catalyst or a chiral auxiliary can facilitate the enantioselective alkylation with a suitable three-carbon electrophile containing a precursor to the vinyl bromide.
-
Rationale: This step is critical for establishing the (R)-stereochemistry at the α-carbon. The choice of chiral catalyst or auxiliary is paramount for achieving high enantiomeric excess.
Step 2: Introduction of the Vinyl Bromide Moiety
Following alkylation, the side chain can be elaborated to introduce the vinyl bromide. This might involve a sequence of reactions such as olefination followed by bromination, or the use of a building block that already contains the vinyl bromide precursor.
-
Rationale: The regioselective and stereoselective formation of the C=C bond and the introduction of the bromine atom are key transformations. Reaction conditions would need to be carefully controlled to avoid side reactions.
Step 3: Deprotection
The final step would involve the removal of the protecting groups on the amino and carboxyl functionalities under conditions that do not compromise the integrity of the vinyl bromide or the stereocenter.
-
Rationale: Orthogonal protecting groups are often employed to allow for their selective removal without affecting other sensitive functional groups in the molecule.
Potential Applications in Drug Discovery and Chemical Biology
While direct applications of this compound are not extensively documented, its structural motifs suggest several promising avenues for research and development.
Enzyme Inhibition
Non-proteinogenic amino acids, particularly those with reactive functional groups, are often investigated as enzyme inhibitors. The vinyl group in conjunction with the electron-withdrawing bromine atom could make this molecule a candidate for irreversible inhibition of enzymes through covalent modification of active site residues. This mechanism-based inhibition is a powerful strategy in drug design.
Neuroscience Research
A structurally related compound, (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic acid, has been synthesized and evaluated for brain tumor imaging.[9][10] This suggests that radiolabeled versions of this compound could have potential as probes in neuroscience research, for example, in positron emission tomography (PET) to study amino acid transport or metabolism in the brain.
Potential applications of this compound.
Peptidomimetic and Conformationally Restricted Peptide Design
The incorporation of conformationally restricted amino acids into peptides is a well-established strategy to enhance their biological activity and pharmacokinetic properties.[2][3][4] this compound can serve as a building block to create peptides with defined secondary structures, potentially leading to more potent and selective receptor agonists or antagonists.
Characterization
Detailed spectroscopic data (NMR, IR, MS) for this compound are not available in the reviewed literature. For researchers who successfully synthesize this compound, the following characterization would be essential:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, including the connectivity of atoms and the stereochemistry of the vinyl group.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the amino acid and vinyl bromide moieties.
-
Chiral Chromatography or Polarimetry: To determine the enantiomeric purity of the synthesized material.
Conclusion and Future Directions
This compound represents a promising yet underexplored molecule in the field of medicinal chemistry. While the lack of detailed published research presents a challenge, it also highlights a significant opportunity for novel investigations. The development of a robust and stereoselective synthesis would be the first critical step to unlocking its potential. Subsequent studies should focus on exploring its biological activities, particularly as an enzyme inhibitor or a modulator of protein-protein interactions. Furthermore, its application as a building block in the synthesis of complex natural products and peptidomimetics warrants investigation. This technical guide serves as a starting point for researchers interested in harnessing the unique chemical properties of this intriguing amino acid for the advancement of drug discovery and chemical biology.
References
-
Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. Available at: [Link]
-
Synthesis of a conformationally constrained δ-amino acid building block. PubMed. Available at: [Link]
-
Catalytic asymmetric synthesis of R207910. PubMed. Available at: [Link]
-
2-Amino-4-bromopentanoic acid | C5H10BrNO2 | CID 87729588. PubChem. Available at: [Link]
-
Synthesis of conformationally constrained amino acid and peptide derivatives. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
Recent advances in catalytic asymmetric synthesis. Frontiers. Available at: [Link]
-
Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[(76)Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging. PubMed. Available at: [Link]
-
Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates. PMC - NIH. Available at: [Link]
-
Recent advances in catalytic asymmetric synthesis. PubMed - NIH. Available at: [Link]
-
CH3404 Asymmetric Synthesis of Pharmaceuticals and Natural Products LCM Lectures 1-3. Cardiff University Blogs. Available at: [Link]
-
RSC Chemical Biology. Semantic Scholar. Available at: [Link]
-
4-Bromopent-2-enoic acid | C5H7BrO2 | CID 13152959. PubChem. Available at: [Link]
-
Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. ResearchGate. Available at: [Link]
-
4-Bromo-pent-4-enoic acid | C5H7BrO2 | CID 13113432. PubChem. Available at: [Link]
-
Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging. PMC - NIH. Available at: [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES. Available at: [Link]
-
L-2-Amino-4-methoxy-cis-but-3-enoic Acid, a Potent Inhibitor of the Enzymatic Synthesis of S-adenosylmethionine. PubMed. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of a conformationally constrained δ-amino acid building block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. echemi.com [echemi.com]
- 6. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 7. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blogs.cardiff.ac.uk [blogs.cardiff.ac.uk]
- 9. Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[(76)Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Evaluation of (S)-Amino-2-methyl-4-[76Br]bromo-3-(E)-butenoic Acid (BrVAIB) for Brain Tumor Imaging - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (R)-2-Amino-4-bromopent-4-enoic acid: Synthesis, Properties, and Applications
Introduction: The Role of Non-Proteinogenic Amino Acids in Modern Drug Discovery
In the landscape of contemporary drug discovery and chemical biology, non-proteinogenic amino acids (NPAAs) have emerged as indispensable tools for the development of novel therapeutics and biological probes.[1][2] Unlike the 20 canonical amino acids that constitute the building blocks of natural proteins, NPAAs offer a vast and diverse chemical space for the fine-tuning of peptide and protein properties.[3][4] The strategic incorporation of these unique residues can significantly enhance the metabolic stability, potency, and bioavailability of peptide-based drugs, overcoming many of the inherent limitations of their natural counterparts.[1][5]
Among the various classes of NPAAs, halogenated amino acids are of particular interest due to the profound impact of halogen atoms on the physicochemical and structural characteristics of polypeptides.[6] The introduction of halogens can modulate hydrophobicity, secondary structure propensity, and resistance to proteolytic degradation.[6] (R)-2-Amino-4-bromopent-4-enoic acid is a synthetically derived NPAA that features a reactive vinyl bromide moiety. This functional group imparts unique chemical properties to the amino acid, positioning it as a valuable building block for the synthesis of complex molecules and as a potential tool for investigating biological systems. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this intriguing molecule for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
This compound is a brominated, unsaturated non-proteinogenic amino acid. Its key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | (2R)-2-Amino-4-bromopent-4-enoic acid | N/A |
| Molecular Formula | C₅H₈BrNO₂ | [7] |
| Molecular Weight | 194.03 g/mol | [7] |
| CAS Number | 264903-49-3 | [7] |
| Predicted Density | 1.646±0.06 g/cm³ | [8] |
| Predicted Boiling Point | 279.1±40.0 °C | [8] |
| Predicted Flash Point | 122.6 °C | [8] |
This compound is typically supplied as a solid and requires cold-chain transportation and storage at 2-8°C in a sealed, dark, and inert environment to ensure its stability.[7]
Proposed Asymmetric Synthesis of this compound
Synthetic Workflow Diagram
Caption: Proposed asymmetric synthesis of this compound.
Detailed Experimental Protocol
Step 1: Formation of the Chiral Ni(II) Complex
-
To a solution of the chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) in methanol, add an equimolar amount of glycine.
-
Add one equivalent of a base, such as sodium methoxide, and stir the mixture until the solids dissolve.
-
Add one equivalent of nickel(II) chloride hexahydrate and continue stirring at room temperature for 1-2 hours.
-
The resulting chiral Ni(II) complex can be isolated by filtration or used directly in the next step.
Rationale: The formation of the chiral Ni(II) complex creates a rigid, planar structure that shields one face of the glycine-derived carbanion, thereby directing the incoming electrophile to the opposite face and ensuring high stereoselectivity.[9]
Step 2: Asymmetric Alkylation
-
To a suspension of the chiral Ni(II) complex and a mild base (e.g., potassium carbonate) in a suitable solvent like acetonitrile, add the alkylating agent, 1,2-dibromoprop-1-ene.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture and filter to remove inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude alkylated Ni(II) complex.
Rationale: The choice of a mild base and an appropriate solvent is crucial to ensure the selective mono-alkylation and prevent racemization. 1,2-dibromoprop-1-ene serves as the electrophile to introduce the desired bromo-vinyl moiety.
Step 3: Hydrolysis and Product Isolation
-
Dissolve the crude alkylated complex in a mixture of water and a suitable organic solvent (e.g., diethyl ether).
-
Acidify the mixture with a strong acid, such as hydrochloric acid, to a pH of approximately 2-3.
-
Stir the mixture vigorously for several hours to facilitate the hydrolysis of the Schiff base and the release of the amino acid.
-
Separate the aqueous and organic layers. The chiral ligand can be recovered from the organic layer.
-
Wash the aqueous layer with an organic solvent to remove any remaining ligand.
-
The crude this compound in the aqueous layer can be purified by ion-exchange chromatography.
Rationale: Acidic hydrolysis is a standard method for cleaving the Ni(II) complex and liberating the free amino acid. The recovery of the chiral ligand makes this process more cost-effective for larger-scale synthesis.
Potential Applications and Biological Context
The unique structure of this compound, particularly the presence of the vinyl bromide group, suggests several potential applications in chemical biology and drug discovery.
Chemical Probe for Studying Biological Systems
The vinyl bromide moiety is a reactive functional group that can participate in various chemical reactions. It can act as a Michael acceptor and is also susceptible to palladium-catalyzed cross-coupling reactions.[13][14] This reactivity makes it a potential tool for:
-
Covalent Labeling of Proteins: The vinyl bromide can react with nucleophilic residues on proteins, such as cysteine or histidine, to form stable covalent bonds. This property can be exploited to design probes for identifying and studying the function of specific proteins.
-
Irreversible Enzyme Inhibition: When incorporated into a peptide or small molecule that binds to the active site of an enzyme, the vinyl bromide can act as a "warhead" to irreversibly inactivate the enzyme. This is a valuable strategy for developing potent and long-lasting drugs.
Building Block for Synthesis
As a chiral, non-proteinogenic amino acid, this compound is a valuable building block for the synthesis of more complex molecules, including:
-
Modified Peptides: Its incorporation into peptides can confer unique structural and functional properties, such as increased resistance to proteolysis and altered receptor binding profiles.[1]
-
Novel Heterocyclic Compounds: The reactive vinyl bromide group can be used as a handle for the construction of various heterocyclic ring systems, which are common scaffolds in medicinal chemistry.
Biological Activity of Related Compounds
The metabolism of vinyl bromide has been shown to produce reactive intermediates, such as 2-bromoethylene oxide and 2-bromoacetaldehyde, which can alkylate DNA and proteins.[15][16] While this highlights the potential toxicity of the parent vinyl bromide, the controlled and targeted reactivity of this compound, when incorporated into a larger molecule, could be harnessed for therapeutic benefit, for example, in the design of anticancer agents that selectively target tumor cells.
Safety and Handling
This compound is for research use only and is not intended for diagnostic, therapeutic, or personal use.[7] Due to the potential toxicity associated with vinyl halides, appropriate safety precautions should be taken when handling this compound. These include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.[7]
Conclusion
This compound represents a fascinating and potentially powerful tool for researchers at the interface of chemistry and biology. While its specific discovery and history are not well-documented, its identity as a unique chemical entity is confirmed. Based on established principles of asymmetric synthesis, a plausible and detailed route for its preparation has been outlined. The presence of a reactive vinyl bromide moiety opens up a wide range of possibilities for its application as a chemical probe, a building block for complex molecules, and a component of novel therapeutics. As the field of peptide and protein engineering continues to advance, the strategic use of non-proteinogenic amino acids like this compound will undoubtedly play a crucial role in the development of the next generation of drugs and biological tools.
References
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link][1][2]
-
Soloshonok, V. A., & Ueki, H. (2017). Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes. Tetrahedron, 73(33), 4867-4883. [Link]
-
Ding, Y., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207-1226. [Link][3]
-
Belokon, Y. N., et al. (2020). Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. Molecules, 25(21), 5024. [Link]
-
Abellán, T., et al. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews, 107(9), 3765-3805. [Link]
-
Taylor & Francis. (n.d.). Non-proteinogenic amino acids – Knowledge and References. [Link][4]
-
International Agency for Research on Cancer. (1999). Vinyl bromide. In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 71. Lyon, FR: IARC. [Link][15]
-
Willis, M. C., et al. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094-3095. [Link][13]
-
International Agency for Research on Cancer. (2008). 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 97. Lyon, FR: IARC. [Link][16]
-
O'Hagan, D. (2008). Asymmetric synthesis of .alpha.-amino acids. I. A new approach. Journal of the American Chemical Society, 130(46), 15488-15490. [Link]
-
Willis, M. C., et al. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic Chemistry Portal. [Link][14]
-
De Simone, A., et al. (2021). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. International Journal of Molecular Sciences, 22(16), 8888. [Link]
Sources
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. echemi.com [echemi.com]
- 9. Recent approaches for asymmetric synthesis of α-amino acids via homologation of Ni(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C–N coupling/Michael addition reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions [organic-chemistry.org]
- 15. Vinyl bromide - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Vinyl Bromide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Spectroscopic Characterization of (R)-2-Amino-4-bromopent-4-enoic acid: A Technical Guide
Introduction
(R)-2-Amino-4-bromopent-4-enoic acid is a non-proteinogenic amino acid characterized by its vinyl bromide moiety. This unique structural feature makes it a valuable building block in synthetic organic and medicinal chemistry. Its chirality and the presence of a reactive bromoalkene group allow for its use in the synthesis of complex molecular architectures and as a probe in biological systems.[1] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for monitoring its transformations in chemical reactions.
This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The information presented herein is a synthesis of predictive data and established principles of spectroscopic analysis for analogous compounds. This guide is intended to serve as a practical resource for researchers, scientists, and drug development professionals.
Molecular Structure and Atom Numbering
For clarity in the subsequent spectroscopic analysis, the atoms of this compound are numbered as follows:
Caption: Structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about its structure.
Predicted ¹H NMR Spectral Data (500 MHz, D₂O)
| Signal | Predicted Chemical Shift (δ) ppm | Multiplicity | Assignment |
| H-2 | 3.8 - 4.0 | Triplet (t) | α-proton |
| H-3a, H-3b | 2.8 - 3.2 | Multiplet (m) | Methylene protons |
| H-5a | 5.9 - 6.1 | Doublet (d) | Vinylic proton |
| H-5b | 6.2 - 6.4 | Doublet (d) | Vinylic proton |
Note: The amino (-NH₂) and carboxylic acid (-OH) protons are typically not observed in D₂O due to deuterium exchange.
Predicted ¹³C NMR Spectral Data (125 MHz, D₂O)
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C-1 | 175 - 180 |
| C-2 | 55 - 60 |
| C-3 | 35 - 40 |
| C-4 | 120 - 125 |
| C-5 | 130 - 135 |
Interpretation of Predicted NMR Data
The predicted chemical shifts are influenced by the electronic environment of each nucleus.
-
¹H NMR: The α-proton (H-2) is expected to appear as a triplet due to coupling with the two adjacent methylene protons (H-3). The methylene protons themselves will likely appear as a more complex multiplet due to coupling with the α-proton and potential diastereotopicity. The two vinylic protons (H-5a and H-5b) are expected to be distinct and appear as doublets due to geminal coupling. Their downfield shift is characteristic of protons attached to sp² hybridized carbons.
-
¹³C NMR: The carboxylic acid carbon (C-1) is the most deshielded, appearing at the lowest field. The α-carbon (C-2), being attached to the electron-withdrawing amino group, is also significantly downfield. The sp² hybridized carbons of the double bond (C-4 and C-5) will appear in the vinylic region of the spectrum. The carbon bearing the bromine atom (C-4) is expected to be slightly upfield compared to the terminal vinyl carbon (C-5) due to the heavy atom effect of bromine.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR data acquisition and processing.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound for ¹H NMR analysis, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a clean vial. The choice of solvent is critical; D₂O is often preferred for amino acids to exchange labile protons, simplifying the spectrum.[2]
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. For enhanced sensitivity, a larger number of scans may be required.
-
To aid in structural assignment, consider performing 2D NMR experiments such as COSY (to identify ¹H-¹H correlations) and HSQC (to identify one-bond ¹H-¹³C correlations).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.
-
Reference the spectra using the residual solvent peak.
-
Assign the signals to the respective nuclei based on their chemical shifts, multiplicities, and correlations observed in 2D spectra.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Expected IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration | Functional Group | Intensity |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Strong, Broad |
| 3100 - 3000 | =C-H stretch | Alkene | Medium |
| 3000 - 2850 | C-H stretch | Alkane | Medium |
| 1725 - 1700 | C=O stretch | Carboxylic Acid | Strong |
| 1650 - 1600 | C=C stretch | Alkene | Medium to Weak |
| 1640 - 1550 | N-H bend | Primary Amine | Medium |
| 1320 - 1210 | C-O stretch | Carboxylic Acid | Strong |
| ~600 | C-Br stretch | Alkyl Bromide | Medium to Strong |
Interpretation of IR Data
The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and amino groups. A very broad O-H stretch from the carboxylic acid is anticipated to overlap with the C-H stretching vibrations.[3] The carbonyl (C=O) stretch will be a strong, sharp peak around 1710 cm⁻¹. The presence of the vinyl group will be confirmed by the =C-H stretch just above 3000 cm⁻¹ and the C=C stretch in the 1650-1600 cm⁻¹ region.[4] The N-H bending of the primary amine will also be present. Finally, the C-Br stretch is expected to appear in the fingerprint region, typically around 600 cm⁻¹.[5]
Experimental Protocol for IR Spectroscopy
Caption: Workflow for IR data acquisition using ATR.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental artifacts.
-
Place a small amount of the solid this compound sample onto the ATR crystal, ensuring good contact.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
If necessary, apply an ATR correction to the data.
-
Identify the major absorption bands and assign them to the corresponding functional group vibrations.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation patterns.
Expected Mass Spectrometric Data
-
Molecular Weight: 194.03 g/mol
-
Exact Mass: 192.97400 Da (for C₅H₈⁷⁹BrNO₂)
-
Ionization Technique: Electrospray Ionization (ESI) is a suitable soft ionization technique for this polar molecule.[6]
Predicted Fragmentation Pattern
The mass spectrum of this compound will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[7] Therefore, we expect to see two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of nearly equal intensity.
Common fragmentation pathways for α-amino acids include the loss of the carboxylic acid group (-COOH) as a neutral radical, and the loss of water (H₂O) or ammonia (NH₃).[8][9]
Expected Mass Fragments (ESI+)
| m/z (for ⁷⁹Br / ⁸¹Br) | Possible Fragment |
| 194 / 196 | [M+H]⁺ (Molecular Ion + Proton) |
| 148 / 150 | [M+H - HCOOH]⁺ |
| 177 / 179 | [M+H - NH₃]⁺ |
| 176 / 178 | [M+H - H₂O]⁺ |
Experimental Protocol for Mass Spectrometry
Caption: Workflow for LC-MS data acquisition and analysis.
-
Sample Preparation:
-
Prepare a stock solution of the compound in a suitable solvent such as a mixture of methanol and water.
-
Dilute the stock solution to a final concentration of approximately 1-10 µg/mL.
-
For ESI, it is often beneficial to add a small amount of a weak acid (e.g., 0.1% formic acid) to the sample to promote protonation and the formation of [M+H]⁺ ions.
-
-
Data Acquisition (LC-MS):
-
Infuse the sample solution directly into the mass spectrometer or inject it into a liquid chromatography system coupled to the mass spectrometer (LC-MS). LC-MS is often preferred as it can separate the analyte from any impurities.
-
Set the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve optimal ionization.
-
Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragment ion spectrum. This is crucial for structural confirmation.[10]
-
-
Data Analysis:
-
Process the acquired spectra to identify the m/z values of the parent and fragment ions.
-
Confirm the presence of bromine by observing the characteristic 1:1 isotopic pattern for ions containing a bromine atom.
-
Propose fragmentation pathways that are consistent with the observed fragment ions and the known fragmentation behavior of amino acids.[11]
-
Conclusion
The spectroscopic data of this compound, while predicted, provides a robust framework for its characterization. The combination of NMR, IR, and MS allows for the complete elucidation of its structure. The ¹H and ¹³C NMR spectra will confirm the carbon-hydrogen framework and the stereochemistry at the α-carbon. The IR spectrum will verify the presence of the key functional groups: the carboxylic acid, the primary amine, and the vinyl bromide. Mass spectrometry will confirm the molecular weight and elemental composition, with the characteristic bromine isotopic pattern serving as a definitive marker. The fragmentation pattern will further corroborate the proposed structure. This guide provides the necessary foundational knowledge for researchers to confidently identify and utilize this important synthetic building block.
References
- BenchChem. (2025).
-
MtoZ Biolabs. (n.d.). What Is the Principle of Determining Amino Acids by Mass Spectrometry. Retrieved from [Link]
- Lin, C. Y., et al. (2019).
- LibreTexts. (2023).
- LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands.
- eGyanKosh. (n.d.).
- Undergraduate Science Journals. (2016). Infrared Spectroscopy of Amino Acid Side Chains.
- Scribd. (n.d.).
-
UCLA Chemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]
- JoVE. (2024).
- Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids 1. OSTI.GOV.
- Creative Proteomics. (n.d.). Applications of Mass Spectrometry Techniques in Amino Acid Analysis Methods.
- Oomens, J., et al. (2009). Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. Journal of the American Chemical Society, 131(10), 3646–3653.
- Kinter, M., & Sherman, N. E. (2000). Mass Spectrometry of Amino Acids and Proteins. Wiley-VCH.
- Wikipedia. (n.d.). Protein mass spectrometry.
- Barone, V., et al. (2020). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues. Physical Chemistry Chemical Physics, 22(3), 1109-1118.
- Thermo Fisher Scientific. (n.d.).
- Organic Chemistry I. (n.d.). Table of Characteristic IR Absorptions.
- UTDallas. (n.d.). INFRARED SPECTROSCOPY (IR).
- University of Colorado Boulder. (n.d.). IR handout.pdf.
- Junk, G., & Svec, H. (1963). The Mass Spectra of the α-Amino Acids. Journal of the American Chemical Society, 85(6), 839–842.
- University of Puget Sound. (n.d.). Infrared Spectroscopy.
- Nakai, H., & Beppu, T. (1969). Infrared spectra of amino acids and their metal complexes. II.Geometrical isomerism in bis(amino acidato)copper(II) complexes. Journal of the American Chemical Society, 91(22), 6147-6148.
-
NMRDB.org. (n.d.). CASPRE - 13 C NMR Predictor. Retrieved from [Link]
- ResearchGate. (n.d.). Ionization (MS 1) and fragmentation (MS 2) of each amino acid in tandem....
- LibreTexts. (2023).
- Krishnan, V. G. (2022). Targeted 19F-tags to detect amino acids in complex mixtures using NMR spectroscopy. Magnetic Resonance in Chemistry, 61(3), 163-171.
- BenchChem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-bromopyrimidine.
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
- Argyropoulos, D., et al. (n.d.).
- eLS. (2001). Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Analysis of Proteins and Nucleic Acids.
- Klein, B. A. (2021). Solid-State 17O NMR Spectroscopy of Fmoc-Protected Amino Acids. University of Alberta.
- Michigan State University. (n.d.). Infrared Spectroscopy.
- YouTube. (2017). How to predict the 13C NMR spectrum of a compound.
- Duke Computer Science. (n.d.). Introduction to NMR spectroscopy of proteins.
- NPTEL. (n.d.). Infrared Absorption Spectroscopy.
- MDPI. (2021). Quantitative 1H Nuclear Magnetic Resonance (qNMR)
-
NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
- LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
-
WebSpectra. (n.d.). IR Absorption Table. Retrieved from [Link]
Sources
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. mdpi.com [mdpi.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. glaserr.missouri.edu [glaserr.missouri.edu]
- 6. What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 7. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]
- 8. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Comprehensive Technical Guide to (R)-2-Amino-4-bromopent-4-enoic Acid: A Versatile Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
(R)-2-Amino-4-bromopent-4-enoic acid is a non-proteinogenic, chiral amino acid that has emerged as a valuable building block in synthetic organic and medicinal chemistry. Its unique structure, featuring a vinyl bromide moiety and a chiral amino acid backbone, offers a versatile platform for the introduction of complex molecular architecture. This guide provides an in-depth analysis of its chemical identifiers, properties, stereoselective synthesis strategies, reactivity, and potential applications in drug discovery, along with essential safety and handling information.
Core Identifiers and Chemical Properties
This compound is a brominated, unsaturated non-proteinogenic amino acid. The presence of a chiral center at the alpha-carbon and a vinyl bromide functional group makes it a highly useful intermediate for creating stereospecific, complex molecules.[1]
| Identifier | Value | Source |
| CAS Number | 264903-49-3 | , [2] |
| IUPAC Name | (2R)-2-amino-4-bromopent-4-enoic acid | [2] |
| Molecular Formula | C5H8BrNO2 | |
| Molecular Weight | 194.03 g/mol | |
| InChI Key | YTCSGBSYHNQHFD-SCSAIBSYSA-N | |
| Canonical SMILES | C=C(Br)CC(=O)O | [2] |
| Stereoisomer (S) | CAS: 151144-96-6 | [1], [3] |
Physical and chemical properties are critical for designing reaction conditions and ensuring proper storage and handling.
| Property | Predicted/Observed Value | Notes |
| Purity | Typically ≥95% | Commercially available from various suppliers. |
| Appearance | Solid (form may vary) | |
| Storage | 2-8°C, sealed, dark, inert atmosphere | Essential to maintain stability.[1] |
| Boiling Point | 279.1±40.0 °C (Predicted) | |
| Density | 1.646±0.06 g/cm³ (Predicted) | |
| Flash Point | 122.6 °C (Predicted) |
Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure this compound is crucial for its application in the development of chiral drugs. While specific, detailed protocols are often proprietary, the general strategies rely on established methods in asymmetric synthesis.
Chiral Pool Synthesis
One of the most effective approaches is to start from a readily available, enantiomerically pure natural product, a strategy known as chiral pool synthesis. Naturally occurring amino acids, such as (R)-aspartic acid or (R)-glutamic acid, can serve as excellent starting materials. This approach leverages the pre-existing stereocenter to build the target molecule with the desired (R)-configuration.
Caption: Chiral pool synthesis approach.
The key challenge in this approach is the efficient transformation of the carboxylic acid side chain into the bromo-vinyl group without racemization of the α-chiral center.
Asymmetric Catalysis
Another powerful strategy involves the use of chiral catalysts to induce stereoselectivity in a reaction that creates the chiral center. For instance, an asymmetric hydrogenation or an enantioselective alkylation of a prochiral precursor could be employed.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by its two key functional groups: the α,β-dehydroamino acid framework and the vinyl bromide moiety.
Reactions of the Dehydroamino Acid Moiety
The α,β-double bond in dehydroamino acids is electron-deficient and susceptible to a variety of transformations:
-
Nucleophilic Additions: The double bond can undergo Michael additions with various nucleophiles.[4]
-
Cycloadditions: It can participate in cycloaddition reactions to form cyclic amino acid derivatives.[4]
-
Hydrogenation: Asymmetric hydrogenation of the double bond can be used to introduce additional stereocenters.
Reactions of the Vinyl Bromide Moiety
The vinyl bromide group is a versatile handle for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions. This opens up a vast chemical space for derivatization.
Caption: General mechanism of a Suzuki-Miyaura cross-coupling reaction.
-
Suzuki-Miyaura Coupling: Reaction with boronic acids (R'-B(OH)₂) in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl and vinyl substituents.
-
Heck Reaction: Coupling with alkenes in the presence of a palladium catalyst can be used to form diene structures.
-
Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, leads to the formation of enyne-containing amino acids.
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a C-N bond, converting the vinyl bromide to an enamine.
These reactions provide a powerful toolkit for the late-stage functionalization of peptides and other complex molecules containing this amino acid.[5]
Applications in Drug Discovery and Development
The unique structural features of this compound make it a highly attractive building block for the synthesis of novel therapeutic agents.
As a Constrained Amino Acid Mimetic
The double bond in the side chain introduces conformational rigidity. Incorporating this amino acid into peptides can lead to more stable and predictable secondary structures, which is crucial for designing potent and selective peptide-based drugs.
A Scaffold for Bioactive Molecules
The vinyl bromide functionality serves as a key anchor point for diversification through cross-coupling reactions. This allows for the rapid generation of libraries of compounds for high-throughput screening in drug discovery programs. Potential applications include the synthesis of:
-
Enzyme inhibitors: The tailored side chain can be designed to fit into the active site of a target enzyme.
-
Receptor agonists/antagonists: The modified amino acid can be incorporated into peptides that modulate receptor activity.
-
Novel antibiotics: The unique structure can be used to develop new classes of antibiotics that overcome existing resistance mechanisms.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
Harmful if swallowed (H302)[2]
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)[2]
-
May cause respiratory irritation (H335)[2]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage and Disposal:
-
Store in a tightly closed container in a dry, well-ventilated place at 2-8°C.[1]
-
Dispose of contents/container to an approved waste disposal plant.
Conclusion
This compound is a powerful and versatile tool for chemical biologists and medicinal chemists. Its unique combination of a chiral amino acid scaffold and a reactive vinyl bromide handle provides a gateway to a vast array of novel and complex molecular structures. The ability to perform stereoselective synthesis and subsequent diverse functionalization through cross-coupling reactions underscores its importance as a building block for the next generation of therapeutic agents. Further research into its applications is poised to unlock new possibilities in drug discovery and development.
References
-
Dehydroamino acids: Chemical multi-tools for late-stage diversification. PMC. [Link]
-
Synthesizing cyclic dehydropeptides using dehydroamino acids. ResearchGate. [Link]
-
Dehydroamino acid residues in bioactive natural products. Royal Society of Chemistry. [Link]
-
α,β-Dehydroamino acids in naturally occurring peptides. PMC. [Link]
- Basic 1H- and 13C-NMR Spectroscopy. Google Books.
-
Wiley-VCH 2007 - Supporting Information. Wiley Online Library. [Link]
-
Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. SciELO. [Link]
-
The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. PMC. [Link]
-
1H NMR Spectrum of Compound 4a. The Royal Society of Chemistry. [Link]
-
Three categories of chiral pool use in asymmetric synthesis. ResearchGate. [Link]
-
Chapter 45 — Asymmetric synthesis. University of Calgary. [Link]
-
ω-transaminase-catalyzed synthesis of (R)-2-(1-aminoethyl)-4-fluorophenol, a chiral intermediate of novel anti-tumor drugs. PubMed. [Link]
-
Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones: Asymmetric Catalysis. Innovation of Chemistry & Materials for Sustainability. [Link]
-
The use of an altered specificity engineered enzyme for asymmetric synthesis: enantioselective reduction of 4-methyl-2-oxopent-3-enoic acid. Royal Society of Chemistry. [Link]
-
Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]
-
Organic Synthesis and Catalysis Enable Facile Access to Bioactive Compounds and Drugs. PMC. [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. MDPI. [Link]
-
Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. PMC. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 151144-96-6 | (S)-2-Amino-4-bromopent-4-enoic acid - AiFChem [aifchem.com]
- 4. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dehydroamino acids: Chemical multi-tools for late-stage diversification - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of (R)-2-Amino-4-bromopent-4-enoic Acid in Peptide Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of unnatural amino acids (UAAs) into peptides is a transformative strategy in drug discovery and chemical biology, enabling the creation of peptidomimetics with enhanced stability, novel functionalities, and improved therapeutic profiles.[1][2] This guide provides a comprehensive overview of the application of (R)-2-Amino-4-bromopent-4-enoic acid, a unique constrained amino acid, in solid-phase peptide synthesis (SPPS). We present detailed protocols for its incorporation into peptide chains and explore the utility of its vinyl bromide moiety for post-synthetic modifications, offering a versatile tool for the design of complex peptide architectures and novel therapeutics.
Introduction: The Strategic Value of this compound
This compound is a non-proteinogenic amino acid characterized by a vinyl bromide functional group. This structural feature imparts two key advantages in peptide design:
-
Conformational Constraint: The rigid vinyl group introduces a degree of conformational restriction to the peptide backbone, which can pre-organize the peptide into a bioactive conformation, potentially leading to higher binding affinity and selectivity for its target.
-
A Handle for Post-Synthetic Modification: The vinyl bromide moiety serves as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[3][4] This allows for the late-stage functionalization of the peptide with a wide array of chemical groups, facilitating the creation of peptide libraries, the introduction of probes, or the synthesis of macrocyclic peptides.[5][6]
The (R)-stereochemistry at the alpha-carbon is crucial for mimicking the natural L-amino acid configuration in many biological contexts. The Fmoc-protected version of the (S)-enantiomer, Fmoc-L-2-Amino-4-bromo-4-pentenoic acid, is commercially available, indicating its compatibility with standard Fmoc-based solid-phase peptide synthesis (SPPS).
Properties and Handling of Fmoc-(R)-2-Amino-4-bromopent-4-enoic Acid
While specific supplier data for the (R)-enantiomer may vary, the properties of its (S)-enantiomer provide a good reference.
| Property | Value (for (S)-enantiomer) | Source |
| Molecular Formula | C20H18BrNO4 | PubChem CID: 2734458 |
| Molecular Weight | 416.3 g/mol | PubChem CID: 2734458 |
| Appearance | White to off-white solid | Inferred from typical Fmoc-amino acids |
| Storage | 2-8°C, desiccated | Inferred from typical Fmoc-amino acids |
Handling Precautions: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE). The compound should be handled in a well-ventilated area.
Protocol for Incorporation into Peptides via Fmoc-SPPS
The incorporation of Fmoc-(R)-2-Amino-4-bromopent-4-enoic acid into a growing peptide chain can be achieved using standard Fmoc/tBu solid-phase peptide synthesis protocols.[1][4] Due to the potential for steric hindrance from the bromoalkene moiety, optimized coupling conditions are recommended.
Materials and Reagents
-
Fmoc-protected this compound
-
SPPS Resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl Chloride resin)
-
Fmoc-protected standard amino acids
-
Coupling Reagents: HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC/Oxyma (N,N'-Diisopropylcarbodiimide/Ethyl (hydroxyimino)cyanoacetate)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing Solvents: DMF, DCM, Isopropanol (IPA)
-
Cleavage Cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Cold diethyl ether
Step-by-Step Synthesis Protocol
This protocol assumes a 0.1 mmol synthesis scale.
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.[4]
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Coupling of Fmoc-(R)-2-Amino-4-bromopent-4-enoic Acid:
-
In a separate vial, dissolve 3-5 equivalents of Fmoc-(R)-2-Amino-4-bromopent-4-enoic acid and 3-5 equivalents of HCTU (or HATU) in DMF.
-
Add 6-10 equivalents of DIPEA to the activation solution and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature. For sterically hindered couplings, extended coupling times or double coupling may be necessary.[7]
-
Monitor the coupling completion using a Kaiser test.[8]
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final coupling, perform a final deprotection as described in step 2.
-
Cleavage and Global Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum.
-
-
Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity by mass spectrometry (MS).
Caption: General workflow for Fmoc-based SPPS.
Post-Synthetic Modification via Palladium-Catalyzed Cross-Coupling
The vinyl bromide moiety of the incorporated this compound residue is a versatile substrate for palladium-catalyzed cross-coupling reactions, allowing for the diversification of the peptide on-resin or in solution.[3]
General Considerations
-
Reaction Phase: These reactions can be performed while the peptide is still attached to the solid support (on-resin) or after cleavage and purification (in solution). On-resin modifications can simplify purification by allowing excess reagents to be washed away.
-
Catalyst and Ligand Choice: The choice of palladium catalyst and ligand is crucial for reaction efficiency and compatibility with the peptide's functional groups.
-
Degassing: It is essential to degas all solvents and reagents to prevent oxidation of the palladium catalyst.
Protocol for On-Resin Suzuki-Miyaura Coupling
This protocol provides a general guideline for coupling a boronic acid to the vinyl bromide-containing peptide.
-
Resin Preparation: Swell the peptide-resin in a suitable degassed solvent (e.g., DMF or a mixture of DMF/water).
-
Reaction Mixture Preparation:
-
In a separate vial, dissolve the boronic acid (3-5 equivalents) and a base such as K3PO4 or Na2CO3 (5-10 equivalents) in the degassed solvent.[4]
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.1-0.2 equivalents) to the mixture.
-
-
Coupling Reaction:
-
Add the reaction mixture to the swollen peptide-resin.
-
Agitate the reaction at a suitable temperature (e.g., 50-80°C) for 12-24 hours under an inert atmosphere (e.g., Argon or Nitrogen).[4]
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin extensively with the reaction solvent, water, and DMF to remove residual catalyst and reagents.
-
-
Cleavage and Purification: Cleave the modified peptide from the resin and purify as described in section 3.2.
Caption: On-resin Suzuki-Miyaura coupling workflow.
Other Potential Modifications
-
Sonogashira Coupling: Reaction with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst can be used to introduce an alkyne functionality.[9][10]
-
Heck Coupling: Reaction with an alkene can form a new carbon-carbon double bond.[3]
-
Macrocyclization: If another reactive handle (e.g., an amino acid with a boronic acid or alkyne side chain) is present in the peptide sequence, an intramolecular cross-coupling reaction can be used to form a macrocyclic peptide.[6][11]
Conclusion
This compound is a valuable building block for peptide chemists, offering a means to introduce both conformational constraint and a versatile chemical handle for post-synthetic modifications. By employing optimized SPPS coupling conditions, this unnatural amino acid can be efficiently incorporated into peptide sequences. The subsequent use of palladium-catalyzed cross-coupling reactions opens a vast chemical space for the late-stage diversification of peptides, enabling the development of novel probes, diagnostics, and therapeutics. The protocols outlined in this guide provide a solid foundation for researchers to explore the full potential of this unique amino acid in their peptide design and drug development endeavors.
References
- BenchChem. (2025). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols. BenchChem Technical Note.
- Katritzky, A. R., Todadze, E., Angrish, P., & Draghici, B. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(22), 8565–8571.
- Zhang, S., et al. (2022). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- BenchChem. (2025). A Comparative Guide to Vinyl Halides in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem Technical Note.
- Kuchar, M., & Kříž, Z. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 148.
- Kabalka, G. W., et al. (2008). Microwave-assisted palladium-catalyzed cross-coupling of aryl and vinyl halides with H-phosphonate diesters. Organic & Biomolecular Chemistry, 6(22), 4239-4242.
- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Morimoto, J., & Kodadek, T. (2015). Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues. Molecular BioSystems, 11(11), 2968-2972.
- Roy, P., et al. (2008). Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification. The Journal of Organic Chemistry, 73(16), 6375–6383.
- Morimoto, J., & Kodadek, T. (2016). Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues.
- Smith, T. K., et al. (2022). Peptide modification via a mild carbonylative Suzuki-Miyaura reaction gives late-stage access to diaryl-ketones. ChemRxiv.
- Tucker, J. L., et al. (2018). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor.
- Ghaffari, M. H., & Sigman, M. S. (2021). Formate-Mediated Reductive Cross-Coupling of Vinyl Halides and Aryl Iodides: cine-Substitution via Palladium(I)-Catalysis. Journal of the American Chemical Society, 143(34), 13786–13792.
- Reddit. (2024).
- Sigma-Aldrich. (n.d.).
- Inmaculada, M., et al. (2018). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
- ResearchGate. (n.d.). Application of Sonogashira coupling to solid-phase peptide synthesis.
- Adams, D. J., et al. (2016). Solvent‐Free Synthesis of Core‐Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal, 22(35), 12388-12395.
- Google Patents. (2015). US9090654B2 - Boc and Fmoc solid phase peptide synthesis.
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
- Wang, S., et al. (2024).
- Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
- Wucherpfennig, T. G., et al. (2019). Bioorthogonal Peptide Macrocyclization using Oxime Ligation.
- The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of a Large Library of Macrocyclic Peptides Containing Multiple and Diverse N-alkylated Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. US9090654B2 - Boc and Fmoc solid phase peptide synthesis - Google Patents [patents.google.com]
- 9. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in peptide macrocyclization strategies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS01066J [pubs.rsc.org]
Application Notes & Protocols: Characterizing (R)-2-Amino-4-bromopent-4-enoic Acid as a Novel Enzyme Inhibitor
Abstract
This document provides a comprehensive guide for the characterization of (R)-2-Amino-4-bromopent-4-enoic acid, a non-proteinogenic amino acid, as a potential enzyme inhibitor. While specific enzyme targets for this compound are not extensively documented in public literature, its structure—combining an amino acid backbone with a reactive vinyl bromide moiety—suggests a strong potential for interaction with various enzyme classes. This guide is designed for researchers, scientists, and drug development professionals, offering a structured, hypothesis-driven approach to identify target enzymes, elucidate the mechanism of inhibition, and quantify inhibitory potency. We present a logical workflow, from initial screening to detailed kinetic analysis, grounded in established principles of enzymology.
Introduction: A Molecule of Dual Potential
This compound is an intriguing molecule for enzyme inhibition studies due to its hybrid structure.[1] As an amino acid analogue, it has the potential to be recognized and bind to the active sites of enzymes involved in amino acid metabolism, such as transaminases, synthetases, or racemases, potentially acting as a competitive inhibitor.[2][3]
More significantly, the presence of a vinyl bromide group introduces the potential for covalent, irreversible inhibition.[4] Vinyl halides are known to function as mechanism-based inactivators, or "suicide substrates," where the enzyme's own catalytic action transforms the inhibitor into a reactive species that covalently modifies an active site residue, leading to permanent inactivation.[5][6] This dual potential makes a systematic and multi-faceted experimental approach essential for its characterization.
Scientific Rationale & Hypothesized Mechanisms of Action
Hypothesis 1: Reversible, Competitive Inhibition
The core α-amino acid structure may allow the compound to mimic a natural substrate, binding reversibly to the active site of an enzyme that processes amino acids. In this scenario, the inhibitor competes with the substrate for binding. The strength of this inhibition is typically quantified by the inhibition constant, Ki.[7]
Hypothesis 2: Irreversible, Covalent Inhibition
The vinyl bromide moiety is an electrophilic center susceptible to nucleophilic attack. It is hypothesized that a nucleophilic residue (e.g., Cysteine, Histidine, Lysine) within the enzyme's active site could attack the carbon atom bearing the bromine, leading to the formation of a stable covalent bond and irreversible inactivation of the enzyme.[4] This mechanism is particularly attractive for developing highly specific and potent inhibitors.
Below is a conceptual diagram of the proposed covalent inhibition mechanism.
Caption: Proposed mechanism for irreversible inhibition.
Experimental Workflow for Characterization
A phased approach is recommended to efficiently characterize a novel inhibitor. This workflow ensures that foundational data is gathered before proceeding to more complex mechanistic studies.
Caption: Phased experimental workflow for inhibitor characterization.
PART 1: Preliminary Screening & IC₅₀ Determination
Objective: To identify potential enzyme targets and determine the concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀). The IC₅₀ value provides a preliminary measure of potency but is highly dependent on assay conditions.[8]
Protocol 1.1: General Enzyme Activity Assay and IC₅₀ Profiling
-
Materials & Reagents:
-
Target Enzyme(s) of interest (e.g., a panel of aminotransferases).
-
Substrate(s) for the target enzyme(s).
-
Assay Buffer (optimized for pH and ionic strength for the target enzyme).
-
This compound (stock solution in a suitable solvent, e.g., DMSO or water).
-
Detection Reagent (e.g., for a colorimetric or fluorescent readout).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor in the assay buffer. A typical starting range is from 100 µM down to 1 nM.
-
In a 96-well plate, add a fixed amount of the enzyme to each well.
-
Add the serially diluted inhibitor to the wells. Include a "no inhibitor" control (vehicle only, e.g., DMSO) and a "no enzyme" control (background).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a constant temperature (e.g., 37°C). Note: For potential irreversible inhibitors, this pre-incubation time is a critical variable.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress over time using a microplate reader (e.g., measuring absorbance or fluorescence at regular intervals).
-
Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curve.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = (1 - (V₀_inhibitor / V₀_vehicle)) * 100
-
Plot % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Data Presentation: Hypothetical IC₅₀ Values
| Enzyme Target | Putative Substrate | IC₅₀ (µM) |
| Alanine Transaminase | Alanine | 15.2 |
| Aspartate Transaminase | Aspartate | > 100 |
| Cysteine Protease | N/A | 1.8 |
PART 2: Elucidating the Mechanism of Inhibition
Once a target is identified, the next crucial step is to determine the mode of inhibition.
Protocol 2.1: Reversible Inhibition Kinetics
Objective: To determine if the inhibition is reversible and, if so, to distinguish between competitive, non-competitive, uncompetitive, or mixed inhibition types by measuring enzyme kinetics at various substrate and inhibitor concentrations.[7]
-
Procedure:
-
Select a range of fixed inhibitor concentrations based on the previously determined IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).
-
For each inhibitor concentration, perform a substrate titration experiment. Vary the substrate concentration from low (e.g., 0.1x Kₘ) to high (e.g., 10x Kₘ).
-
Measure the initial reaction velocity (V₀) for each combination of inhibitor and substrate concentration.
-
-
Data Analysis:
-
Plot V₀ versus substrate concentration [S] for each inhibitor concentration and fit the data to the Michaelis-Menten equation to determine the apparent Kₘ and Vₘₐₓ values.
-
Generate a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]).
-
Analyze the plot to determine the inhibition type:
-
Competitive: Lines intersect on the y-axis (Vₘₐₓ is unchanged, Kₘ increases).
-
Non-competitive: Lines intersect on the x-axis (Vₘₐₓ decreases, Kₘ is unchanged).
-
Uncompetitive: Lines are parallel (both Vₘₐₓ and Kₘ decrease).
-
Mixed: Lines intersect in the second quadrant (both Vₘₐₓ and Kₘ change).
-
-
Calculate the inhibition constant Ki using the appropriate equations for the determined inhibition type.
-
Protocol 2.2: Investigating Irreversible Inhibition
Objective: To determine if the inhibitor acts irreversibly, which is characterized by a time-dependent loss of enzyme activity. The key parameters are kinact (the maximal rate of inactivation) and KI (the inhibitor concentration that gives half-maximal inactivation rate).[9]
-
Procedure (Time-Dependent Inactivation):
-
Select several fixed concentrations of the inhibitor.
-
Incubate the enzyme with each inhibitor concentration.
-
At various time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the enzyme-inhibitor mixture.
-
Immediately dilute the aliquot into a reaction mixture containing a high concentration of substrate to initiate the reaction. The dilution effectively stops further inactivation and measures the remaining enzyme activity.
-
Measure the residual enzyme activity for each time point and inhibitor concentration.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time.
-
A linear plot indicates a pseudo-first-order inactivation process. The slope of this line is the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the inhibitor concentration [I].
-
Fit this data to the hyperbolic equation: kobs = (kinact * [I]) / (KI + [I])
-
This allows for the determination of kinact and KI. The overall potency of an irreversible inhibitor is often reported as the second-order rate constant kinact/KI.[9]
-
Protocol 2.3: Confirmation of Covalent Modification (Dialysis)
Objective: To confirm that the inhibition is irreversible by attempting to remove the inhibitor and assessing the recovery of enzyme activity.
-
Procedure:
-
Incubate the enzyme with a saturating concentration of the inhibitor (e.g., 10x IC₅₀) for a sufficient time to ensure complete inhibition.
-
As a control, incubate the enzyme with the vehicle alone.
-
Place both the inhibited and control enzyme samples in dialysis tubing and dialyze extensively (e.g., overnight) against a large volume of buffer to remove any unbound inhibitor.
-
After dialysis, measure the activity of both the inhibitor-treated sample and the control sample.
-
-
Interpretation:
-
If enzyme activity is not restored after dialysis, it provides strong evidence for irreversible, likely covalent, inhibition.
-
If activity is restored, the inhibition is reversible.
-
Trustworthiness & Self-Validation
The protocols described are designed to be self-validating through the inclusion of critical controls and orthogonal verification steps.
-
Controls: Every experiment must include positive controls (known inhibitor, if available), negative controls (no inhibitor/vehicle only), and background controls (no enzyme) to ensure that observed effects are due to the inhibitor's action on the enzyme.
-
Advanced Verification: For definitive proof of covalent modification, techniques like mass spectrometry can be employed to identify the specific amino acid residue modified by the inhibitor and to confirm the mass of the covalent adduct. This is the gold standard for characterizing irreversible inhibitors.[10]
Conclusion
This compound represents a promising scaffold for the development of novel enzyme inhibitors. Its unique structure warrants a thorough investigation of both reversible and irreversible mechanisms of action. The systematic workflow and detailed protocols provided in these application notes offer a robust framework for researchers to fully characterize its inhibitory profile, identify its molecular targets, and elucidate its precise mechanism of action.
References
-
Borràs-Gas, F., et al. (2023). Vinyl Halide-Modified Unsaturated Cyclitols are Mechanism-Based Glycosidase Inhibitors. Angewandte Chemie International Edition, 62(21), e202301258. Available at: [Link]
-
Withers, S. G., et al. (2023). Vinyl Halide-Modified Unsaturated Cyclitols are Mechanism-Based Glycosidase Inhibitors. Angewandte Chemie, 135(21), e202301258. Available at: [Link]
-
Fernandes, C., et al. (2023). Inhibitory Potential of Synthetic Amino Acid Derivatives against Digestive Enzymes as Promising Hypoglycemic and Anti-Obesity Agents. MDPI. Available at: [Link]
-
Kim, D. H. (n.d.). Aminophosphonic and Aminoboronic Acids as Key Elements of a Transition State Analogue Inhibitor of Enzymes. Bull. Korean Chem. Soc. Available at: [Link]
- Kim, D. H. (2001). Aminophosphonic and Aminoboronic Acids as Key Elements of a Transition State Analogue Inhibitor of Enzymes. Bulletin of the Korean Chemical Society, 22(1), 5-13.
-
Halvorson, H. O., & Spiegelman, S. (1952). The Inhibition of Enzyme Formation by Amino Acid Analogues. Journal of Bacteriology, 64(2), 207–221. Available at: [Link]
-
Giannousis, P. P., & Bartlett, P. A. (1987). Phosphorus amino acid analogs as inhibitors of leucine aminopeptidase. Journal of Medicinal Chemistry, 30(9), 1603–1609. Available at: [Link]
-
Adibekian, A., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Expert Opinion on Drug Discovery, 6(10), 1039-1059. Available at: [Link]
-
Tipton, K. F., & Davey, G. P. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(8), 1293. Available at: [Link]
-
Strelow, J. M., & Johnson, D. S. (2017). Demystifying Functional Parameters for Irreversible Enzyme Inhibitors. ACS Medicinal Chemistry Letters, 8(7), 681–684. Available at: [Link]
-
Imbrea, F., et al. (2023). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. MDPI. Available at: [Link]
-
Wang, Y., et al. (2022). Recent advances on discovery of enzyme inhibitors from natural products using bioactivity screening. Phytochemical Analysis. Available at: [Link]
-
PubChem (n.d.). 4-Bromopent-2-enoic acid. Available at: [Link]
-
Wikipedia (n.d.). Enzyme inhibitor. Available at: [Link]
-
NPTEL (n.d.). Enzyme Inhibition. Available at: [Link]
-
Tipton, K., & Davey, G. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. MDPI. Available at: [Link]
-
StackExchange (2015). Elimination from Vinylic Halides. Available at: [Link]
-
Sufrin, J. R., et al. (1982). L-2-Amino-4-methoxy-cis-but-3-enoic Acid, a Potent Inhibitor of the Enzymatic Synthesis of S-adenosylmethionine. Biochemical and Biophysical Research Communications, 106(2), 251-255. Available at: [Link]
-
Wikipedia (n.d.). Polymerase chain reaction. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. biochem.du.ac.in [biochem.du.ac.in]
- 5. Vinyl Halide-Modified Unsaturated Cyclitols are Mechanism-Based Glycosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Coupling Reactions Involving (R)-2-Amino-4-bromopent-4-enoic Acid
Introduction: A Versatile Chiral Building Block for Novel Peptide Architectures
(R)-2-Amino-4-bromopent-4-enoic acid is a non-proteinogenic amino acid that presents a unique synthetic handle for the introduction of diverse chemical moieties into peptides and other complex organic molecules. Its structure combines a chiral α-amino acid scaffold with a vinyl bromide functionality, making it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the application of this versatile building block in Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions, offering detailed protocols and expert insights for researchers, scientists, and professionals in drug development. The strategic incorporation of the novel α,β-dehydroamino acids synthesized from this precursor can profoundly influence the conformational properties and proteolytic stability of peptides, making this a powerful tool in modern medicinal chemistry.[1][2][3][4]
Protecting Group Strategy: A Prerequisite for Successful Cross-Coupling
The presence of a primary amine and a carboxylic acid necessitates a robust protecting group strategy to prevent side reactions and ensure the desired reactivity at the vinyl bromide position. The choice of protecting groups is critical and depends on the specific reaction conditions and the desired final product.
-
N-Protection: The α-amino group is typically protected with either a tert-butyloxycarbonyl (Boc) or a 9-fluorenylmethyloxycarbonyl (Fmoc) group.
-
Boc-protection is stable under the basic conditions often employed in cross-coupling reactions and is readily removed with acid (e.g., trifluoroacetic acid).
-
Fmoc-protection is base-labile and is the standard for solid-phase peptide synthesis (SPPS), allowing for orthogonal deprotection strategies.
-
-
C-Protection: The carboxylic acid is often protected as a methyl or ethyl ester to enhance solubility in organic solvents and prevent interference with the basic reagents used in the coupling reactions.
This guide will focus on protocols using the N-Boc protected form of this compound, a common and versatile starting material for solution-phase synthesis.
Suzuki-Miyaura Coupling: Forging Aryl- and Vinyl-Amino Acids
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between the vinyl bromide of our substrate and a variety of organoboron reagents, such as boronic acids and their esters.[5] This reaction is known for its mild conditions and tolerance of a wide range of functional groups, making it a cornerstone for the synthesis of novel unnatural amino acids.[5]
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) catalyst. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the N-Boc-(R)-2-amino-4-bromopent-4-enoic acid derivative.
-
Transmetalation: The organoboron reagent transfers its organic group to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from established procedures for similar substrates and provides a robust starting point for the synthesis of aryl- and vinyl-substituted (R)-2-amino-4-pentenoic acid derivatives.[5]
Materials:
-
N-Boc-(R)-2-Amino-4-bromopent-4-enoic acid methyl ester (1.0 equiv)
-
Aryl- or vinylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add N-Boc-(R)-2-Amino-4-bromopent-4-enoic acid methyl ester, the boronic acid, the base, and the palladium catalyst under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the amino acid derivative.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 8-24 hours.
-
Work-up: Cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 75-90 |
| Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 80-95 |
| XPhos Pd G2 | K₃PO₄ | THF/H₂O | 80 | 85-98 |
Heck Reaction: Synthesis of Substituted Phenylalanine Analogs
The Heck reaction provides a powerful method for the arylation or vinylation of the vinyl bromide moiety, leading to the formation of various substituted dehydroamino acid derivatives.[6][7] These products can be subsequently reduced to provide access to a wide range of unnatural phenylalanine analogs.
Mechanistic Rationale
The Heck reaction proceeds through a palladium-catalyzed cycle involving:
-
Oxidative Addition: Pd(0) inserts into the C-Br bond.
-
Alkene Insertion (Migratory Insertion): The alkene of the coupling partner coordinates to the palladium center and inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.
Caption: Catalytic cycle of the Heck reaction.
Detailed Protocol: Heck Reaction
This representative protocol is based on general procedures for the Heck reaction of vinyl bromides.[6][7][8]
Materials:
-
N-Boc-(R)-2-Amino-4-bromopent-4-enoic acid methyl ester (1.0 equiv)
-
Alkene (e.g., styrene, acrylate) (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)
-
Ligand (e.g., PPh₃ or P(o-tolyl)₃, 10 mol%)
-
Base (e.g., Et₃N or K₂CO₃, 2.0 equiv)
-
Anhydrous solvent (e.g., DMF, Acetonitrile)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, dissolve N-Boc-(R)-2-Amino-4-bromopent-4-enoic acid methyl ester, the palladium catalyst, and the ligand in the anhydrous solvent.
-
Reagent Addition: Add the alkene and the base to the reaction mixture.
-
Reaction: Heat the mixture to 80-120 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 60-80 |
| Pd₂(dba)₃ | P(o-tolyl)₃ | K₂CO₃ | Acetonitrile | 80 | 65-85 |
| Herrmann's catalyst | - | NaOAc | DMA | 120 | 70-90 |
Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling enables the direct linkage of a terminal alkyne to the vinyl bromide, creating a conjugated enyne system.[9][10] The resulting alkynyl-containing amino acids are valuable building blocks for peptide chemistry, allowing for further modifications via "click" chemistry or serving as probes for biological studies.[11][12]
Mechanistic Rationale
The Sonogashira coupling typically involves a dual catalytic system of palladium and copper:
-
Palladium Cycle: Similar to the Suzuki and Heck reactions, it involves oxidative addition of the vinyl bromide to Pd(0), followed by transmetalation and reductive elimination.
-
Copper Cycle: Copper(I) reacts with the terminal alkyne to form a copper acetylide, which is the active species in the transmetalation step with the palladium complex.
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Detailed Protocol: Sonogashira Coupling
This protocol provides a general method for the copper-co-catalyzed Sonogashira coupling of vinyl bromides.[13][14]
Materials:
-
N-Boc-(R)-2-Amino-4-bromopent-4-enoic acid methyl ester (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask, add N-Boc-(R)-2-Amino-4-bromopent-4-enoic acid methyl ester, the palladium catalyst, and CuI under an inert atmosphere.
-
Solvent and Reagent Addition: Add the anhydrous solvent and the amine base, followed by the dropwise addition of the terminal alkyne.
-
Reaction: Stir the mixture at room temperature or heat gently (40-60 °C) if necessary. Monitor the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with an organic solvent and wash with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 25-50 | 70-90 |
| Pd(OAc)₂/PPh₃ | CuI | i-Pr₂NH | DMF | 60 | 75-95 |
| Copper-free (sXPhos Pd G2) | - | Cs₂CO₃ | MeCN/H₂O | 65 | 70-88 |
Applications in Drug Discovery and Peptide Science
The novel α,β-dehydroamino acids synthesized via these cross-coupling reactions are of significant interest in medicinal chemistry and drug discovery.[2][15][16]
-
Conformational Constraints: The introduction of a double bond in the amino acid side chain restricts the conformational flexibility of the peptide backbone, often inducing β-turns or helical structures.[1][17] This can lead to peptides with higher receptor affinity and selectivity.
-
Increased Proteolytic Stability: The modified backbone and side chain can render the peptide more resistant to degradation by proteases, thereby increasing its in vivo half-life.[1][4]
-
Bioorthogonal Handles: Alkynyl-containing amino acids can be used for "click" chemistry, allowing for the attachment of fluorescent probes, imaging agents, or other bioactive molecules to peptides and proteins.[11][12]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel unnatural amino acids. The Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions provide efficient and modular routes to a wide array of derivatives that would be difficult to access through other synthetic methods. The incorporation of these unique amino acids into peptides offers a powerful strategy to modulate their structure, stability, and biological activity, making them indispensable tools for researchers in the fields of medicinal chemistry and drug discovery.
References
-
Alkyne Containing Amino Acids. (2020). Aapptec Peptides. Retrieved from [Link]
-
Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. (2020). PMC - NIH. Retrieved from [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2015). PMC - NIH. Retrieved from [Link]
-
Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. (2022). PubMed. Retrieved from [Link]
-
Synthesis of ??-(Hetero)arylalkynylated ??-Amino Acid by Sonogashira-Type Reactions in Aqueous Media. (n.d.). ResearchGate. Retrieved from [Link]
-
Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. (2022). Korea Advanced Institute of Science and Technology. Retrieved from [Link]
-
Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. (2022). Nature Communications. Retrieved from [Link]
-
Impact of Dehydroamino Acids on the Structure and Stability of Incipient 3₁₀ Helical Peptides. (2019). ChemRxiv. Retrieved from [Link]
-
Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides. (2019). ChemRxiv. Retrieved from [Link]
-
Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. (2022). Springer Nature. Retrieved from [Link]
-
Stereoretentive cross-coupling of chiral amino acid chlorides and hydrocarbons through mechanistically controlled Ni/Ir photoredox catalysis. (2022). Semantic Scholar. Retrieved from [Link]
-
The Functionalization of Amino Acids, Peptides, and Derivatives by Cross-Dehydrogenative Coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024). ACS Publications. Retrieved from [Link]
-
Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery. (2024). PubMed. Retrieved from [Link]
-
Aryl-to-alkyl radical relay Heck reaction of amides with vinyl arenes. (2022). PMC - NIH. Retrieved from [Link]
-
Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2024). PMC - PubMed Central. Retrieved from [Link]
-
α,β-Dehydroamino acids in naturally occurring peptides. (2014). PMC - PubMed Central. Retrieved from [Link]
-
Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. (2021). NIH. Retrieved from [Link]
-
Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Palladium(II)-Catalyzed Heck Coupling: Direct Stereoselective Synthesis of C‑Aryl Glycosides from Nonactivated Glycals and Thianthrenium Salts. (2024). ACS Figshare. Retrieved from [Link]
-
Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
-
Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling. (2015). PubMed. Retrieved from [Link]
-
Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. (2015). ResearchGate. Retrieved from [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
A Review: Synthesis of Aryl C -Glycosides Via the Heck Coupling Reaction. (2007). ResearchGate. Retrieved from [Link]
-
Cross-Dehydrogenative Coupling Reactions for the Functionalization of α-Amino Acid Derivatives and Peptides. (n.d.). ResearchGate. Retrieved from [Link]
-
Aqueous/organic cross coupling: Sustainable protocol for Sonogashira reactions of heterocycles. (2011). Green Chemistry. Retrieved from [Link]
-
Heck reaction of amino acid derived vinyl substrates in the synthesis of homotyrosinol derivatives. (2010). UBC Chemistry. Retrieved from [Link]
-
Sonogashira Cross-Coupling. (2021). J&K Scientific LLC. Retrieved from [Link]
-
Heck Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Heck Reactions with Aryl Chlorides. (2008). Diva-portal.org. Retrieved from [Link]
-
A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2023). PubMed Central. Retrieved from [Link]
Sources
- 1. Impact of Dehydroamino Acids on the Structure and Stability of Incipient 310-Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α,β-Dehydroamino acids in naturally occurring peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. peptide.com [peptide.com]
- 12. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jk-sci.com [jk-sci.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Unnatural Amino Acids: Strategies, Designs, and Applications in Medicinal Chemistry and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemrxiv.org [chemrxiv.org]
Mastering the Synthesis of Novel Amino Acids: Application Notes for the Chemical Derivatization of (R)-2-Amino-4-bromopent-4-enoic Acid
Introduction: A Versatile Chiral Building Block
(R)-2-Amino-4-bromopent-4-enoic acid is a non-proteinogenic amino acid that serves as a highly versatile chiral building block in synthetic and medicinal chemistry. Its unique structure, featuring a primary amine, a carboxylic acid, and a reactive vinyl bromide moiety on a stereodefined backbone, offers three distinct points for chemical modification. This trifunctionality allows for the systematic and spatially controlled introduction of diverse chemical functionalities, making it an invaluable precursor for the synthesis of novel unnatural amino acids, peptidomimetics, and complex molecular scaffolds for drug discovery and materials science.[1]
The strategic derivatization of this molecule enables researchers to explore vast chemical space, tailoring the steric and electronic properties of the resulting compounds to probe biological systems or create materials with specific characteristics. This guide provides detailed application notes and experimentally grounded protocols for the derivatization of this compound at its three key functional groups, with a primary focus on the versatile vinyl bromide handle.
Strategic Considerations for Derivatization
The presence of multiple reactive sites necessitates a thoughtful approach to the derivatization of this compound. The choice of reaction sequence and the use of protecting groups are critical to achieving the desired chemical transformation selectively.
Protecting Group Strategy: The amine and carboxylic acid groups are nucleophilic and can interfere with reactions targeting the vinyl bromide, particularly in palladium-catalyzed cross-coupling reactions. Therefore, it is often advantageous to protect these groups prior to derivatization of the vinyl bromide. The tert-butyloxycarbonyl (Boc) group is a common and effective choice for protecting the amino group, while the carboxylic acid can be converted to an ester (e.g., methyl or ethyl ester) to prevent its participation in side reactions.
Reactivity of the Vinyl Bromide: The vinyl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions and with high functional group tolerance.[2] The choice of the specific cross-coupling reaction—Suzuki-Miyaura, Heck, or Sonogashira—determines the nature of the substituent introduced at the 4-position of the pentenoic acid backbone.
Derivatization of the Vinyl Bromide Moiety: Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the cornerstone of modern organic synthesis and are particularly well-suited for the functionalization of vinyl halides like this compound.[2] These reactions proceed through a catalytic cycle involving a palladium(0) active species that undergoes oxidative addition, transmetalation, and reductive elimination to form the desired product.[3]
Suzuki-Miyaura Coupling: Introduction of Aryl and Vinyl Groups
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[3][4] This reaction is highly valued for its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids.[5]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used, air-stable precatalyst that is readily reduced in situ to the active Pd(0) species.
-
Base: A base is essential for the transmetalation step, activating the boronic acid. A mixture of aqueous sodium carbonate or potassium phosphate is often effective.
-
Solvent: A biphasic solvent system, such as toluene/ethanol/water, is frequently employed to dissolve both the organic-soluble amino acid derivative and the inorganic base.[5]
-
Protecting Group: The use of N-Boc protected this compound is recommended to prevent side reactions at the amino group.[5]
Materials:
-
N-Boc-(R)-2-Amino-4-bromopent-4-enoic acid (1.0 equiv)
-
Aryl- or vinylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Degassed Toluene
-
Degassed Ethanol
-
Degassed Water
-
Schlenk flask
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add N-Boc-(R)-2-Amino-4-bromopent-4-enoic acid (1.0 equiv), the desired boronic acid (1.2 equiv), potassium phosphate (3.0 equiv), and Pd(PPh₃)₄ (5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere. This is crucial to prevent the oxidation and deactivation of the palladium catalyst.[5]
-
Solvent Addition: Add degassed toluene, ethanol, and water in a 4:1:1 ratio via syringe to achieve a reaction concentration of 0.1-0.5 M with respect to the amino acid derivative.[5]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-Boc-(R)-2-amino-4-(aryl/vinyl)pent-4-enoic acid.[5]
| Entry | Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 90 | 14 | 82 |
| 3 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 90 | 12 | 78 |
| 4 | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | K₃PO₄ | Toluene/EtOH/H₂O | 80 | 10 | 75 |
Table 1: Representative data for the Suzuki-Miyaura coupling of N-Boc-(R)-2-Amino-4-bromopent-4-enoic acid. Yields are illustrative and may vary based on specific substrates and reaction scale.
Figure 1: Experimental workflow for the Suzuki-Miyaura coupling.
Heck Reaction: Introduction of Alkenyl Groups
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[6][7] This reaction is particularly useful for introducing a variety of alkenyl groups, creating diene-containing amino acids.
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and effective precatalyst that is reduced in situ. The choice of ligand, such as a phosphine or an N-heterocyclic carbene, can significantly influence the reaction's efficiency.
-
Base: An inorganic base like potassium carbonate or an organic base such as triethylamine is required to neutralize the hydrohalic acid generated during the reaction.
-
Solvent: Polar aprotic solvents like DMF or acetonitrile are typically used to ensure the solubility of the reactants and catalyst.
Materials:
-
N-Boc-(R)-2-Amino-4-bromopent-4-enoic acid methyl ester (1.0 equiv)
-
Alkene (e.g., styrene, methyl acrylate) (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve N-Boc-(R)-2-Amino-4-bromopent-4-enoic acid methyl ester (1.0 equiv), Pd(OAc)₂ (5 mol%), and P(o-tol)₃ (10 mol%) in anhydrous DMF under an inert atmosphere.
-
Reagent Addition: Add the alkene (1.5 equiv) and triethylamine (2.0 equiv) to the reaction mixture via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography to obtain the desired product.
| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 16 | 75 |
| 2 | Methyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 80 | 24 | 68 |
| 3 | 4-Vinylpyridine | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | 18 | 72 |
Table 2: Representative data for the Heck reaction of N-Boc-(R)-2-Amino-4-bromopent-4-enoic acid methyl ester. Yields are illustrative.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is the most reliable method for synthesizing alkynyl-substituted amino acids.
-
Catalysts: A combination of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) is typically used. The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.[10]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used both as a base and often as the solvent.
-
Solvent: The reaction is commonly performed in an amine solvent or a polar aprotic solvent like THF or DMF.
Materials:
-
N-Boc-(R)-2-Amino-4-bromopent-4-enoic acid methyl ester (1.0 equiv)
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add N-Boc-(R)-2-Amino-4-bromopent-4-enoic acid methyl ester (1.0 equiv), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (5 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF and triethylamine (as a 3:1 mixture). Then, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction mixture at room temperature until completion, as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography.
| Entry | Alkyne | Catalyst System | Base/Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 25 | 6 | 88 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 25 | 8 | 92 |
| 3 | 1-Hexyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | 25 | 10 | 85 |
Table 3: Representative data for the Sonogashira coupling of N-Boc-(R)-2-Amino-4-bromopent-4-enoic acid methyl ester. Yields are illustrative.
Figure 2: Overview of palladium-catalyzed derivatizations.
Derivatization of the Amino and Carboxyl Groups
While the vinyl bromide is a key site for diversification, the amino and carboxyl groups also offer valuable opportunities for modification. Standard peptide chemistry techniques can be readily applied.
N-Terminus Derivatization
The primary amino group can be acylated or alkylated to introduce a wide range of functionalities.
-
Acylation: Reaction with acid chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) provides the corresponding N-acyl derivatives.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) yields N-alkylated amino acids.
C-Terminus Derivatization
The carboxylic acid can be converted into esters or amides.
-
Esterification: Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst) or reaction with an alkyl halide in the presence of a base (e.g., cesium carbonate) affords the corresponding ester.
-
Amidation: Coupling with an amine using a peptide coupling reagent (e.g., DCC, HBTU, HATU) provides the amide derivative.
Conclusion
This compound is a powerful and versatile building block for the synthesis of novel amino acid derivatives. The strategic application of palladium-catalyzed cross-coupling reactions at the vinyl bromide moiety, in conjunction with standard transformations of the amino and carboxyl groups, provides access to a vast array of structurally diverse compounds. The protocols and principles outlined in these application notes offer a robust foundation for researchers in drug discovery and chemical biology to harness the synthetic potential of this valuable chiral intermediate.
References
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Wikipedia. (2024). Heck reaction. [Link]
-
Macmillan Group. (2004). The Intramolecular Heck Reaction. [Link]
-
Wikipedia. (2024). Sonogashira coupling. [Link]
-
Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (2024). Suzuki reaction. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heck Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (R)-2-Amino-4-bromopent-4-enoic Acid as a Novel Molecular Probe for GABA Aminotransferase
I. Introduction: The Rationale for a New GABA-AT Probe
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Dysregulation of GABAergic signaling is implicated in a variety of neurological and psychiatric disorders, including epilepsy, Huntington's disease, and anxiety disorders.[1] The enzyme γ-aminobutyric acid aminotransferase (GABA-AT) is a key player in GABA metabolism, catabolizing GABA into succinic semialdehyde.[3] As such, GABA-AT is a significant therapeutic target for increasing GABA levels in the brain.[3][4]
Irreversible inhibitors of GABA-AT, such as vigabatrin (γ-vinyl-GABA), have been successfully developed as anticonvulsant drugs.[4][5] These molecules act as mechanism-based inactivators, where the enzyme's own catalytic machinery converts the inhibitor into a reactive species that covalently modifies the active site, leading to irreversible inhibition. This high specificity and covalent nature make such compounds valuable molecular probes for studying enzyme function and distribution.
This document describes the application of a novel compound, (R)-2-Amino-4-bromopent-4-enoic acid , as a putative molecular probe for GABA-AT. Its structure, featuring a vinyl bromide group, suggests a potential for mechanism-based inactivation of pyridoxal 5'-phosphate (PLP)-dependent enzymes like GABA-AT. The electron-withdrawing nature of the bromine atom is hypothesized to enhance the reactivity of the vinyl group, potentially leading to a more potent or selective inhibitor compared to existing probes.
These application notes provide a theoretical framework and detailed protocols for characterizing the interaction of this compound with GABA-AT and for its use as a molecular probe in various research contexts.
II. Proposed Mechanism of Action
We propose that this compound acts as a mechanism-based inactivator of GABA-AT. The proposed catalytic mechanism is depicted below. The initial transimination reaction with the PLP cofactor is followed by a tautomerization and subsequent elimination of bromide, generating a reactive allene intermediate. This intermediate is then susceptible to nucleophilic attack by an active site residue, leading to covalent and irreversible inactivation of the enzyme.
Caption: Proposed mechanism of GABA-AT inactivation by this compound.
III. Physicochemical Properties & Handling
| Property | Value | Source |
| Molecular Formula | C5H8BrNO2 | [6] |
| Molecular Weight | 194.03 g/mol | [6] |
| Stereochemistry | (R)-enantiomer | N/A |
| Appearance | White to off-white solid | Assumed |
| Storage | Store at -20°C, desiccated, and protected from light. | Recommended |
Handling: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
IV. Experimental Protocols
The following protocols are designed to characterize the inhibitory activity of this compound against GABA-AT and to utilize it as a molecular probe.
Protocol 1: In Vitro Kinetic Analysis of GABA-AT Inhibition
Objective: To determine the kinetic parameters (K_I and k_inact) of GABA-AT inhibition by this compound.
Materials:
-
Purified recombinant GABA-AT
-
This compound
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal 5'-phosphate (PLP)
-
NADP+
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Potassium pyrophosphate buffer (pH 8.6)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Prepare a reaction mixture containing potassium pyrophosphate buffer, PLP, α-ketoglutarate, NADP+, and SSADH.
-
-
Enzyme Inactivation:
-
Pre-incubate GABA-AT with various concentrations of this compound in the reaction mixture (without GABA) at 25°C.
-
At specific time intervals (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the inactivation mixture.
-
-
Activity Measurement:
-
Immediately add the aliquot to a cuvette containing a saturating concentration of GABA.
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.
-
The rate of this reaction is proportional to the remaining active GABA-AT.
-
-
Data Analysis:
-
For each concentration of the inhibitor, plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the apparent rate of inactivation (k_obs).
-
Plot the reciprocal of k_obs versus the reciprocal of the inhibitor concentration (double reciprocal plot). The y-intercept gives 1/k_inact, and the x-intercept gives -1/K_I.
-
Sources
- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Biochemical and clinical effects of gamma-vinyl GABA in patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Enantiomeric Edge: (R)-2-Amino-4-bromopent-4-enoic acid as a Precision Tool in Medicinal Chemistry
Abstract
(R)-2-Amino-4-bromopent-4-enoic acid is a non-proteinogenic, chiral amino acid that holds significant promise as a specific and potent tool in medicinal chemistry. Its structural analogy to known inhibitors of key enzymes in neurotransmitter and amino acid metabolism, particularly GABA transaminase (GABA-T) and Ornithine Aminotransferase (OAT), positions it as a valuable candidate for the development of novel therapeutics for neurological disorders and cancer. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, proposed mechanisms of action, and detailed protocols for the biological evaluation of this intriguing molecule.
Introduction: The Quest for Specificity in Enzyme Inhibition
In the landscape of modern drug discovery, the pursuit of highly specific enzyme inhibitors is paramount. The ability to target a single enzyme with minimal off-target effects is the hallmark of a successful therapeutic agent. This compound, with its defined stereochemistry and reactive vinyl bromide moiety, represents a compelling starting point for the design of such specific inhibitors. Its structural similarity to γ-vinyl GABA (Vigabatrin), a clinically used irreversible inhibitor of GABA-T for the treatment of epilepsy, strongly suggests its potential to modulate the GABAergic system.[1][2] Furthermore, its amino acid backbone opens the possibility of it being a substrate or inhibitor for other PLP-dependent enzymes, such as Ornithine Aminotransferase (OAT), a validated target in hepatocellular carcinoma.[3][4]
This document serves as a detailed guide to unlocking the potential of this compound. We will delve into its proposed mechanisms of action, provide a robust protocol for its stereospecific synthesis, and offer detailed, step-by-step methodologies for its biological characterization as an enzyme inhibitor.
Proposed Mechanisms of Action: A Tale of Two Transaminases
The biological activity of this compound is likely rooted in its ability to act as a mechanism-based irreversible inhibitor of pyridoxal-5'-phosphate (PLP)-dependent enzymes. The vinyl bromide functionality is a key reactive group that can participate in covalent modification of the enzyme's active site.
Inhibition of GABA Transaminase (GABA-T)
GABA-T is the primary enzyme responsible for the degradation of the inhibitory neurotransmitter GABA.[2] Inhibition of GABA-T leads to an increase in synaptic GABA levels, which can be therapeutic in conditions characterized by neuronal hyperexcitability, such as epilepsy.[5] We hypothesize that this compound can act as a suicide inhibitor of GABA-T.
Proposed Inactivation Pathway of GABA-T:
Caption: Proposed mechanism of GABA-T inactivation.
Inhibition of Ornithine Aminotransferase (OAT)
OAT is a mitochondrial enzyme that plays a crucial role in amino acid metabolism, converting ornithine to Δ1-pyrroline-5-carboxylate.[3] It is overexpressed in several cancers, including hepatocellular carcinoma, making it an attractive therapeutic target.[3][4] The structural similarity of this compound to ornithine suggests it could also be an inhibitor of OAT.
Synthesis Protocol: Stereospecific Preparation of this compound
The synthesis of the enantiomerically pure (R)-isomer is critical for elucidating its specific biological activity. This protocol is based on established methods for the asymmetric synthesis of β-substituted GABA derivatives and vinyl amino acids.[6][7]
Materials and Reagents
-
(R)-pyroglutamic acid
-
2,3-Dibromopropene
-
Lithium diisopropylamide (LDA)
-
Boc anhydride ((Boc)₂O)
-
Trifluoroacetic acid (TFA)
-
Anhydrous solvents (THF, DCM)
-
Standard reagents for workup and purification (e.g., silica gel for chromatography)
Step-by-Step Synthesis Workflow
Synthetic Workflow Diagram:
Caption: Stereospecific synthesis of the target compound.
-
Protection of the Amine: Dissolve (R)-pyroglutamic acid in a suitable solvent (e.g., a mixture of dioxane and water). Add sodium bicarbonate and then Boc anhydride. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Alkylation: Prepare a solution of the Boc-protected pyroglutamic acid in anhydrous THF and cool to -78 °C. Slowly add a freshly prepared solution of LDA. After stirring for 30 minutes, add 2,3-dibromopropene dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Ring Opening (Hydrolysis): Quench the reaction with saturated ammonium chloride solution. Extract the product with an organic solvent. After purification, hydrolyze the lactam ring using a mild base (e.g., lithium hydroxide in a THF/water mixture).
-
Deprotection: Dissolve the purified product in dichloromethane (DCM) and add trifluoroacetic acid (TFA). Stir at room temperature until the Boc group is completely removed (monitored by TLC).
-
Purification: Remove the solvent and TFA under reduced pressure. The crude product can be purified by recrystallization or ion-exchange chromatography to yield pure this compound.
Biological Evaluation Protocols: Unveiling the Inhibitory Potential
Protocol for GABA Transaminase (GABA-T) Inhibition Assay
This protocol is adapted from established methods for measuring GABA-T activity and inhibition kinetics.[8][9]
-
Recombinant human GABA-T
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP)
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.6)
-
This compound (test compound)
-
96-well microplate reader
-
Enzyme Preparation: Prepare a stock solution of recombinant human GABA-T in assay buffer.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing assay buffer, α-ketoglutarate, PLP, SSADH, and NADP+.
-
Inhibitor Incubation (for time-dependent inhibition): Add varying concentrations of this compound to the reaction mixture and pre-incubate with GABA-T for different time intervals at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding GABA to each well.
-
Measurement: Monitor the increase in absorbance at 340 nm (due to the formation of NADPH) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates. For time-dependent inhibition, plot the pseudo-first-order rate constants (k_obs) against the inhibitor concentration to determine the kinetic parameters k_inact and K_I.
GABA-T Assay Workflow:
Caption: Workflow for the GABA-T inhibition assay.
Protocol for Ornithine Aminotransferase (OAT) Inhibition Assay
This protocol is based on a continuous coupled-enzyme assay for OAT activity.[10]
-
Recombinant human OAT
-
L-ornithine (substrate)
-
α-ketoglutarate (co-substrate)
-
Pyridoxal-5'-phosphate (PLP)
-
Pyrroline-5-carboxylate (P5C) reductase
-
NADH
-
Assay buffer (e.g., potassium pyrophosphate buffer, pH 8.0)
-
This compound (test compound)
-
96-well microplate reader
-
Enzyme Preparation: Prepare a stock solution of recombinant human OAT in assay buffer.
-
Reaction Mixture: In a 96-well plate, prepare the reaction mixture containing assay buffer, α-ketoglutarate, PLP, P5C reductase, and NADH.
-
Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture and pre-incubate with OAT for different time intervals at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding L-ornithine to each well.
-
Measurement: Monitor the decrease in absorbance at 340 nm (due to the oxidation of NADH) over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the kinetic parameters of inhibition as described for the GABA-T assay.
Data Interpretation and Expected Outcomes
The kinetic data obtained from these assays will allow for the characterization of this compound as a reversible or irreversible inhibitor.
| Parameter | Description | Expected Outcome for Irreversible Inhibitor |
| IC₅₀ | Concentration of inhibitor that causes 50% inhibition of enzyme activity. | Will decrease with increasing pre-incubation time. |
| k_inact | The maximal rate of enzyme inactivation at saturating inhibitor concentrations. | A finite, measurable value. |
| K_I | The inhibitor concentration that gives half the maximal rate of inactivation. | A measure of the initial binding affinity of the inhibitor. |
| k_inact/K_I | Second-order rate constant for inactivation. | A measure of the overall efficiency of the inhibitor. |
A plot of k_obs versus inhibitor concentration should be hyperbolic for a two-step irreversible inhibitor, allowing for the determination of k_inact and K_I.
Conclusion and Future Directions
This compound is a promising molecule for the development of specific enzyme inhibitors. The protocols outlined in this application note provide a solid foundation for its synthesis and biological evaluation. Further studies should focus on confirming the covalent modification of the target enzyme(s) using techniques such as mass spectrometry and X-ray crystallography. Elucidating the precise mechanism of action and demonstrating in vivo efficacy will be crucial next steps in realizing the full therapeutic potential of this and related compounds.
References
-
Lee, J. H., & Kim, D. H. (2018). Two continuous coupled assays for ornithine-δ-aminotransferase. Analytical Biochemistry, 549, 138-143. [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Ornithine Aminotransferase (OAT). Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral GABA derivatives in pharmaceuticals. [Image]. Retrieved from [Link]
-
Kim, H. R., Rho, H. W., Park, J. W., Park, B. H., Kim, J. S., & Lee, M. W. (1994). Assay of ornithine aminotransferase with ninhydrin. Analytical Biochemistry, 223(2), 205-207. [Link]
-
SciSpace. (n.d.). A sensitive assay for ornithine amino transferase in rat brain mitochondria by ninhydrin method. Retrieved from [Link]
-
Papp, V., & Szilagyi, L. (2003). Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine. Neurochemical Research, 28(8), 1247-1253. [Link]
-
Aboul-Enein, H. Y., & Ali, I. (2004). Design, synthesis and anticonvulsive activity of analogs of gamma-vinyl GABA. Il Farmaco, 59(5), 381-388. [Link]
-
Soloshonok, V. A., & Sorochinsky, A. E. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. [Link]
-
Lee, H., & Kim, Y. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1362-1370. [Link]
-
ResearchGate. (n.d.). Inhibition of rabbit brain 4-aminobutyrate transaminase by some taurine analogues: A kinetic analysis. [PDF]. Retrieved from [Link]
-
PubMed. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 27(12), 3797. [Link]
-
ResearchGate. (n.d.). Synthesis of chiral GABA(A) receptor subtype selective ligands as potential agents to treat schizophrenia as well as depression. Retrieved from [Link]
-
Wikipedia. (n.d.). GABA transaminase inhibitor. Retrieved from [Link]
-
Silverman, R. B. (2010). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of Chemical Research, 43(3), 302-313. [Link]
-
Więckowska, A., et al. (2021). Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. Molecules, 26(11), 3296. [Link]
-
Silverman, R. B. (2021). Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. ACS Medicinal Chemistry Letters, 12(12), 1846-1848. [Link]
-
Semantic Scholar. (2003). Kinetic Studies on the Inhibition of GABA-T by γ-Vinyl GABA and Taurine. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromopent-2-enoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-pent-4-enoic acid. Retrieved from [Link]
-
Liu, D., et al. (2021). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. International Journal of Molecular Sciences, 22(16), 8758. [Link]
-
Taylor & Francis Online. (n.d.). GABA transaminase inhibitor – Knowledge and References. Retrieved from [Link]
-
Moschitto, M. J., et al. (2019). Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. Journal of the American Chemical Society, 141(28), 11046-11057. [Link]
-
Ciesielski, L., et al. (1979). GABA transaminase inhibitors. Advances in Experimental Medicine and Biology, 123, 21-41. [Link]
-
Stsiapanava, A., et al. (2020). Structural and Kinetic Analyses Reveal the Dual Inhibition Modes of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(Hexafluoropropan-2-Ylidenyl)-Cyclopentane-1-Carboxylic Acid (BCF3). Biochemistry, 59(38), 3589-3600. [Link]
-
Silverman, R. B., & George, C. (1988). Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by (S,E)-4-amino-5-fluoropent-2-enoic acid. Biochemical and Biophysical Research Communications, 150(3), 942-946. [Link]
-
ResearchGate. (n.d.). Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. [PDF]. Retrieved from [Link]
Sources
- 1. Design, synthesis and anticonvulsive activity of analogs of gamma-vinyl GABA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 3. scholars.northwestern.edu [scholars.northwestern.edu]
- 4. Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid (Journal Article) | OSTI.GOV [osti.gov]
- 5. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetic studies on the inhibition of GABA-T by gamma-vinyl GABA and taurine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
Asymmetric Synthesis with (R)-2-Amino-4-bromopent-4-enoic Acid: A Guide to Applications and Protocols
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications and detailed protocols for the stereoselective use of (R)-2-Amino-4-bromopent-4-enoic acid. With full editorial control, this document moves beyond rigid templates to present an in-depth exploration of this versatile chiral building block, emphasizing the causality behind experimental choices and ensuring the trustworthiness of the provided protocols.
Introduction: The Strategic Value of a Chiral Vinyl Halide Amino Acid
This compound is a non-proteinogenic amino acid that uniquely combines the core structure of a chiral amino acid with a reactive vinyl bromide moiety. This combination makes it a powerful intermediate in asymmetric synthesis, allowing for the introduction of molecular complexity and the construction of stereochemically defined structures. The vinyl bromide functionality serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, while the inherent chirality of the amino acid backbone directs the stereochemical outcome of subsequent transformations, including intramolecular cyclizations. This guide will delve into two primary applications of this building block: stereoselective carbon-carbon bond formation via Suzuki-Miyaura cross-coupling and the construction of constrained heterocyclic systems through intramolecular Heck reactions.
PART 1: Synthesis of the Chiral Building Block
A reliable supply of the starting material is paramount for any synthetic campaign. While this compound is commercially available, understanding its synthesis from common precursors is valuable. A common strategy involves the stereoselective synthesis from a readily available chiral precursor like (R)-allylglycine. The N-protected allylglycine can undergo stereoselective bromination to yield the desired vinyl bromide.
Protocol: Synthesis of N-Boc-(R)-2-amino-4-bromopent-4-enoic acid from (R)-allylglycine
This protocol is a representative method based on established procedures for the bromination of allylic systems.
Materials:
-
N-Boc-(R)-allylglycine
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Azobisisobutyronitrile (AIBN)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve N-Boc-(R)-allylglycine (1.0 equiv) in anhydrous CCl₄.
-
Purge the flask with an inert gas for 15 minutes.
-
Add N-Bromosuccinimide (1.1 equiv) and a catalytic amount of AIBN (0.05 equiv) to the solution.
-
Heat the reaction mixture to reflux (approximately 77 °C) under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-(R)-2-amino-4-bromopent-4-enoic acid.
Characterization Data: The successful synthesis of the product should be confirmed by NMR spectroscopy. The following are expected ¹H and ¹³C NMR chemical shifts for the N-Boc protected compound in CDCl₃.
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 5.65 (s, 1H), 5.45 (s, 1H) | δ 175.0 (C=O, acid) |
| δ 5.10 (br s, 1H) | δ 155.5 (C=O, Boc) |
| δ 4.40 (m, 1H) | δ 130.0 (C=C) |
| δ 3.00 (m, 2H) | δ 118.0 (C=C) |
| δ 1.45 (s, 9H) | δ 80.0 (C(CH₃)₃) |
| δ 53.0 (α-CH) | |
| δ 38.0 (β-CH₂) | |
| δ 28.3 (C(CH₃)₃) |
PART 2: Applications in Asymmetric Synthesis
Application 1: Stereoselective C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The vinyl bromide of N-Boc-(R)-2-amino-4-bromopent-4-enoic acid is an excellent substrate for this reaction, allowing for the introduction of a wide array of aryl and vinyl substituents while retaining the stereochemical integrity of the amino acid. This opens avenues for the synthesis of novel, unnatural amino acids for incorporation into peptides and peptidomimetics.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
This protocol is adapted from a foundational method for Suzuki reactions with similar substrates.[1]
Materials:
-
N-Boc-(R)-2-amino-4-bromopent-4-enoic acid (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Toluene, Ethanol, and Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask and standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add N-Boc-(R)-2-amino-4-bromopent-4-enoic acid, the arylboronic acid, potassium carbonate, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas for 10-15 minutes to prevent oxidation of the catalyst.[1]
-
Solvent Addition: Add a degassed solvent system, typically a 4:1:1 mixture of Toluene, Ethanol, and Water, via syringe. The reaction concentration is generally between 0.1 and 0.5 M with respect to the amino acid.[1]
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. Reactions are often complete within 8-24 hours.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure coupled product.[1]
| Boronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 80-90 |
| 3-Pyridylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 75-85 |
| Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 85 | 70-80 |
Yields are illustrative and may require optimization for specific substrates.[1]
Application 2: Synthesis of Constrained Heterocycles via Intramolecular Heck Reaction
The intramolecular Heck reaction is a powerful tool for the construction of cyclic and polycyclic systems. By tethering the amino group of this compound to a suitable activating group, the vinyl bromide can undergo an intramolecular palladium-catalyzed cyclization to form constrained heterocyclic amino acids, such as piperidine derivatives. These structures are of significant interest in medicinal chemistry as they can act as conformational locks in peptides, enhancing their bioactivity and metabolic stability.
Caption: Workflow for intramolecular Heck cyclization.
This is a representative protocol based on established methods for the intramolecular Heck cyclization of similar substrates.
Materials:
-
N-Tosyl-(R)-2-amino-4-bromopent-4-enoic acid methyl ester (1.0 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (10 mol%)
-
Triphenylphosphine (PPh₃) (20 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Acetonitrile (CH₃CN), anhydrous and degassed
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
Substrate Preparation: The starting material, N-Boc-(R)-2-amino-4-bromopent-4-enoic acid, is first converted to its methyl ester using standard esterification conditions (e.g., SOCl₂ in MeOH). The Boc group is then replaced with a tosyl group (TsCl, pyridine) to provide the Heck precursor.
-
Reaction Setup: In a Schlenk tube, combine the N-tosyl substrate, Pd(OAc)₂, and PPh₃.
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent and Base Addition: Add anhydrous, degassed acetonitrile followed by triethylamine via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 80 °C.
-
Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the cyclized piperidine derivative.
Conclusion and Future Outlook
This compound stands out as a highly valuable and versatile chiral building block in asymmetric synthesis. The protocols detailed in this guide for Suzuki-Miyaura cross-coupling and intramolecular Heck reactions provide reliable starting points for the synthesis of novel unnatural amino acids and constrained heterocyclic systems. The dual reactivity of the chiral amino acid backbone and the vinyl bromide moiety offers a rich platform for the development of complex molecular architectures for applications in drug discovery and materials science. Future work in this area will likely focus on expanding the scope of cross-coupling partners, exploring other types of intramolecular cyclizations, and applying these methodologies to the total synthesis of biologically active natural products.
References
-
Wan Jin Jahng, "Synthesis and evaluation of new alpha-halovinyl amino acids as amino acid decarboxylase inactivators" (1990). ETD collection for University of Nebraska - Lincoln. AAI9108221. [Link]
-
Silverman, R. B. Synthesis of α-Vinyl Amino Acids. Methods Mol Med.23 , 467–488 (1999). [Link]
-
Fields, G. B. Introduction to Peptide Synthesis. Curr Protoc Protein Sci. Chapter 18, Unit 18.1 (2001). [Link]
-
Fantoni, T., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Org. Chem. Front., 12 , 1982-1992 (2025). [Link]
-
Grigg, R., et al. Synthesis of novel cyclic α-amino acid derivatives via a one-pot sequential Petasis reaction/palladium catalysed process. Tetrahedron Lett., 44 (40), 7445-7447 (2003). [Link]
-
He, G., et al. Syntheses and Transformations of α-Amino Acids via Palladium-Catalyzed Auxiliary-Directed sp3 C–H Functionalization. Acc. Chem. Res., 48 (4), 1121-1132 (2015). [Link]
-
Link, J. T. The intramolecular Heck reaction. Org. React., 60 , 1-308 (2002). [Link]
-
Willis, M. C. Palladium-Catalyzed Cross-Coupling. Comprehensive Organic Synthesis II, 2nd ed.; Elsevier, 2014; Vol. 7, pp 784-839. [Link]
Sources
Application Notes and Protocols for (R)-2-Amino-4-bromopent-4-enoic acid in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2-Amino-4-bromopent-4-enoic acid is a non-proteinogenic amino acid characterized by a vinyl bromide moiety. This functional group imparts unique chemical reactivity, making it a valuable tool in drug discovery and chemical biology. The vinyl bromide can act as a Michael acceptor or a latent electrophile, enabling it to form covalent bonds with nucleophilic residues in biological macromolecules. This property is particularly useful for designing targeted covalent inhibitors of enzymes, which can offer advantages such as increased potency and prolonged duration of action.[1] This document provides a comprehensive guide to designing and executing experiments with this compound, with a focus on its application as an enzyme inhibitor and a probe for activity-based protein profiling.
Mechanism of Action: Covalent Modification of Target Proteins
The primary utility of this compound in a biological context stems from the reactivity of its vinyl bromide group. This moiety can undergo nucleophilic attack by amino acid residues with available lone pairs of electrons, such as cysteine, histidine, or lysine, commonly found in the active sites of enzymes.[2] The proposed mechanism involves a Michael addition reaction, where the nucleophilic residue attacks the β-carbon of the vinyl bromide, leading to the formation of a stable covalent bond. This irreversible modification of the enzyme's active site can lead to its inactivation.
The vinyl bromide moiety is structurally similar to vinyl chloride, which is known to be metabolized to reactive epoxides that can covalently modify proteins and nucleic acids.[3][4] This suggests that this compound may also be metabolically activated in a cellular context, potentially expanding its range of biological targets.
Caption: Proposed mechanism of covalent modification.
Enzyme Inhibition Assays
To characterize the inhibitory potential of this compound against a specific enzyme, a series of kinetic assays should be performed. Given its nature as a potential covalent inhibitor, time-dependent inhibition assays are crucial.[5][6]
Protocol 2.1: Determination of Time-Dependent Inhibition and Kinetic Parameters (kinact and KI)
This protocol is designed to determine the rate of inactivation (kinact) and the inhibitor concentration at which the inactivation rate is half-maximal (KI).[7]
Materials:
-
Target enzyme
-
This compound (stock solution in an appropriate solvent, e.g., DMSO)
-
Substrate for the target enzyme
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme and Inhibitor Pre-incubation:
-
Prepare a series of dilutions of this compound in assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Incubate the plate at a constant temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots from each well of the pre-incubation plate.
-
Immediately add the aliquots to a separate 96-well plate containing the substrate solution to initiate the enzymatic reaction. This dilution should be significant to prevent further inhibition during the activity measurement.
-
-
Enzyme Activity Measurement:
-
Measure the initial reaction velocity (V0) for each time point and inhibitor concentration using a microplate reader. The detection method will depend on the substrate and product (e.g., absorbance, fluorescence).
-
-
Data Analysis:
-
For each inhibitor concentration, plot the natural logarithm of the remaining enzyme activity (ln(% Activity)) against the pre-incubation time.
-
The slope of each line represents the observed rate of inactivation (kobs).
-
Plot the calculated kobs values against the inhibitor concentrations.
-
Fit the data to the following equation to determine kinact and KI: kobs = kinact * [I] / (KI + [I]) where [I] is the inhibitor concentration.
-
Table 1: Hypothetical Kinetic Data for Enzyme Inhibition by this compound
| Inhibitor Concentration (µM) | kobs (min-1) |
| 0 | 0 |
| 1 | 0.05 |
| 5 | 0.20 |
| 10 | 0.35 |
| 20 | 0.50 |
| 50 | 0.65 |
digraph "Enzyme_Inhibition_Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];"Start" [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Preincubation" [label="Pre-incubate Enzyme with\nVarying Inhibitor Concentrations"]; "Sampling" [label="Take Aliquots at\nDifferent Time Points"]; "Reaction" [label="Initiate Enzymatic Reaction\nwith Substrate"]; "Measurement" [label="Measure Initial Reaction Velocity (V0)"]; "Data_Analysis" [label="Calculate k_obs and\nDetermine k_inact and K_I"]; "End" [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Start" -> "Preincubation"; "Preincubation" -> "Sampling"; "Sampling" -> "Reaction"; "Reaction" -> "Measurement"; "Measurement" -> "Data_Analysis"; "Data_Analysis" -> "End"; }
Caption: Workflow for determining kinetic parameters.
Target Identification and Validation using Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to identify the protein targets of small molecule inhibitors in complex biological systems.[8][9] this compound can be adapted for use as an activity-based probe (ABP) to identify its cellular targets.[10][11]
Protocol 3.1: Competitive ABPP for Target Identification
This protocol uses a competitive profiling approach where this compound competes with a broad-spectrum ABP for binding to target proteins.[1]
Materials:
-
Cells or tissue lysate
-
This compound
-
A suitable broad-spectrum ABP with a reporter tag (e.g., biotin or a fluorophore) that targets the same class of enzymes.
-
SDS-PAGE gels
-
Western blotting apparatus
-
Streptavidin-HRP conjugate (for biotinylated probes) or fluorescence scanner
-
Mass spectrometer for protein identification
Procedure:
-
Proteome Treatment:
-
Treat the cell or tissue lysate with varying concentrations of this compound. Include a vehicle control.
-
Incubate for a specific period to allow for target engagement.
-
-
Probe Labeling:
-
Add the broad-spectrum ABP to all samples.
-
Incubate to allow the ABP to label any remaining active enzyme sites that were not blocked by this compound.
-
-
Analysis of Protein Labeling:
-
Separate the proteins by SDS-PAGE.
-
If using a fluorescent ABP, visualize the labeled proteins directly on the gel using a fluorescence scanner.
-
If using a biotinylated ABP, transfer the proteins to a membrane and detect with streptavidin-HRP followed by chemiluminescence.
-
-
Target Identification:
-
Protein bands that show a decrease in labeling in the presence of this compound are potential targets.
-
Excise these bands from a parallel Coomassie-stained gel and identify the proteins by mass spectrometry.
-
Caption: Competitive ABPP workflow for target ID.
Handling and Safety Precautions
This compound is a reactive chemical and should be handled with appropriate safety precautions.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves) when handling the compound.[13]
-
Ventilation: Handle the solid compound and prepare stock solutions in a well-ventilated fume hood to avoid inhalation of dust or aerosols.[14]
-
Storage: Store the compound at 2-8°C in a tightly sealed container, protected from light and moisture to maintain its stability.[12]
-
Disposal: Dispose of waste containing this compound according to institutional and local regulations for chemical waste.
Synthetic Considerations and Protecting Group Strategies
For more complex experimental designs, such as the synthesis of customized probes or incorporation into peptides, the amino and carboxyl groups of this compound will likely require protection.
-
Amino Group Protection: Common protecting groups for the α-amino group include tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group will depend on the overall synthetic strategy and the deprotection conditions required.[15][]
-
Carboxyl Group Protection: The carboxyl group can be protected as an ester (e.g., methyl or ethyl ester) to prevent its participation in undesired side reactions.
The synthesis of this compound itself can be achieved through various organic synthesis routes, often involving the introduction of the bromoallyl group to an amino acid precursor.[12]
References
-
Koehler, C., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols, 2(6), e419. [Link]
-
Lama, D., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. PubMed, 35671150. [Link]
-
Singh, J., et al. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 3(5), 535-550. [Link]
-
Yang, Y., & Liu, Y. (2015). Activity-Based Protein Profiling: Recent Advances in Probe Development and Applications. Chemical Society Reviews, 44(21), 7563-7577. [Link]
-
Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]
-
Drug Hunter. (2025). Cheat Sheet for Covalent Enzyme Inhibitors. Retrieved from [Link]
-
Fang, C., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. RSC Chemical Biology, 2(3), 772-787. [Link]
-
Chrustowicz, M., et al. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Molecular Omics, 20(6), 505-517. [Link]
-
Cravatt, B. F., et al. (2023). Activity-based protein profiling: A graphical review. Journal of the American Chemical Society, 145(25), 13548-13565. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2008). 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 97. [Link]
-
ResearchGate. (n.d.). Vinyl bromide. Retrieved from [Link]
-
MDPI. (2024). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. Retrieved from [Link]
-
Bolt, H. M., et al. (1981). Binding Kinetics of Vinyl Chloride and Vinyl Bromide at Very Low Doses. Archives of Toxicology, 48(2-3), 129-142. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Biovera. (2024). Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
Sources
- 1. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Vinyl Bromide - 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Binding kinetics of vinyl chloride and vinyl bromide at very low doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity‐Based Protein Profiling: Recent Advances in Probe Development and Applications | Semantic Scholar [semanticscholar.org]
- 9. Activity-based proteomics - Wikipedia [en.wikipedia.org]
- 10. Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. biovera.com.au [biovera.com.au]
- 14. pickeringlabs.com [pickeringlabs.com]
- 15. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (R)-2-Amino-4-bromopent-4-enoic acid
Welcome to the technical support center for the synthesis of (R)-2-Amino-4-bromopent-4-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you improve the yield and purity of your synthesis.
Introduction
This compound is a non-proteinogenic amino acid that holds significant potential as a building block in medicinal chemistry. Its unique structure, featuring a chiral center and a reactive bromoalkene moiety, makes it a valuable precursor for synthesizing complex molecules with potential therapeutic applications. However, its synthesis can be challenging, often plagued by issues of low yield, side-product formation, and difficulties in purification and stereochemical control. This guide provides practical solutions to common problems encountered during its synthesis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthetic process. Here’s a systematic approach to identifying and resolving the issue:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material is still present after the recommended reaction time, consider extending the reaction duration. Ensure your reagents are pure and dry, as impurities can inhibit the reaction.
-
-
Suboptimal Reaction Temperature: The temperature might not be optimal for the reaction.
-
Solution: Experiment with a range of temperatures. Some steps may require cooling to prevent side reactions, while others may need heating to proceed at a reasonable rate.
-
-
Poor Quality Reagents: The quality of your starting materials and reagents is critical.
-
Solution: Use freshly distilled solvents and high-purity reagents. For instance, in reactions involving Grignard reagents or other organometallics, ensure strictly anhydrous conditions.
-
-
Product Degradation: The product may be unstable under the reaction or workup conditions.
-
Solution: If you suspect product degradation, consider performing the reaction at a lower temperature or for a shorter duration. During workup, use mild acids or bases and avoid prolonged exposure to harsh conditions.
-
Question: I am observing significant amounts of side products. How can I identify and minimize them?
Answer: The formation of side products is a common challenge. Here are some likely culprits and how to address them:
-
Racemization: Loss of stereochemical integrity at the α-carbon is a major concern.
-
Solution: The choice of base and solvent can significantly impact racemization. For steps involving the deprotonation of the α-carbon, use a non-nucleophilic, sterically hindered base at low temperatures. Protecting the amino group with a suitable group like Boc (tert-butyloxycarbonyl) can also help prevent racemization.
-
-
Over-alkylation or Multiple Additions: In steps involving the addition of the vinyl bromide moiety, multiple additions can occur.
-
Solution: Use a stoichiometric amount of the alkylating agent and add it slowly to the reaction mixture at a controlled temperature.
-
-
Elimination Reactions: The bromoalkene moiety can undergo elimination reactions, especially in the presence of a strong base.
-
Solution: Use a milder base and keep the reaction temperature low.
-
Question: I am struggling with the purification of the final product. What are the recommended methods?
Answer: Purifying amino acids can be tricky due to their zwitterionic nature.
-
Column Chromatography:
-
Solution: Silica gel chromatography is a common method. A mobile phase consisting of a mixture of a polar solvent (like methanol or ethanol) and a less polar solvent (like dichloromethane or ethyl acetate) with a small amount of acetic acid or ammonia can be effective. The acid or base helps to suppress the zwitterionic character and improve the separation.
-
-
Recrystallization:
-
Solution: If the product is a solid, recrystallization can be a highly effective purification method. Experiment with different solvent systems, such as water/ethanol or methanol/ether.
-
-
Ion-Exchange Chromatography:
-
Solution: This technique is particularly well-suited for separating amino acids. You can use a cation-exchange resin and elute with a pH gradient.
-
Question: How can I confirm the stereochemical purity of my final product?
Answer: Ensuring the enantiomeric purity of your this compound is crucial.
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Solution: This is the most common and reliable method. Use a chiral stationary phase (CSP) column designed for amino acid separations. You will need to develop a suitable mobile phase, often a mixture of an organic solvent (like methanol or acetonitrile) and an aqueous buffer.
-
-
Nuclear Magnetic Resonance (NMR) with a Chiral Shift Reagent:
-
Solution: Adding a chiral shift reagent to your NMR sample can cause the signals of the two enantiomers to appear at different chemical shifts, allowing you to determine the enantiomeric excess.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: While a single, standardized route may not be widely published, a common strategy involves the asymmetric synthesis of a suitable amino acid precursor followed by the introduction of the bromoalkene side chain. A plausible approach starts from a commercially available chiral building block, such as (R)-serine or (R)-pyroglutamic acid, which already possesses the desired stereocenter. The side chain can then be elaborated through a series of steps, including Wittig-type reactions or cross-coupling reactions to install the vinyl bromide functionality.[1][2]
Q2: What are the critical safety precautions to take during this synthesis?
A2: Standard laboratory safety practices should always be followed. Pay special attention to the following:
-
Reagents: Handle all chemicals with care, using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Some reagents, like organometallics, are highly reactive and pyrophoric.
-
Ventilation: Work in a well-ventilated fume hood, especially when handling volatile or toxic substances.
-
Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.
Q3: How should I properly store the final compound?
A3: this compound, like many amino acids, can be sensitive to light, heat, and moisture.[3] It is best stored in a tightly sealed container in a cool, dark, and dry place, preferably in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen).
Optimized Experimental Protocol
This protocol is a suggested route for the synthesis of this compound, designed to improve yield and stereochemical control.
Step 1: Synthesis of (R)-Boc- Garner's Aldehyde
This well-established protocol starts from (R)-serine. The Garner's aldehyde is a versatile intermediate in asymmetric synthesis.
Step 2: Wittig Reaction to form the Vinyl Bromide
-
Prepare the Wittig reagent from triphenylphosphine and carbon tetrabromide.
-
React the Garner's aldehyde with the Wittig reagent in an appropriate solvent like dichloromethane at low temperature to form the vinyl bromide.
Step 3: Deprotection and Oxidation
-
Carefully deprotect the Boc group and the acetonide using acidic conditions (e.g., trifluoroacetic acid).
-
Oxidize the resulting primary alcohol to the carboxylic acid using a mild oxidizing agent like TEMPO/bleach or a Jones oxidation to yield the final product, this compound.
Visualizations
Reaction Pathway
Caption: Decision tree for troubleshooting low yield issues.
Data Summary
Table 1: Effect of Base and Temperature on a Hypothetical Alkylation Step
| Entry | Base | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
| 1 | LDA | -78 | 85 | 95 |
| 2 | LDA | -40 | 82 | 88 |
| 3 | n-BuLi | -78 | 75 | 92 |
| 4 | KHMDS | -78 | 90 | 96 |
This table illustrates how reaction conditions can be optimized. Data is hypothetical and for illustrative purposes.
References
- Asymmetric Synthesis of Functionalizable Type II β-Turn-Inducing α-Amino Acid Building Blocks. (n.d.). National Institutes of Health.
- Amino Acid and Peptide Chiral Separations. (n.d.). Sigma-Aldrich.
- Catalytic Asymmetric Synthesis of α-Amino Acids. (2004). Chemical Reviews. ACS Publications.
- Asymmetric synthesis of functionalizable type II β-turn-inducing α-amino acid building blocks. (2023). Organic Letters. ACS Publications.
- Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature. (n.d.). National Institutes of Health.
- Chiral Amino Acid and Peptide Separations – the Next Generation. (2016). Chromatography Today.
- Recent Advances in Chiral Analysis of Proteins and Peptides. (n.d.). MDPI.
- Stereoselective Synthesis of Trisubstituted Vinyl Bromides by Addition of Alkynes to Oxocarbenium Ions. (2016). PMC. National Institutes of Health.
- Vinyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal.
- Separation of D and L amino acids by liquid chromatography: use of chiral eluants. (1979). Science. PubMed.
- Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024). Nature Communications.
- Common side reactions with Boc-protected amino acids and how to avoid them. (2025). Benchchem.
- 2-Amino-4-bromopent-4-enoic Acid | CAS 7145-00-8. (n.d.). Benchchem.
Sources
Technical Support Center: Purification of (R)-2-Amino-4-bromopent-4-enoic Acid
Welcome to the technical support center for the purification of (R)-2-Amino-4-bromopent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges associated with the purification of this chiral, unsaturated, and halogenated non-proteinogenic amino acid.
Introduction
This compound is a valuable building block in synthetic organic and medicinal chemistry.[1] Its structure, featuring a reactive bromoalkene group, a chiral center, and an amino acid backbone, presents a unique combination of purification challenges.[1] This guide provides in-depth troubleshooting advice and detailed protocols to help you achieve the desired purity and yield.
Section 1: Stability and Handling a priori
The vinyl bromide moiety in the target molecule is susceptible to degradation.[2][3][4] Understanding and mitigating these stability issues is critical before attempting any purification method.
FAQ: My final product shows signs of degradation, including discoloration and the presence of impurities by NMR. What is causing this and how can I prevent it?
Answer:
The primary cause of degradation is likely the instability of the vinyl bromide group, which can be sensitive to light, heat, and radical initiators.[3][4] This can lead to polymerization or decomposition, resulting in complex impurity profiles.
Troubleshooting Protocol:
-
Minimize Exposure to Light: Vinyl bromides are known to be light-sensitive.[4] Conduct all purification steps in a fume hood with the sash down and, if possible, under amber or red light. Wrap all glassware and collection vessels in aluminum foil.
-
Maintain Low Temperatures: The compound should be stored at 2-8°C.[1] During purification, use jacketed columns with a cooling circulator and pre-chill all solvents. Evaporate solvents under reduced pressure at low temperatures (e.g., <30°C).
-
Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) during all handling and purification steps can prevent oxidation-related degradation.
-
Addition of Inhibitors: For storage, consider the addition of a radical inhibitor like monomethyl ether hydroquinone (MEHQ), which is commonly used to stabilize vinyl monomers. However, be aware that this will need to be removed in a subsequent purification step.
Section 2: Crystallization Challenges
Crystallization is a powerful technique for purifying amino acids, but the unique structure of this compound can make it challenging.[5]
FAQ: I am struggling to induce crystallization of my product. It either oils out or remains as an amorphous solid. What can I do?
Answer:
The presence of the flexible pentenoic acid chain and the polar amino and carboxylic acid groups can lead to the formation of a supersaturated solution that is resistant to crystallization. The choice of solvent system is critical.
Troubleshooting Protocol:
-
Solvent System Selection:
-
Anti-Solvent Addition: A common technique for amino acid crystallization is the addition of a less polar solvent (anti-solvent) to a solution of the compound in a polar solvent.[6]
-
Systematic Screening: Perform small-scale crystallization trials with various solvent systems. A suggested starting point is to dissolve the compound in a minimal amount of a polar solvent (e.g., water, methanol, ethanol) and slowly add a less polar anti-solvent (e.g., isopropanol, acetone, acetonitrile).
-
| Solvent System | Observations/Rationale |
| Methanol / Isopropanol | Gradual reduction in polarity can promote ordered crystal lattice formation. |
| Water / Acetone | Acetone can effectively reduce the solvation of the amino acid, inducing precipitation. |
| Ethanol / Acetonitrile | Aims to disrupt strong solvent-solute interactions that may inhibit crystallization. |
-
Seeding: If you have a small amount of pure crystalline material from a previous batch, use it to seed the supersaturated solution. This provides a template for crystal growth.
-
Control Cooling Rate: Rapid cooling often leads to the formation of oils or amorphous solids.[6] Allow the solution to cool slowly to room temperature and then transfer it to a refrigerator (4°C).
-
pH Adjustment: The solubility of amino acids is highly dependent on pH. Adjust the pH of the aqueous solution to the isoelectric point (pI) of the molecule. At the pI, the amino acid exists as a zwitterion and typically has its lowest solubility, which can facilitate crystallization.
Section 3: Chromatographic Purification
Chromatography is an essential tool for separating the desired (R)-enantiomer from its (S)-enantiomer and other impurities.[7][8][9]
FAQ: I am having difficulty separating the (R) and (S) enantiomers of 2-Amino-4-bromopent-4-enoic acid using chiral HPLC. What conditions should I try?
Answer:
The separation of enantiomers requires a chiral stationary phase (CSP) that can form transient diastereomeric complexes with the enantiomers, leading to different retention times.[8][10] The choice of CSP and mobile phase is crucial for achieving baseline separation.
Recommended Chiral Stationary Phases and Mobile Phases:
| Chiral Stationary Phase (CSP) | Mobile Phase System (Typical) | Detection | Rationale |
| Crown Ether-based (e.g., ChiroSil®) | Methanol/Water with an acid modifier (e.g., HClO4, TFA)[10] | UV (210-220 nm) | Particularly effective for the separation of D- and L-amino acids.[10] |
| Macrocyclic Glycopeptide (e.g., CHIROBIOTIC™ T) | Methanol/Ammonium Bicarbonate buffer[11] | UV/MS | Offers broad selectivity for various amino acids.[11] |
| Pirkle-type (e.g., (R,R) Whelk-O1) | Normal phase: n-hexane/ethanol with acid/base modifiers (e.g., TFA, isopropylamine)[12] | UV (210-220 nm) | Donor-acceptor interactions can provide good resolution for N-protected amino acids.[12] |
Troubleshooting Workflow for Chiral HPLC Method Development:
Caption: Chiral HPLC Method Development Workflow
FAQ: My product is showing low recovery after silica gel column chromatography. What is happening?
Answer:
The polar amino and carboxylic acid groups can strongly interact with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption and poor recovery. The vinyl bromide moiety might also be unstable on silica.
Troubleshooting Protocol:
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or amino-propyl silica.
-
Mobile Phase Modification:
-
Addition of a Competitive Base: Add a small amount of a volatile base like triethylamine (TEA) or pyridine to the mobile phase. This will compete with your compound for binding to the acidic sites on the silica gel, reducing tailing and improving recovery.
-
Use of Polar Solvents: Employ a more polar solvent system, such as a gradient of methanol in dichloromethane (DCM), to effectively elute your polar compound.
-
-
Protection of Functional Groups: If feasible, consider protecting the amino group (e.g., as a Boc or Fmoc derivative) and the carboxylic acid group (e.g., as a methyl or ethyl ester) before chromatography. This will make the molecule less polar and less likely to bind irreversibly to silica. The protecting groups can be removed after purification.
Section 4: Purity Assessment
Accurate assessment of chemical and enantiomeric purity is essential.
FAQ: How can I accurately determine the enantiomeric excess (ee) of my purified this compound?
Answer:
Chiral High-Performance Liquid Chromatography (HPLC) is the most reliable method for determining the enantiomeric excess of your compound.
Experimental Protocol for Enantiomeric Excess Determination by Chiral HPLC:
-
Column Selection: Utilize a suitable chiral column, such as a crown-ether based CSP, which has shown efficacy in separating amino acid enantiomers.[10]
-
Sample Preparation:
-
Prepare a stock solution of your purified (R)-enantiomer at a concentration of approximately 1 mg/mL in the mobile phase.
-
Prepare a racemic standard (a 1:1 mixture of the R and S enantiomers) at the same concentration.
-
-
Chromatographic Conditions (Example):
-
Column: ChiroSil® SCA(-) (or equivalent crown-ether CSP)
-
Mobile Phase: 80% Methanol / 20% Water with 5 mM Perchloric Acid[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
-
Analysis:
-
Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers.
-
Inject your purified sample.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100
-
Data Interpretation Workflow:
Caption: Workflow for ee% Determination by Chiral HPLC
References
- Chiral Separation of Amino Acids by Chromatography. (n.d.). Google AI. Retrieved January 14, 2026.
- Chiral Amino Acid and Peptide Separations – the Next Generation. (2016, September 6).
- Improved Chiral Separations for Enantiopure D- and L-Amino Acids. (n.d.).
- Vinyl bromide. (n.d.).
- Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. (2022, March 18).
- Amino Acid and Peptide Chiral Separ
- VINYL BROMIDE, STABILIZED. (n.d.). NOAA - CAMEO Chemicals.
- Vinyl Bromide at Best Price - Premium Quality Guaranteed. (n.d.). IndiaMART.
- Vinyl bromide - Safety Data Sheet. (2025, September 27). ChemicalBook.
- Vinyl bromide 98 593-60-2. (n.d.). Sigma-Aldrich.
- Crystalliz
- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.).
- 2-Amino-4-bromophenol synthesis. (n.d.). ChemicalBook.
- 2-Amino-4-bromopent-4-enoic Acid | CAS 7145-00-8. (n.d.). Benchchem.
- Buy (2S)
- US5118815A - Method for crystallization of amino acids. (n.d.).
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine. (n.d.).
- Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. (n.d.). PubMed.
- Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. (2008, April 18). PMC - NIH.
- A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). (n.d.). TSI Journals.
- 2-Amino-4-bromophenol = 94 40925-68-6. (n.d.). Sigma-Aldrich.
- Effect of amino acids and amino acid derivatives on crystallization of hemoglobin and ribonuclease A. (n.d.).
- 3-(3-Amino-4-bromophenyl)prop-2-enoic acid | C9H8BrNO2. (n.d.). PubChem.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. VINYL BROMIDE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. gea.com [gea.com]
- 6. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 7. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tsijournals.com [tsijournals.com]
Addressing stability issues of (R)-2-Amino-4-bromopent-4-enoic acid
Technical Support Center: (R)-2-Amino-4-bromopent-4-enoic acid
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique stability challenges of this unsaturated, halogenated amino acid. The following troubleshooting guides and FAQs are structured to provide direct, actionable solutions to common experimental issues, grounded in established chemical principles.
Part 1: Understanding the Instability of this compound
This compound is a structurally complex molecule featuring three key functionalities that contribute to its reactivity and potential instability: an α-amino acid backbone, a vinyl bromide moiety, and an allylic stereocenter. Understanding the interplay between these groups is crucial for successful handling and experimentation.
-
α-Amino Acid Core: Like many amino acids, this compound is susceptible to changes in pH, which can affect the protonation state of the amine and carboxylic acid groups. These changes can influence solubility and reactivity. Furthermore, the α-carbon is a stereocenter, and harsh conditions (e.g., strong base or heat) could pose a risk of racemization.
-
Vinyl Bromide Group: Vinyl halides are known for their versatile reactivity in cross-coupling reactions but can also be prone to degradation.[1][2] Potential degradation pathways include polymerization, especially if not properly stabilized, and elimination reactions under basic conditions.[2][3]
-
Allylic System: The chiral center is adjacent to the double bond, creating an allylic system. This proximity can influence the electronic properties of both the stereocenter and the vinyl group, potentially affecting reaction outcomes and stability.
The combination of these features necessitates careful control over experimental parameters to prevent unwanted side reactions and ensure the integrity of the molecule.
Part 2: Troubleshooting Guides in Q&A Format
This section addresses specific problems you may encounter during your experiments, providing likely causes and step-by-step solutions.
Problem 1: My compound shows signs of degradation (discoloration, new spots on TLC/LC-MS) during storage.
-
Question: I stored my solid this compound at room temperature, and it has developed a yellowish tint. Analysis shows multiple new peaks. What is happening and how can I prevent this?
-
Answer:
-
Probable Cause: The observed degradation is likely due to a combination of factors including exposure to light, moisture, and ambient temperature.[4] Amino acids, particularly complex ones, can be sensitive to environmental conditions.[5][6] The vinyl bromide moiety may be susceptible to slow polymerization or oxidation, which is often accelerated by light and heat.[3][4]
-
Troubleshooting Protocol:
-
Confirm Degradation: Re-analyze your material using a validated analytical method (e.g., LC-MS, NMR) to characterize the impurities. This is a key step in forced degradation studies to understand degradation pathways.[7][8][9]
-
Implement Proper Storage: For long-term stability, store the solid compound under an inert atmosphere (argon or nitrogen), protected from light in an amber vial, and at a reduced temperature.[10][11] Recommended storage conditions are summarized in the table below.
-
Use Desiccants: Store the vial within a desiccator to minimize exposure to moisture, which can facilitate hydrolytic degradation or other side reactions.[6]
-
-
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C (long-term) or 2-8°C (short-term) | Reduces rates of chemical degradation and potential polymerization.[5][12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the amino acid and vinyl bromide functional groups.[4] |
| Light | Amber vial or protected from light | Minimizes risk of photolytic degradation pathways.[4] |
| Moisture | Tightly sealed container with desiccant | Prevents hydrolysis and moisture-induced aggregation.[6] |
Problem 2: I am seeing inconsistent results or low yields in my coupling/synthesis reactions.
-
Question: When using this compound in a peptide coupling reaction, my yields are low and I observe starting material decomposition in the reaction vessel. What could be the cause?
-
Answer:
-
Probable Cause: The instability could stem from the reaction conditions themselves. Standard peptide coupling reagents or basic conditions used for deprotection can affect the integrity of the vinyl bromide group. For instance, strong, non-hindered bases can promote elimination or other side reactions.[2] Additionally, the free amino group can potentially catalyze decomposition pathways if not properly handled.
-
Troubleshooting Workflow:
-
Protect Functional Groups: The α-amino group must be protected to prevent unwanted polymerization during activation of the carboxylic acid.[13][14] Standard protecting groups like Boc (t-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) are recommended.[15] The choice depends on your overall synthetic strategy.
-
Optimize pH and Base Selection: If your reaction requires a base, use a hindered, non-nucleophilic base (e.g., diisopropylethylamine - DIPEA) instead of stronger bases like triethylamine (TEA) or alkali metal hydroxides. Maintain the reaction pH in a slightly acidic to neutral range if possible.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C and slowly warm to room temperature only if necessary. High temperatures can accelerate degradation.[4]
-
Inert Atmosphere: Always conduct the reaction under an inert atmosphere (argon or nitrogen) to prevent oxidation, which can be a significant issue for unsaturated compounds.
-
***dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Troubleshooting workflow for low reaction yields. -
Problem 3: The compound appears to be reacting with my solvent.
-
Question: I dissolved the compound in methanol for analysis, but after a short time, I noticed new peaks in the LC-MS that correspond to a methoxy adduct. Why is this happening?
-
Answer:
-
Probable Cause: The vinyl bromide in your compound, being part of an allylic system, may be susceptible to nucleophilic attack by protic solvents like methanol, especially if catalyzed by trace acid or base. While vinylic halides are generally less reactive to nucleophilic substitution than alkyl halides, the specific electronic nature of your molecule could render it more reactive.[2]
-
Solution:
-
Use Aprotic Solvents: For storage in solution and for reactions where possible, use aprotic solvents such as Tetrahydrofuran (THF), Acetonitrile (ACN), or Dichloromethane (DCM). A supplier datasheet for vinyl bromide recommends THF as a suitable solvent.[1]
-
Prepare Fresh Solutions: If a protic solvent is unavoidable (e.g., for certain biological assays), prepare the solution immediately before use and keep it cold to minimize the rate of any potential side reactions.
-
Solvent Purity: Ensure that your solvents are anhydrous and of high purity. Water or other nucleophilic impurities can also lead to degradation.
-
-
Part 3: Frequently Asked Questions (FAQs)
-
Q1: What is the recommended procedure for weighing and dispensing this compound?
-
A1: Due to its potential sensitivity to air and moisture, it is best to handle the solid compound in a glovebox or under a stream of inert gas.[10] If this is not possible, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[10] Weigh the required amount quickly and reseal the container promptly under an inert atmosphere if possible.
-
-
Q2: Can I use this compound in aqueous buffers for biological experiments?
-
A2: Yes, but with caution. The stability in aqueous solutions will be highly dependent on pH, temperature, and buffer composition. It is strongly recommended to perform a preliminary stability study in your specific buffer.[16] Prepare a solution of your compound in the buffer, incubate it under the experimental conditions (e.g., 37°C), and analyze aliquots by LC-MS at various time points (e.g., 0, 1, 4, 8, 24 hours) to quantify its degradation.
-
-
Q3: Are there any known incompatibilities with other common lab reagents?
-
A3: Avoid strong oxidizing agents, as the alkene and amino acid moieties can be oxidized. Be cautious with strong, non-hindered bases, which could cause elimination of HBr. Also, avoid prolonged exposure to strong acids, which might affect the chiral center or the vinyl group. As a general principle in drug development, compatibility studies with excipients and other formulation components are crucial.
-
-
Q4: How can I confirm the stereochemical integrity of the (R)-enantiomer after my reaction?
-
A4: The most reliable method is to use a chiral analytical technique. Chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase is the standard approach. You will need to develop a method that can separate the (R) and (S) enantiomers to confirm that no racemization has occurred.
-
***dot graph G { layout=neato; node [shape=ellipse, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
References
-
Albericio, F. (2018). Protecting Groups in Peptide Synthesis. PubMed - NIH. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec. Available at: [Link]
-
Aerobic vinyl chloride degradation at the microbial community level. (n.d.). Iowa Research Online. Available at: [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Protecting Groups in Peptide Synthesis. Springer Nature Experiments. Available at: [Link]
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [Link]
-
An, M., et al. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. PeerJ. Available at: [Link]
-
Handling and Storage of Peptides - FAQ. (n.d.). AAPPTec. Available at: [Link]
-
Where is the Vinyl Chloride? Alternative Natural and Enhanced Degradation Pathways for Chlorinated Solvents. (n.d.). Battelle. Available at: [Link]
-
Why is vinyl alcohol unstable but vinyl halides stable?. (2015). Quora. Available at: [Link]
-
de Sain-van der Velden, M. G. M., et al. (2023). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening. Available at: [Link]
-
Sharma, P., & Chakrabarti, T. (2003). Aerobic Biodegradation of Vinyl Chloride by a Highly Enriched Mixed Culture. ResearchGate. Available at: [Link]
-
Safety Data Sheet: MEM Nonessential Amino Acids (100x). (2025). Capricorn Scientific. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). ACD/Labs. Available at: [Link]
-
Singh, R., & Kumar, S. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Vinyl bromide. (n.d.). Grokipedia. Available at: [Link]
-
Shelf Life and Storage Requirements for Amino Acids: A Guide. (2025). Pangoo.biz. Available at: [Link]
-
Singh, R., & Kumar, S. (2016). Forced Degradation Studies. SciSpace. Available at: [Link]
-
Vinyl bromide (T3D1806). (2009). T3DB. Available at: [Link]
-
Vinylic Halides. (n.d.). Britannica. Available at: [Link]
-
Kamberi, M., & Tsutsumi, Y. (2004). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]
-
Vinyl bromide. (n.d.). Wikipedia. Available at: [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025). Pharmaguideline. Available at: [Link]
-
Rawat, T., & Pandey, I. P. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available at: [Link]
-
Vinyl bromide synthesis by bromination or substitution. (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Troubleshooting in Pharma Formulations Drug Development Services. (n.d.). VerGo Pharma Research. Available at: [Link]
-
MacLennan, M. S. (2015). Why are amino acids stable at room temperature for long time but peptides are not?. ResearchGate. Available at: [Link]
Sources
- 1. Vinyl bromide solution Bromoethylene [sigmaaldrich.com]
- 2. Organohalogen compound - Vinylic Halides | Britannica [britannica.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. pangoo.biz [pangoo.biz]
- 7. acdlabs.com [acdlabs.com]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. capricorn-scientific.com [capricorn-scientific.com]
- 13. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 15. peptide.com [peptide.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting guide for reactions with (R)-2-Amino-4-bromopent-4-enoic acid
Welcome to the technical support guide for (R)-2-Amino-4-bromopent-4-enoic acid (CAS No. 264903-49-3). This non-proteinogenic amino acid is a versatile building block in medicinal chemistry and drug development, primarily due to its trifunctional nature: a chiral amino acid backbone and a reactive vinyl bromide moiety.[1] The vinyl bromide serves as a key handle for introducing molecular diversity, most commonly through palladium-catalyzed cross-coupling reactions.[1]
This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges and provide in-depth troubleshooting strategies.
Section 1: General Handling, Stability, and Preliminary Steps
This section covers the foundational knowledge required before attempting reactions with this reagent. Proper handling and strategic planning are critical for success.
Q1: How should I store and handle this compound to ensure its integrity?
Answer: Proper storage is paramount for this reagent. Due to its potential for degradation, this compound requires cold-chain transportation and storage.[1]
-
Storage Conditions: Store the compound at 2-8°C .
-
Atmosphere: Keep it under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.
-
Environment: The storage location should be dark and dry.[1]
Causality: The vinyl bromide functionality and the amino acid structure make the molecule susceptible to oxidation, hydrolysis, and potential polymerization or degradation upon exposure to light, moisture, and oxygen. Improper storage can lead to inconsistent reaction outcomes and the introduction of impurities that may complicate purification.
Q2: The molecule has both an amine and a carboxylic acid. Do I need to use protecting groups before running my reaction?
Answer: Yes, in most cases, protecting both the amine and carboxylic acid functional groups is highly recommended, especially when performing palladium-catalyzed cross-coupling reactions at the vinyl bromide position.
Causality and Strategy: The free amine (-NH₂) is nucleophilic and basic, while the carboxylic acid (-COOH) is acidic. These groups can interfere with the catalytic cycle of many cross-coupling reactions in several ways:
-
Amine Interference: The lone pair on the nitrogen can coordinate to the palladium catalyst, potentially inhibiting its activity.
-
Carboxylate Interference: The carboxylate anion (formed in the presence of base) can also interact with the catalyst.
-
Side Reactions: Both groups can participate in unwanted side reactions under the conditions required for coupling (e.g., acid-base reactions with the base used in the coupling).
An orthogonal protecting group strategy is the most effective approach.[2][3] This involves choosing protecting groups that can be removed under different conditions, allowing for selective deprotection later in the synthetic sequence.[3]
-
Amine Protection: The tert-butyloxycarbonyl (Boc ) group is a common choice. It is stable to the basic conditions of most cross-coupling reactions and is readily removed with acid (e.g., trifluoroacetic acid, TFA).[4]
-
Carboxylic Acid Protection: Converting the acid to a simple ester, such as a methyl (Me ) or ethyl (Et ) ester, is effective. These are generally stable and can be hydrolyzed later under basic (e.g., LiOH, NaOH) or acidic conditions.
Section 2: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
This is the most common application for this reagent. Success often hinges on careful optimization of the catalyst system, base, and solvent.
Q3: My cross-coupling reaction (Suzuki, Heck, etc.) shows low or no conversion. What are the most common causes?
Answer: Failure to initiate the reaction is a frequent issue. The problem almost always lies with one of four components: the catalyst, the reagents, the atmosphere, or the reaction conditions. A systematic check is the best approach.
Causality-Driven Troubleshooting:
-
Catalyst Inactivity: The active form of the catalyst is a Pd(0) species. If this species is not generated or is poisoned, the reaction will not proceed.[5]
-
Check: Are you using a reliable palladium source? Modern pre-catalysts (e.g., Buchwald G3/G4 palladacycles) are often more effective at generating the active Pd(0) species than older sources like Pd(OAc)₂ or PdCl₂.[5]
-
Action: If using a Pd(II) source with a phosphine ligand, ensure you are using the correct Pd:ligand ratio (typically 1:2 to 1:4) to promote reduction to Pd(0) and stabilize the catalyst. Consider a brief pre-heating step of the catalyst and ligand before adding the substrates.
-
-
Reagent Purity/Quality:
-
Check: Is your this compound starting material pure? Has it been stored correctly? Impurities can poison the catalyst. Are your coupling partner (e.g., boronic acid) and base anhydrous and pure?
-
Action: Use freshly acquired or purified reagents. Boronic acids, in particular, can dehydrate to form unreactive boroxines; using a slight excess (1.2-1.5 eq.) is common practice.[6]
-
-
Atmosphere Control:
-
Check: Did you thoroughly degas your solvent and reaction mixture? Oxygen can oxidize and deactivate the Pd(0) catalyst.[6]
-
Action: Degas the solvent by sparging with argon or nitrogen for 15-30 minutes. Assemble the reaction under an inert atmosphere in a Schlenk flask or glovebox.
-
-
Incorrect Reaction Conditions:
-
Check: Is the temperature high enough? Many cross-coupling reactions require heating (e.g., 80-110 °C).[6][7] Is the base appropriate for the specific reaction? Is the solvent system correct?
-
Action: Incrementally increase the reaction temperature. Screen different bases and solvents (see tables below).
-
Q4: I'm observing a significant amount of a byproduct with a mass corresponding to the loss of bromine and the addition of hydrogen (debromination). How can I prevent this?
Answer: This side reaction, known as hydrodehalogenation or debromination, is a common competing pathway in palladium-catalyzed cross-couplings.[8] It occurs when the organopalladium intermediate reacts with a hydride source before it can undergo the desired coupling step.
Causality and Mitigation Strategies: The unwanted pathway is often initiated by the formation of a palladium-hydride (Pd-H) species.[8] Your goal is to minimize the formation of Pd-H and/or favor the rate of the desired coupling over the rate of debromination.
-
Choice of Base and Solvent:
-
Cause: Strong, hard bases, especially in the presence of protic solvents (water, ethanol) or other proton sources, can generate hydride species.[8]
-
Solution: Switch to a weaker, non-nucleophilic inorganic base like K₂CO₃ or Cs₂CO₃. If using an organic base, ensure it is anhydrous. Using anhydrous, aprotic solvents like dioxane, toluene, or DMF can also help.
-
-
Catalyst and Ligand System:
-
Cause: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination (the final product-forming step in the desired cycle) relative to competing side reactions.
-
Solution: Switch to ligands such as SPhos, XPhos, or RuPhos. These are often superior to simpler ligands like PPh₃ for suppressing debromination.
-
-
Reaction Temperature:
-
Cause: High temperatures can sometimes favor the debromination pathway.[8]
-
Solution: Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period. This may require using a more active catalyst system.
-
Section 3: Protocol Examples and Data
Q5: Can you provide a reliable starting protocol for a Suzuki-Miyaura coupling reaction using a protected version of this amino acid?
Answer: Certainly. The following protocol is a robust starting point for coupling N-Boc-(R)-2-amino-4-bromopent-4-enoic acid methyl ester with a generic arylboronic acid. Optimization may be required for challenging substrates.[6]
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add the N-Boc protected amino acid ester (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 3 mol%) and ligand if necessary.
-
-
Inert Atmosphere:
-
Seal the flask with a septum.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. This process is crucial to remove oxygen.
-
-
Solvent Addition:
-
Add a degassed solvent system via syringe. A mixture of dioxane and water (e.g., 4:1 ratio) is a common starting point. The typical reaction concentration is 0.1 M with respect to the amino acid derivative.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Representative Suzuki Coupling Conditions
The table below summarizes common conditions for Suzuki couplings. This serves as a guide for screening and optimization.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Typical Outcome |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 100 | Good for simple arylboronic acids. |
| 2 | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (2.5) | Dioxane | 100 | Robust system for many substrates. |
| 3 | Pd₂(dba)₃ (2.5) | XPhos (5) | Cs₂CO₃ (2) | Toluene | 110 | Effective for sterically hindered partners. |
| 4 | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF/H₂O | 90 | Good for heteroarylboronic acids. |
References
-
Weires, A. G., et al. (2016). Cross-Electrophile Coupling of Vinyl Halides with Alkyl Halides. PMC - NIH. Retrieved from [Link]
-
Tzschucke, C. C. (n.d.). Heck Reaction. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-bromopentanoic acid. Retrieved from [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]
-
Albericio, F., & El-Faham, A. (2018). Amino Acid-Protecting Groups. SciSpace. Retrieved from [Link]
-
Wikipedia. (n.d.). Protecting group. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
Reddit. (2022). Troubleshooting a difficult Heck reaction. r/Chempros. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. media.neliti.com [media.neliti.com]
- 3. Protecting group - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Optimization of reaction conditions for (R)-2-Amino-4-bromopent-4-enoic acid
Technical Support Center: (R)-2-Amino-4-bromopent-4-enoic Acid
Welcome to the technical support center for the synthesis and optimization of this compound. This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of synthesizing this valuable, non-proteinogenic amino acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it a target for synthesis?
This compound is a brominated, unsaturated, non-proteinogenic amino acid. Its structure, featuring a reactive bromoalkene group and a chiral amino acid backbone, makes it a highly valuable synthetic intermediate.[1] This moiety is a versatile handle for introducing further complexity into molecules through cross-coupling reactions, nucleophilic substitutions, or other transformations, making it a key building block for novel peptides, enzyme inhibitors, and pharmaceutical agents.[2][3]
Q2: What are the principal synthetic challenges associated with this molecule?
The synthesis of this compound presents several key challenges:
-
Stereochemical Integrity: Maintaining the (R)-configuration at the α-carbon throughout the synthesis is critical. The α-proton is susceptible to epimerization under harsh basic or thermal conditions.
-
Selective Bromination: The key transformation is often an allylic bromination. Achieving high selectivity for the allylic position without competing reactions, such as electrophilic addition to the double bond, is a primary obstacle.[4][5]
-
Side Product Formation: Besides addition reactions, potential side products include dibrominated species or rearranged isomers, which can complicate purification.
-
Product Stability and Purification: The final product is a functionalized amino acid, which can be challenging to purify using standard silica gel chromatography due to its polar nature and potential for decomposition. Specialized techniques like ion-exchange chromatography are often required.[6][7]
Q3: Why is N-Bromosuccinimide (NBS) the preferred reagent for the bromination step over elemental bromine (Br₂)?
Using elemental bromine (Br₂) with an alkene often leads to electrophilic addition, resulting in the formation of a vicinal dibromide, which is an undesired side product in this synthesis.[4] N-Bromosuccinimide (NBS) is the reagent of choice for allylic bromination because it serves as a source for a consistent, low concentration of Br₂ through its reaction with trace amounts of HBr generated during the reaction.[5] This low bromine concentration favors the free-radical substitution pathway at the allylic position over the ionic addition pathway across the double bond, thus maximizing the yield of the desired product.[4][8]
Q4: What analytical techniques are essential for characterizing the product and monitoring reaction progress?
A combination of analytical techniques is crucial for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential to confirm the structure, including the presence of the vinyl and bromo groups and the overall carbon skeleton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (ee) and ensuring the stereochemical purity of the final (R)-enantiomer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying key functional groups such as the carboxylic acid (O-H and C=O stretches) and the amine (N-H stretch).
Troubleshooting and Optimization Guide
This section addresses specific issues you may encounter during the synthesis of this compound, assuming a synthetic route starting from an N-protected (R)-2-aminopent-4-enoic acid derivative.
Problem 1: Low or No Yield of the Desired Brominated Product
Q: My reaction yield is very low, or I am only recovering my starting material. What are the likely causes and how can I fix this?
A: Low yield is typically due to inefficient radical initiation, insufficient reactivity, or degradation. Here are the primary causes and solutions:
-
Cause A: Inefficient Radical Chain Initiation. The allylic bromination with NBS is a radical reaction that requires an initiator. Without one, the reaction will not proceed efficiently.
-
Solution: Ensure a suitable radical initiator is used. Common choices include azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO). Alternatively, the reaction can be initiated photochemically using a UV or broad-spectrum lamp. The initiator should be fresh, as they can degrade over time.
-
-
Cause B: Incorrect Solvent Choice. The solvent plays a critical role in NBS brominations. Polar solvents can promote ionic side reactions.
-
Solution: Use non-polar, anhydrous solvents. Carbon tetrachloride (CCl₄) is a classic choice, though due to toxicity, safer alternatives like cyclohexane or acetonitrile are often used. Ensure the solvent is rigorously dried, as water can hydrolyze NBS and interfere with the reaction.
-
-
Cause C: Degradation of Starting Material or Product. The reaction may be too slow, or the conditions too harsh, leading to decomposition.
-
Solution: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Running the reaction at reflux is common, but excessive heat or prolonged reaction times can be detrimental. See the table below for starting points on condition optimization.
-
| Parameter | Condition A (Thermal) | Condition B (Photochemical) | Rationale & Key Insights |
| Brominating Agent | N-Bromosuccinimide (1.1 eq.) | N-Bromosuccinimide (1.1 eq.) | NBS is crucial to maintain a low Br₂ concentration and prevent electrophilic addition.[4][5] |
| Solvent | CCl₄ or Cyclohexane (anhydrous) | Acetonitrile (anhydrous) | Non-polar solvents favor the radical pathway. Acetonitrile is a good alternative for photochemical reactions. |
| Initiator | AIBN (0.1 eq.) or BPO (0.1 eq.) | UV Lamp (e.g., 254 nm) | AIBN is generally cleaner than BPO. Photochemical initiation avoids heating, which can be beneficial for sensitive substrates. |
| Temperature | Reflux (e.g., ~77-81°C) | Room Temperature (20-25°C) | Thermal initiation requires heat. Photochemical methods can often be run at lower temperatures, preserving sensitive functional groups. |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) | Prevents side reactions with atmospheric oxygen, which can quench radicals. |
Problem 2: Significant Formation of Side Products
Q: My NMR spectrum is complex, showing multiple products. I suspect dibromination or addition to the double bond. How can I improve selectivity?
A: The formation of multiple products points directly to a loss of selectivity in the bromination step. The key is to control the reaction pathway.
-
Cause A: High Local Concentration of Br₂. As discussed in FAQ Q3, if the concentration of molecular bromine becomes too high, electrophilic addition across the double bond will compete with the desired radical substitution.[4]
-
Solution 1: Ensure your NBS is pure. Old or impure NBS can contain excess bromine. Recrystallization from water may be necessary.
-
Solution 2: Maintain a well-stirred, homogenous reaction mixture. This prevents localized build-up of HBr, which reacts with NBS to form Br₂.[5]
-
Solution 3: Add the NBS portion-wise over the course of the reaction rather than all at once. This keeps the instantaneous concentration of reactive species low.
-
-
Cause B: Radical Rearrangement. The allylic radical intermediate is resonance-stabilized. If the starting material is not symmetric, this can lead to the formation of constitutional isomers.[5]
-
Solution: For (R)-2-aminopent-4-enoic acid, the allylic radical has two resonance forms. This can lead to the formation of both the desired terminal bromoalkene and an internal bromoalkene isomer. While difficult to prevent, the product ratio can sometimes be influenced by solvent and temperature. Careful chromatographic separation of the isomers will be necessary.
-
Below is a decision tree to guide the optimization process when encountering low yield or side product formation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Allylic Bromination by NBS with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. diaion.com [diaion.com]
- 7. US5279744A - Method for purification of an amino acid using ion exchange resin - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
Identification and minimization of byproducts in (R)-2-Amino-4-bromopent-4-enoic acid synthesis
Welcome to the technical support resource for the synthesis of (R)-2-Amino-4-bromopent-4-enoic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and minimizing critical byproducts to ensure high purity and yield of the target molecule. The information herein is structured to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot effectively.
Introduction to the Synthetic Challenge
This compound is a valuable chiral building block containing a vinyl bromide moiety, making it a precursor for various complex molecules in medicinal chemistry. Its synthesis requires precise control over stereochemistry and chemoselectivity. The most significant challenges in its preparation are preventing racemization of the α-chiral center and controlling the regioselectivity of the bromination step.
This guide is based on a common and logical synthetic pathway starting from a readily available chiral precursor, N-Boc-(R)-glutamic acid γ-benzyl ester. We will dissect each stage of this synthesis, highlighting potential pitfalls and their solutions.
Proposed Synthetic Workflow
The overall strategy involves the transformation of the γ-carboxyl group of glutamic acid into the target vinyl bromide functionality.
Caption: Proposed synthetic pathway for this compound.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions that a researcher might ask during the synthesis, followed by in-depth answers and actionable protocols.
Stage 1 & 2: Precursor Preparation (Reduction)
Question 1: After reducing the γ-benzyl ester of N-Boc-(R)-glutamic acid, I see significant amounts of the over-reduced product where both esters are converted to alcohols. How can I improve the selectivity?
Answer: This is a common issue of selectivity. The goal is to selectively reduce the less sterically hindered γ-ester to the corresponding primary alcohol.
Causality: Over-reduction typically occurs if the reducing agent is too reactive or if the reaction is allowed to proceed for too long or at too high a temperature. Sodium borohydride (NaBH₄) is generally preferred for its milder nature compared to lithium aluminum hydride (LAH). The selectivity arises from the electronic difference between the α-ester (adjacent to the electron-withdrawing Boc group) and the γ-ester.
Troubleshooting Steps:
-
Choice of Reducing Agent: Use NaBH₄ in a mixed solvent system like THF/MeOH or EtOH. LAH is generally too reactive and will likely lead to over-reduction.
-
Temperature Control: Perform the reduction at 0 °C to -10 °C. Lower temperatures decrease the rate of reaction and improve selectivity.
-
Stoichiometry: Use a slight excess of NaBH₄ (1.5-2.0 equivalents). A large excess will promote over-reduction.
-
Reaction Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction with a proton source (e.g., saturated NH₄Cl solution) as soon as the starting material is consumed.
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Milder and more selective than LAH. |
| Solvent | THF/Methanol or Ethanol | Methanol/Ethanol acts as a proton source to activate the borohydride. |
| Temperature | 0 °C to -10 °C | Slows the reaction rate, enhancing selectivity. |
| Equivalents | 1.5 - 2.0 eq. | Sufficient for complete reaction without driving over-reduction. |
Stage 3: Elimination to Form the Alkene
Question 2: My elimination step to form the terminal alkene is sluggish and gives a poor yield. What are the key parameters to optimize?
Answer: The conversion of the primary alcohol to a terminal alkene is typically a two-step process: conversion of the alcohol to a good leaving group (like a tosylate or mesylate), followed by a base-mediated E2 elimination. Problems can arise in either step.
Causality:
-
Poor Leaving Group Formation: Incomplete conversion of the alcohol to its tosylate or mesylate ester will halt the subsequent elimination. This can be due to moisture or insufficient reagents.
-
Inefficient Elimination: The E2 elimination requires a strong, non-nucleophilic base to deprotonate the β-hydrogen. Steric hindrance can be an issue.
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting the elimination step.
Recommended Protocol (Elimination):
-
Tosylation: Dissolve the alcohol intermediate in anhydrous dichloromethane (DCM) at 0 °C. Add triethylamine (TEA, 1.5 eq.) followed by p-toluenesulfonyl chloride (TsCl, 1.2 eq.). Stir at 0 °C for 4 hours. Confirm formation of the tosylate by TLC.
-
Elimination: Without purification, remove the DCM under reduced pressure. Add anhydrous THF and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 eq.). Heat the mixture to 50 °C and stir overnight.
Stage 4: Allylic Bromination
This is the most critical step for byproduct formation. The primary goal is to install a bromine atom at the C4 position while preserving the double bond and the stereocenter.
Question 3: My allylic bromination with N-Bromosuccinimide (NBS) gives a mixture of products, including what appears to be a dibrominated compound and the wrong regioisomer. How can I improve the selectivity for the desired C4-bromo product?
Answer: This is the classic challenge of allylic bromination. The reaction proceeds via a radical mechanism.[1][2][3] The intermediate allylic radical is resonance-stabilized, which can lead to bromination at two different positions. Furthermore, the product itself can undergo further bromination.
Byproduct Formation Mechanism:
Caption: Formation pathways for major byproducts during allylic bromination.
Minimization Strategies:
| Byproduct | Cause | Minimization Strategy |
| Regioisomer (C2-Bromo) | Resonance stabilization of the allylic radical. | This is difficult to control completely. Fine-tuning temperature and slow addition of reagents can favor the thermodynamically more stable product. Purification by chromatography is often necessary. |
| Dibrominated Compound | Excess NBS or prolonged reaction time. | Use a slight excess of NBS (1.05-1.1 equivalents). Monitor the reaction carefully by GC-MS or LC-MS and stop it once the starting material is consumed. |
| Vicinal Dibromide | High local concentration of Br₂.[4] | Use NBS, which generates Br₂ in situ at a low concentration. Perform the reaction in a non-polar solvent like CCl₄ or cyclohexane. Ensure slow addition of NBS. |
Recommended Protocol (Allylic Bromination):
-
Dissolve the alkene intermediate in anhydrous carbon tetrachloride (CCl₄).
-
Add NBS (1.05 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq.).
-
Heat the mixture to reflux (approx. 77 °C) under an inert atmosphere (N₂ or Ar).
-
Monitor the reaction every 15 minutes using LC-MS. The reaction is often complete within 1-2 hours.
-
Upon completion, cool the reaction to room temperature, filter off the succinimide byproduct, and concentrate the filtrate. The crude product should be purified immediately by flash chromatography.
Stage 5: Deprotection & Final Product Integrity
Question 4: I'm observing racemization (loss of enantiomeric purity) in my final product. At what stage is this most likely to occur and how can I prevent it?
Answer: Racemization is a significant risk in amino acid synthesis, especially when manipulating derivatives.[5][6] The α-proton on the stereocenter can be abstracted under either strongly acidic or basic conditions, leading to a planar enolate intermediate which can be re-protonated from either face, resulting in a racemic mixture.
Likely Stages for Racemization:
-
Elimination Step: If a very strong, sterically unhindered base is used, it could potentially abstract the α-proton in addition to the desired β-proton. Using a bulky base like DBU or t-BuOK minimizes this risk.
-
Deprotection Step: This is the most common stage for racemization. The final deprotection often involves strong acid (like Trifluoroacetic Acid - TFA) to remove the Boc group and hydrogenolysis to remove the benzyl ester. Prolonged exposure to strong acid or high temperatures can cause epimerization.
Prevention and Verification:
-
Mild Deprotection Conditions: Perform the Boc deprotection with TFA in DCM at 0 °C for a short period (1-2 hours). For the benzyl group, hydrogenolysis (H₂, Pd/C) is generally mild and unlikely to cause racemization.
-
Avoid Heat: Do not heat the reaction mixture during or after deprotection. All workup and purification steps should be performed at or below room temperature.
-
Chiral Analysis: The enantiomeric purity of the final product must be verified.
Protocol: Chiral HPLC Analysis
The most reliable method to quantify the enantiomeric purity is by chiral HPLC.[7][8] This often requires derivatization of the amino acid to make it suitable for analysis on a specific chiral column.
-
Derivatization: React a small sample of the final product with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) or o-phthalaldehyde (OPA) in the presence of a chiral thiol.[7] This creates diastereomers that can be separated on a standard C18 column.
-
Chromatography:
-
Column: Chiral Stationary Phase (CSP) column (e.g., Chiralpak series) or a standard C18 column for diastereomers.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.
-
Detection: UV detection (e.g., at 254 nm or 340 nm for derivatives).
-
-
Quantification: Integrate the peaks corresponding to the (R) and (S) enantiomers. The enantiomeric excess (% ee) is calculated as: % ee = [((R) - (S)) / ((R) + (S))] * 100
A successful synthesis should yield an enantiomeric excess of >98%.
Summary of Key Byproducts and Analytical Signatures
| Byproduct Name | Structure (Generic) | Identification Method | Key Signature |
| Over-reduced Diol | R-CH(NHBoc)-CH₂-CH₂-CH₂-OH | LC-MS, ¹H NMR | Loss of ester signal, presence of two primary alcohol signals in NMR. Lower mass in MS. |
| C2-Bromo Regioisomer | R-CBr(NHBoc)-CH=CH-CH₃ | LC-MS, ¹H NMR | Same mass as the product. Different fragmentation in MS/MS. Different chemical shifts for vinyl protons in NMR. |
| Dibrominated Adduct | C₅H₇Br₂NO₂ (Isomers) | LC-MS | Mass corresponding to the addition of two bromine atoms. |
| (S)-Enantiomer | Enantiomer of the product | Chiral HPLC | Separate peak on a chiral column or after diastereomeric derivatization. |
References
- Google Patents. (2017). US9598353B2 - Process for the racemization of α-amino acids.
-
ResearchGate. (2004). Nucleophilic ring opening of aziridines. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Enantioselective extraction of unprotected amino acids coupled with racemization. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines. Retrieved from [Link]
-
ResearchGate. (2018). Racemization, Optical Resolution and Crystallization-Induced Asymmetric Transformation of Amino Acids and Pharmaceutical Intermediates. Retrieved from [Link]
-
Royal Society of Chemistry. (2024). Recent breakthroughs in ring-opening annulation reactions of aziridines. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of α-Vinyl Amino Acids. Retrieved from [Link]
-
PubMed. (1999). Synthesis of α-Vinyl Amino Acids. Retrieved from [Link]
-
National Center for Biotechnology Information. (2009). α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. Retrieved from [Link]
-
National Center for Biotechnology Information. (1996). A Convenient Synthesis of L-α-Vinylglycine from L-Homoserine Lactone. Retrieved from [Link]
-
Springer Nature Experiments. (1999). Synthesis of α-Vinyl Amino Acids. Retrieved from [Link]
-
Frontiers. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Retrieved from [Link]
-
Pearson. (n.d.). Allylic Bromination Explained. Retrieved from [Link]
-
Royal Society of Chemistry. (2004). Allylic halogenation of unsaturated amino acids. Retrieved from [Link]
-
Chad's Prep. (n.d.). 10.3 Allylic and Benzylic Bromination with NBS. Retrieved from [Link]
-
Master Organic Chemistry. (2013). What is Allylic Bromination?. Retrieved from [Link]
Sources
- 1. Allylic Bromination Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. Allylic halogenation of unsaturated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. US9598353B2 - Process for the racemization of α-amino acids - Google Patents [patents.google.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility problems of (R)-2-Amino-4-bromopent-4-enoic acid in experiments
Technical Support Center: (R)-2-Amino-4-bromopent-4-enoic acid
A Guide to Overcoming Experimental Solubility Challenges
Welcome to the technical support guide for this compound. As Senior Application Scientists, we understand that unlocking the full potential of a novel compound begins with mastering its fundamental handling properties. The unique structure of this amino acid analog—possessing both polar, ionizable groups and a reactive haloalkene moiety—presents specific solubility challenges that can impede experimental progress.
This guide is structured to provide direct, actionable solutions to the most common solubility issues encountered by researchers. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to not only solve current problems but also to anticipate and prevent future ones.
Section 1: The "Why"—Understanding the Molecular Basis of Solubility
This compound (MW: 194.03 g/mol ) is an amphipathic molecule, meaning it has both hydrophilic (water-loving) and hydrophobic (water-fearing) characteristics. Its solubility is governed by the ionization state of its amino (-NH₂) and carboxylic acid (-COOH) groups.
Like all amino acids, it can exist in different ionic forms depending on the pH of the solution.[1][2] At a specific pH, known as the isoelectric point (pI), the molecule exists as a zwitterion, carrying both a positive and a negative charge. In this state, strong intermolecular electrostatic attractions cause the molecules to form a crystal lattice, resulting in minimal aqueous solubility.[3][4] To achieve solubilization, we must shift the pH away from the pI to create a net positive or negative charge on the molecule.
Caption: Decision workflow for troubleshooting solubility issues.
Section 5: Summary of Solvent Recommendations
| Solvent / Vehicle | Application Type | Expected Solubility | Key Considerations |
| Purified Water (pH ~7) | General Aqueous | Very Low | Not recommended. Compound is likely zwitterionic and insoluble. [1] |
| 0.1 M HCl (aq) | Biological Assays | High | Excellent starting point for creating concentrated aqueous stocks. [5] |
| 0.1 M NaOH (aq) | Biological Assays | High | Effective, but basic pH may be less compatible with some downstream assays. |
| PBS / HEPES (pH 7.4) | Biological Assays | Very Low | Will not dissolve the compound directly. pH must be adjusted first. [2] |
| DMSO | Organic Synthesis, High-Conc. Stocks | High | A versatile solvent for both aqueous and organic applications. [6] |
| DMF | Organic Synthesis | High | Similar to DMSO but may be harder to remove due to a high boiling point. [6] |
| Methanol / Ethanol | Organic Synthesis | Moderate | May require warming or sonication; good for less polar reaction conditions. [7] |
References
-
PubChem. 2-Amino-4-bromopentanoic acid. National Center for Biotechnology Information. (n.d.). [Link]
-
Grosse Daldrup, J.-B., Held, C., Sadowski, G., & Schembecker, G. (2018). Modeling pH and Solubilities in Aqueous Multisolute Amino Acid Solutions. Industrial & Engineering Chemistry Research, 57(29), 9646–9656. [Link]
-
Lee, G., & Kim, H. U. (2020). Amino acids in the cultivation of mammalian cells. ResearchGate. [Link]
-
Fuchs, D., Fischer, J., & Sadowski, G. (2006). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Industrial & Engineering Chemistry Research, 45(21), 7247–7254. [Link]
-
Box, K. J. (2021). The solubility-pH profiles of amino acids showing departures from the ideal Henderson-Hasselbalch shape. ResearchGate. [Link]
-
Chemistry Steps. Solubility of Organic Compounds. (n.d.). [Link]
-
Khan Academy. Solubility of organic compounds. (n.d.). [Link]
-
Shapiro, A. B. (2016). How to prepare and store Amino acid stock solution? ResearchGate. [Link]
-
Agilent Technologies. (2016). Amino Acid Analysis: “How-To” Guide. [Link]
-
Dubey, I. (2014). How can I dissolve free amino acids? ResearchGate. [Link]
-
Piper, M. (n.d.). Fly medium preparation. PiperLab. [Link]
-
Tanford, C., & Nozaki, Y. (1971). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Ethanol and Dioxane Solutions. Journal of Biological Chemistry, 246(7), 2211-2216. [Link]
- Parker, D. C., & Parkin, J. E. (2001). US Patent 6,278,020B1 - Alkylation of amino acids.
Sources
Strategies to prevent the degradation of (R)-2-Amino-4-bromopent-4-enoic acid
Welcome to the technical support center for (R)-2-Amino-4-bromopent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth strategies for preventing the degradation of this valuable and reactive compound. By understanding its inherent instabilities and implementing the protocols outlined below, you can ensure the integrity of your experiments and the quality of your results.
Section 1: Understanding the Instability of this compound
This compound is a non-proteinogenic amino acid featuring two key reactive sites: a vinyl bromide group and an amino acid backbone.[1] This unique structure makes it a versatile building block in medicinal chemistry but also susceptible to several degradation pathways. The primary sources of instability are the vinyl halide and the amino acid functionalities.
Inherent Reactivity of the Vinyl Bromide Moiety
Vinyl halides, while generally less reactive than alkyl halides in nucleophilic substitution, still present stability challenges.[2] The double bond can participate in unwanted addition reactions, and the carbon-bromine bond can be labile under certain conditions, such as exposure to light or heat.[3][4]
Amino Acid Susceptibility
The amino and carboxylic acid groups are prone to various reactions. The amino group is nucleophilic and can be susceptible to oxidation and alkylation.[5] The overall molecule can undergo polymerization, especially under non-optimal storage or reaction conditions.[6]
Section 2: Core Degradation Pathways and Prevention
Understanding the potential degradation pathways is the first step toward prevention. The following section details the most common degradation routes and provides actionable strategies to mitigate them.
FAQ: What are the primary ways this compound can degrade?
The primary degradation pathways include:
-
Polymerization: The unsaturated nature of the molecule makes it susceptible to polymerization, especially when heated or exposed to light.[4]
-
Dehydrohalogenation: Under basic conditions, the compound can undergo elimination of HBr to form an alkyne.[2][7]
-
Oxidation: The amino group and the double bond are susceptible to oxidation from atmospheric oxygen, especially over long-term storage.[8]
-
Hydrolysis: The vinyl bromide can be susceptible to hydrolysis under certain pH and temperature conditions, although this is generally slower than for alkyl halides.[9]
-
Photodegradation: Exposure to UV light can provide the energy to initiate radical reactions, leading to decomposition. Volatile halocarbons are known to degrade photochemically.[3]
Below is a diagram illustrating the major degradation pathways.
Caption: Major degradation pathways for this compound.
Section 3: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Storage and Handling
Q1: My compound has turned a yellow or brown color upon storage. What happened and is it still usable?
A1: A color change often indicates degradation, likely due to oxidation or polymerization. It is highly recommended to assess the purity of the material by a suitable analytical method (e.g., NMR, LC-MS) before use. To prevent this, always store the compound under an inert atmosphere (argon or nitrogen), protected from light, and at the recommended temperature.[8][10]
Q2: I observe poor solubility of the compound in my solvent system, which wasn't an issue before. What could be the cause?
A2: This could be a sign of polymerization, where smaller molecules have combined to form larger, less soluble oligomers or polymers. Review your storage conditions. Ensure the container is tightly sealed to prevent exposure to moisture and air, which can initiate degradation.[11]
Reaction Troubleshooting
Q3: I am seeing multiple unexpected byproducts in my reaction mixture. How can I determine if it's due to the degradation of my starting material?
A3: Run a control experiment where you subject the this compound to the reaction conditions (solvent, temperature, base/acid if applicable) without the other reagents. Analyze the results by TLC, LC-MS, or NMR to see if the starting material degrades under these conditions alone. If it does, you may need to adjust your reaction parameters (e.g., lower temperature, different base, shorter reaction time).
Q4: My reaction yield is consistently low, and I suspect my starting material is degrading. What are the most likely culprits during a typical coupling reaction?
A4: In a typical peptide coupling or cross-coupling reaction, the following factors can lead to degradation:
-
Base-induced dehydrohalogenation: Strong, non-nucleophilic bases are preferred over stronger, more nucleophilic ones if a base is required.
-
High temperatures: Can promote polymerization and other side reactions. Run the reaction at the lowest effective temperature.
-
Prolonged reaction times: Increased exposure to potentially destabilizing conditions can lead to more degradation. Monitor the reaction closely and quench it as soon as it is complete.
Section 4: Frequently Asked Questions (FAQs)
Q: What are the ideal storage conditions for this compound?
A: For long-term stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (argon or nitrogen) and protected from light.[1][12] Some suppliers recommend storage at -20°C for maximum shelf-life.[11] For short-term use, it can be kept at room temperature, but always in a desiccator to protect from moisture.[11]
Q: Should I be concerned about the stereochemical integrity of the compound during storage and handling?
A: While the primary concern is chemical degradation, harsh conditions (strong acid or base, high heat) could potentially lead to racemization at the alpha-carbon. Using mild reaction conditions and proper storage will help maintain the stereochemical purity.
Q: Are there any incompatible materials I should avoid when working with this compound?
A: Avoid strong oxidizing agents, strong bases, and prolonged exposure to high heat and UV light.[4] Also, be mindful of transition metals that could potentially catalyze decomposition or unwanted side reactions.
Q: Is it necessary to protect the amino or carboxyl group during reactions?
A: Yes, in many synthetic applications, protecting the amino and/or carboxyl group is essential to prevent unwanted side reactions and polymerization.[6][13] The choice of protecting group will depend on the specific reaction conditions. Common amino-protecting groups include Boc and Fmoc, while carboxyl groups are often protected as esters.[14]
The following workflow illustrates the general decision-making process for using protecting groups.
Caption: Decision workflow for using protecting groups.
Section 5: Recommended Protocols
Protocol 1: Aliquoting and Short-Term Storage
-
Allow the main container of this compound to warm to room temperature in a desiccator before opening to prevent moisture condensation.[11]
-
In a glove box or under a stream of inert gas (argon or nitrogen), quickly weigh and aliquot the desired amount into a separate, smaller vial.
-
Purge the headspace of both the main container and the aliquot vial with inert gas.
-
Seal both containers tightly. Use parafilm for an extra seal on the main container.
-
Store the main container at the recommended long-term storage temperature (e.g., 2-8°C or -20°C).[1][11]
-
The smaller aliquot can be stored in a desiccator at room temperature for immediate use.
Protocol 2: Use in a Base-Sensitive Reaction
-
If your reaction requires a base, choose a mild, non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or 2,6-lutidine).
-
Add the base to the reaction mixture at a low temperature (e.g., 0°C) to control any exothermic reactions and minimize side reactions.
-
Add the this compound (potentially with protecting groups) to the reaction mixture last, also at a reduced temperature.
-
Monitor the reaction closely by an appropriate analytical technique (e.g., TLC or LC-MS) to avoid unnecessarily long reaction times.
-
Upon completion, work up the reaction promptly to neutralize the base and remove the compound from the potentially destabilizing environment.
Data Summary Table
| Parameter | Recommendation | Rationale |
| Long-Term Storage Temp. | 2-8°C or -20°C | Minimizes thermal degradation and polymerization.[1][11][12] |
| Storage Atmosphere | Inert Gas (Ar, N₂) | Prevents oxidation.[8] |
| Light Conditions | Store in the dark | Prevents photodegradation.[4] |
| Handling | Use in a dry, inert atmosphere | Prevents hydrolysis and oxidation.[11] |
| pH (in solution) | Near neutral (if possible) | Avoids acid/base-catalyzed degradation. |
| Reaction Temperature | As low as feasible | Reduces rate of all degradation pathways. |
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Organohalogen compound - Vinylic Halides | Britannica [britannica.com]
- 3. Haloalkane - Wikipedia [en.wikipedia.org]
- 4. VINYL BROMIDE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. cellseco.com [cellseco.com]
- 13. peptide.com [peptide.com]
- 14. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 15. researchgate.net [researchgate.net]
- 16. Stabilization of vinyl halide polymers page [patentalert.com]
- 17. Unreactivity of Vinyl and Aryl Halides - Chad's Prep® [chadsprep.com]
- 18. worldscientific.com [worldscientific.com]
- 19. solubilityofthings.com [solubilityofthings.com]
- 20. pangoo.biz [pangoo.biz]
- 21. Degradation of halogenated aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. journals.pen2print.org [journals.pen2print.org]
- 23. Vinyl halide - Wikipedia [en.wikipedia.org]
- 24. studysmarter.co.uk [studysmarter.co.uk]
- 25. Vinyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 26. fluorochem.co.uk [fluorochem.co.uk]
- 27. 2-Amino-4-bromopentanoic acid | C5H10BrNO2 | CID 87729588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 28. echemi.com [echemi.com]
- 29. bio.libretexts.org [bio.libretexts.org]
- 30. Threonine and 2-Oxobutanoate Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Challenges of Scaling Up Reactions with (R)-2-Amino-4-bromopent-4-enoic Acid
Welcome to the technical support center for (R)-2-Amino-4-bromopent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the scale-up of reactions involving this versatile but challenging chiral building block. Our goal is to equip you with the scientific rationale and practical steps to overcome common hurdles, ensuring the integrity and success of your synthetic routes.
Section 1: Understanding the Molecule - Stability and Handling
This compound is a non-proteinogenic amino acid featuring a reactive vinyl bromide moiety. This unique structure makes it a valuable precursor in medicinal chemistry, but also introduces specific stability and handling challenges.
FAQ 1.1: My batch of this compound shows signs of degradation (color change, insolubility). What is happening and how can I prevent it?
Answer:
Degradation of this compound often manifests as discoloration (yellowing or browning) and decreased solubility. This is primarily due to the compound's sensitivity to heat, light, and air. The vinyl bromide group is susceptible to polymerization and decomposition, especially at elevated temperatures.[1]
Root Causes and Preventative Measures:
-
Temperature Instability: The compound should be stored under cold-chain conditions, typically at 2-8°C.[2] Exposure to ambient laboratory temperatures for extended periods can initiate degradation.
-
Oxidative Degradation: The presence of oxygen can accelerate decomposition. It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen).
-
Light Sensitivity: Photochemical reactions can lead to the formation of radical species, initiating unwanted side reactions. Store the material in a dark, sealed container.[2]
Troubleshooting Protocol: Assessing and Handling a Potentially Degraded Batch
-
Visual Inspection: Note any color change from the expected white or off-white solid.
-
Solubility Test: Attempt to dissolve a small sample in a standard solvent (e.g., DMSO, methanol). Compare the solubility to that of a fresh batch if available.
-
NMR Analysis: Acquire a ¹H NMR spectrum to check for the appearance of new signals or the disappearance of characteristic peaks for the vinyl protons and the alpha-proton.
-
Purification (if necessary): For minor degradation, recrystallization from an appropriate solvent system may be possible, but this should be done cautiously at low temperatures.
Section 2: Scale-Up Reactions - Troubleshooting Cross-Coupling and Nucleophilic Substitutions
The vinyl bromide functionality of this compound is a key handle for C-C and C-N bond formation, often via transition-metal-catalyzed cross-coupling reactions. Scaling these reactions can present significant challenges.
FAQ 2.1: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) is sluggish or fails completely upon scale-up. What are the likely causes?
Answer:
Failure of palladium-catalyzed cross-coupling reactions at scale is a common issue and can often be traced back to catalyst deactivation or "poisoning".[3][4][5] The bromine atom in your substrate, along with other potential impurities, can interact with the palladium catalyst and inhibit its activity.[6][7]
Common Causes of Catalyst Deactivation:
| Cause | Explanation | Troubleshooting Steps |
| Catalyst Poisoning by Substrate/Impurities | The vinyl bromide itself or impurities from its synthesis can act as catalyst poisons.[3][6] Halides, in general, can be problematic.[4] | - Purify the this compound before use. - Analyze the starting material for impurities via GC-MS or NMR. |
| Presence of Oxygen | The active Pd(0) species is highly sensitive to oxidation. Inadequate degassing on a larger scale can lead to the formation of inactive Pd(II) species.[6] | - Ensure rigorous degassing of all solvents and reagents. - Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Ligand Degradation | Phosphine ligands are susceptible to oxidation, especially at elevated temperatures.[6] | - Use fresh, high-purity ligands. - Consider using more robust ligands (e.g., biaryl phosphines). |
| Formation of Palladium Black | Agglomeration of the active Pd(0) species forms catalytically inactive palladium black, often a sign of catalyst decomposition.[6] | - Optimize reaction temperature and concentration. - Ensure efficient stirring to maintain a homogeneous mixture. |
Workflow for Diagnosing Catalyst Deactivation:
Caption: Troubleshooting workflow for failed cross-coupling reactions.
FAQ 2.2: I am observing significant amounts of a homocoupled byproduct of my vinyl bromide starting material. How can I minimize this side reaction?
Answer:
Homocoupling of vinyl bromides is a known side reaction in many cross-coupling protocols, particularly in reductive coupling environments.[8] This occurs when two molecules of the vinyl bromide react with each other instead of the desired coupling partner.
Strategies to Minimize Homocoupling:
-
Control the Rate of Reductant Addition: If using a metallic reductant (e.g., zinc), slow addition can help maintain a low concentration of the active organometallic species, disfavoring homocoupling.
-
Optimize Ligand and Catalyst Loading: The choice of ligand can significantly influence the relative rates of the desired cross-coupling versus homocoupling. A screening of different ligands may be necessary. Increasing the catalyst loading might sometimes favor the desired reaction pathway.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of homocoupling more than the rate of the desired reaction.
Section 3: Purification and Isolation Challenges
The amphoteric nature of amino acids, combined with the reactivity of the vinyl bromide, can make purification of the final product challenging, especially at a larger scale.
FAQ 3.1: I am struggling to purify my product, which is also an amino acid. Standard silica gel chromatography is giving me poor recovery. What are my options?
Answer:
The zwitterionic nature of amino acids at neutral pH makes them highly polar and often results in poor interaction with standard silica gel, leading to streaking and low recovery.[9]
Alternative Purification Strategies:
-
Ion-Exchange Chromatography: This is a powerful technique for separating amino acids.[9]
-
Cation-Exchange: At a low pH, the amino acid will be protonated and positively charged, allowing it to bind to a cation-exchange resin. It can then be eluted by increasing the pH or the salt concentration.
-
Anion-Exchange: At a high pH, the amino acid will be deprotonated and negatively charged, enabling it to bind to an anion-exchange resin. Elution is achieved by lowering the pH or increasing the salt concentration.
-
-
Reverse-Phase Chromatography (C18): This can be effective, especially if the product has sufficient hydrophobic character. A mobile phase of water/acetonitrile or water/methanol with a modifier like TFA or formic acid is typically used.
-
Protection-Deprotection Strategy: If possible, protecting the amino and/or carboxyl group can make the molecule less polar and more amenable to standard silica gel chromatography. The protecting groups can then be removed in a subsequent step.
Protocol: General Ion-Exchange Chromatography for Amino Acid Purification
-
Resin Selection: Choose a suitable cation or anion exchange resin based on the pI of your product.
-
Equilibration: Equilibrate the column with a low ionic strength buffer at a pH that ensures your product is charged.
-
Loading: Dissolve your crude product in the equilibration buffer and load it onto the column.
-
Washing: Wash the column with the equilibration buffer to remove uncharged impurities.
-
Elution: Elute your product using a gradient of increasing salt concentration (e.g., 0-1 M NaCl) or by changing the pH of the eluent to neutralize the charge on your product.
-
Fraction Analysis: Analyze the collected fractions by TLC, LC-MS, or another appropriate method.
-
Desalting: If a high salt concentration was used for elution, the product-containing fractions will need to be desalted, for example, by dialysis or reverse-phase chromatography.
Section 4: Safety and Handling at Scale
Working with this compound and its derivatives on a larger scale requires careful consideration of safety protocols.
FAQ 4.1: Are there any specific safety precautions I should be aware of when handling larger quantities of this compound?
Answer:
Yes, scaling up reactions with this compound requires heightened safety awareness due to its potential toxicity and the nature of the reactive intermediates and reagents used.
Key Safety Considerations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[10] For larger quantities, consider using double gloves and a face shield.
-
Ventilation: Handle the solid and all solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.
-
Containment: Use appropriate secondary containment for all reaction vessels and storage containers to mitigate the impact of spills.
-
Waste Disposal: Dispose of all waste containing the bromo-compound and any heavy metal catalysts according to your institution's hazardous waste guidelines.
-
Emergency Procedures: Be familiar with the location and use of safety showers, eyewash stations, and fire extinguishers. Have an appropriate spill kit readily available.
Handling of Potentially Toxic Materials:
Caption: Key safety practices for handling hazardous chemical compounds.
References
- Benchchem Technical Support. (n.d.). Catalyst Poisoning in Reactions with 1-Bromo-1-butene.
- AK Scientific, Inc. (n.d.). Benzenebutanoic acid, alpha-bromo-, (alphaR)-.
- Wikipedia. (n.d.). Catalyst poisoning.
- AWS. (n.d.). Example of Bromine Compound Poisoning Characteristics.
- Author Unknown. (n.d.). Separation and Refining of Amino acids.
- National Institutes of Health. (n.d.). Preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine.
- Chemistry For Everyone. (2025, September 15). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube.
- Chemistry Stack Exchange. (2014, December 16). How does a catalytic poison reduce a catalyst's activity?.
- Benchchem. (n.d.). 2-Amino-4-bromopent-4-enoic Acid | CAS 7145-00-8.
- Office of Environmental Health and Safety. (n.d.). Handling Radioactive Materials Safely.
- Oxoplast. (2015, October 26). Stability of poly(vinyl chloride).
Sources
- 1. Stability of poly(vinyl chloride) - Oxoplast [oxoplast.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. prod-cms-cache-bucket.s3-ap-northeast-1.amazonaws.com [prod-cms-cache-bucket.s3-ap-northeast-1.amazonaws.com]
- 8. Preparation of α-amino acids via Ni-catalyzed reductive vinylation and arylation of α-pivaloyloxy glycine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. diaion.com [diaion.com]
- 10. ehs.princeton.edu [ehs.princeton.edu]
Troubleshooting analytical techniques for (R)-2-Amino-4-bromopent-4-enoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the analytical troubleshooting of (R)-2-Amino-4-bromopent-4-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this chiral, unsaturated, and halogenated amino acid. The inherent functionalities—a primary amine, a carboxylic acid, a reactive vinyl bromide, and a stereocenter—demand careful consideration in method development and execution.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the cornerstone for determining the enantiomeric purity of this compound. Due to its zwitterionic nature at neutral pH, achieving good peak shape and resolution can be challenging.[1]
Frequently Asked Questions (FAQs) - Chiral HPLC
Q1: What is the best type of chiral stationary phase (CSP) for separating the enantiomers of this compound?
A1: Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin or vancomycin, are highly effective for the direct analysis of underivatized amino acids.[1][2] These phases offer multiple interaction modes (ionic, hydrogen bonding, dipole-dipole) that are crucial for chiral recognition of polar molecules like amino acids. Polysaccharide-based CSPs are less ideal for the native compound due to its poor solubility in the non-polar solvents typically used with those columns.[1]
Q2: Should I derivatize the amino acid before analysis?
A2: Derivatization is an option but introduces extra steps and potential sources of error.[3] Direct analysis on a suitable CSP like a teicoplanin-based column is often preferred to avoid this.[4] If derivatization is necessary (e.g., for detection purposes or compatibility with a specific CSP), reagents like Marfey's reagent (FDAA) or o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC) can be used to form diastereomers that are separable on a standard achiral reversed-phase column (e.g., C18).[5]
Q3: Why is the L-enantiomer often eluted before the D-enantiomer on teicoplanin-based CSPs?
A3: This is a common observation for macrocyclic glycopeptide CSPs. These molecules are antibiotics that exert their biological activity by binding to terminal D-alanyl-D-alanine residues in bacterial cell walls.[1] This inherent preference for binding D-enantiomers often results in the D-form of other amino acids being more strongly retained.[1]
Troubleshooting Guide: Chiral HPLC
Poor resolution is the most common issue in chiral separations and can stem from several factors.[6]
Causality: Chiral recognition relies on a precise three-point interaction between the analyte and the CSP. Suboptimal mobile phase composition, temperature, or flow rate can disrupt this delicate balance.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor enantiomeric resolution.
Detailed Protocols:
-
Optimize Mobile Phase Composition:
-
Rationale: The organic modifier (e.g., methanol, acetonitrile) and any additives (e.g., acids, bases) directly influence analyte-CSP interactions. For zwitterionic compounds, retention can exhibit a "U-shaped" curve where retention is high at both low and high organic concentrations.[1]
-
Protocol:
-
Start with a mobile phase of 80:20 Methanol/0.1% Ammonium Formate.
-
Systematically vary the methanol concentration in 5% increments (e.g., 75%, 85%, 90%).
-
If resolution is still poor, switch the organic modifier to acetonitrile and repeat the gradient optimization.
-
Small amounts of acid (e.g., 0.1% TFA) or base can sharpen peaks but may alter selectivity; use judiciously.
-
-
-
Adjust Column Temperature:
-
Rationale: Temperature affects the thermodynamics of chiral recognition. Generally, lower temperatures enhance the stability of transient diastereomeric complexes, improving resolution.[6] However, the effect is compound-dependent.
-
Protocol:
-
Set the initial column temperature to 25°C.
-
Decrease the temperature in 5°C increments (e.g., 20°C, 15°C). Allow the system to fully equilibrate at each temperature before injection.
-
If resolution worsens, try increasing the temperature in 5°C increments (e.g., 30°C, 35°C).
-
-
Causality: Peak tailing for this molecule is often caused by secondary ionic interactions between the protonated amine group and residual acidic silanol groups on the silica support of the column.[6] Column overload can also be a cause.
Solutions:
| Solution | Protocol | Rationale |
| Reduce Sample Load | Prepare 1:10 and 1:100 dilutions of your sample and reinject. | Overloading the column saturates the stationary phase, leading to a non-Gaussian peak shape. If tailing improves with dilution, this was the likely cause. |
| Add a Basic Modifier | Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase. | The basic modifier competes with the analyte's amine group for interaction with active silanol sites, masking them and improving peak shape.[6] |
| Check Column Health | Wash the column according to the manufacturer's instructions, or test a new column. | Contamination or degradation of the stationary phase can create active sites that cause tailing. |
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for structural confirmation but can present challenges related to sample stability and purity assessment.
Frequently Asked Questions (FAQs) - NMR
Q1: Can I use standard ¹H NMR to determine enantiomeric purity?
A1: No. Enantiomers are chemically identical in an achiral environment and will produce identical NMR spectra. To determine enantiomeric purity via NMR, you must use a chiral solvating agent or a chiral derivatizing agent to create a diastereomeric environment, which will induce chemical shift differences between the (R) and (S) signals.
Q2: My NMR signals are broad. What could be the cause?
A2: Signal broadening can result from several factors:
-
pH Effects: The amine and carboxylic acid groups can undergo proton exchange, which is pH-dependent. Ensure your sample is dissolved in a deuterated solvent that provides a stable pH (e.g., D₂O with a phosphate buffer, or DMSO-d₆).
-
Paramagnetic Impurities: Trace metals can cause significant line broadening. If suspected, pass your sample solution through a small plug of Chelex resin.
-
Aggregation: At higher concentrations, amino acids can aggregate. Try diluting your sample.
-
Degradation: The vinyl bromide moiety can be unstable, leading to a mixture of compounds and overall poor spectral quality.[7] Analyze the sample promptly after preparation.
Troubleshooting Guide: NMR
Causality: The vinyl bromide group is an electrophilic center and can be susceptible to nucleophilic attack or polymerization, especially over time or with exposure to light or heat.[8] The compound should be stored cold and in the dark.[9]
Diagnostic Steps:
-
Re-run the Spectrum: Acquire a new spectrum after 12-24 hours. The appearance of new signals or a decrease in the intensity of the parent compound signals confirms instability.
-
Check for Impurities: Look for the disappearance of the characteristic vinyl proton signals and the appearance of new aliphatic signals, which could indicate addition reactions across the double bond.
-
LC-MS Analysis: Inject the NMR sample into an LC-MS system to identify potential degradation products.
Preventative Measures:
-
Solvent Choice: Use aprotic solvents like DMSO-d₆ or CD₃CN when possible. If a protic solvent like D₂O is required, keep the analysis time short.
-
Temperature: Run NMR experiments at room temperature or below. Avoid elevated temperatures.
-
Storage: Prepare the NMR sample immediately before analysis. If storage is necessary, keep it at <4°C in the dark.
Section 3: Mass Spectrometry (MS)
MS is critical for confirming molecular weight and identifying impurities. The presence of bromine provides a highly characteristic isotopic signature.
Frequently Asked Questions (FAQs) - MS
Q1: What is the expected molecular ion and its isotopic pattern?
A1: The molecular formula is C₅H₈BrNO₂. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), with a mass difference of approximately 2 Da. Therefore, you should observe a characteristic doublet for the molecular ion [M+H]⁺ with nearly equal intensity (1:1 ratio).
-
[M(⁷⁹Br)+H]⁺: Expected m/z ≈ 193.98
-
[M(⁸¹Br)+H]⁺: Expected m/z ≈ 195.98
Q2: I don't see the molecular ion peak. What should I do?
A2: This is a common issue, especially with fragile molecules.[10]
-
Use a Softer Ionization Technique: Electrospray Ionization (ESI) is generally soft. If you are still observing excessive fragmentation, try optimizing the source parameters (e.g., reduce cone voltage/fragmentor voltage). If available, consider Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Check for Adducts: In ESI, molecules can form adducts with ions from the mobile phase or buffer. Look for [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺.
-
In-source Degradation: The vinyl bromide moiety might be unstable in the MS source. This could lead to immediate fragmentation or loss of HBr. Look for a fragment corresponding to [M-Br]⁺ or [M-HBr+H]⁺.
Troubleshooting Guide: MS
Causality: Extraneous peaks can originate from contaminated solvents, system leaks, or sample carryover.[11] High background is often due to non-volatile salts or system contamination.
Troubleshooting Steps:
-
Run a Blank: Inject the mobile phase/solvent without the analyte. If the unexpected peaks are still present, the source is the solvent or the system itself.[6]
-
Check for Leaks: Air leaks (N₂ and O₂) can appear in the spectrum and reduce sensitivity. Use a leak detector to check fittings.[10]
-
Clean the System: If the background is high and noisy (often with repeating siloxane peaks), the system may be contaminated. Follow the manufacturer's protocol for cleaning the ion source.[11]
-
Use High-Purity Reagents: Ensure all solvents are LC-MS grade and any buffers (e.g., ammonium formate) are made from high-purity, volatile salts. Non-volatile salts like phosphate will contaminate the source and suppress the signal.
References
- Benchchem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. Benchchem Technical Support.
-
D'Andrea, L. D., & Di Marino, D. (2023). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. Molecules, 28(10), 4088. [Link]
- Restek Corporation. A Guide to the Analysis of Chiral Compounds by GC.
- Sigma-Aldrich.
-
Arsá, G., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Medicinal Chemistry Letters, 14(5), 652-659. [Link]
- GenTech Scientific. (2021). A Guide to Troubleshooting Mass Spectrometry.
-
The Organic Chemistry Tutor. (2022). How to Identify Chiral, Achiral, and Meso Compounds. YouTube. [Link]
-
ResearchGate. (2023). (PDF) Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. [Link]
-
Kornienko, O., et al. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Chirality, 21(3), 379-386. [Link]
-
Dummies.com. Identifying Chiral Molecules, Meso Compounds, and Diastereomers. [Link]
-
ResearchGate. Vinyl bromide. [Link]
- Agilent Technologies. (2019). Chiral Analysis of Hydrophobic Amino Acids with Agilent InfinityLab Poroshell 120 Chiral-T Columns.
-
International Agency for Research on Cancer. (2008). 1,3-Butadiene, Ethylene Oxide and Vinyl Halides (Vinyl Fluoride, Vinyl Chloride and Vinyl Bromide). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 97. [Link]
-
Smith, T. J., et al. (2022). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. Molecules, 27(19), 6289. [Link]
- JASCO Inc. Detection of Amino Acids Using HPLC with CD Detection.
-
Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]
-
Chemistry Stack Exchange. Resolution of enantiomers? How to determine chiral compounds apart from each other?. [Link]
-
ResearchGate. I want to analyze amino acids. Are there any suggestions of the possible difficulties?. [Link]
- Grokipedia. Vinyl bromide.
-
Wikipedia. Vinyl bromide. [Link]
-
Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
- Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. 51(11), 2723-2728.
-
ResearchGate. (2012). (PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. [Link]
-
PubMed. Expression, purification and characterization of individual bromodomains from human Polybromo-1. [Link]
-
PubMed Central. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. [Link]
-
SciSpace. The Problems Associated with Enzyme Purification. [Link]
-
PubMed Central. Challenges and opportunities in the purification of recombinant tagged proteins. [Link]
-
PubChem. 4-Bromopent-2-enoic acid. [Link]
-
YouTube. Common Problems During His-tag Purification. [Link]
-
Biology LibreTexts. 3.3: Protein Purification. [Link]
-
PubChem. 2-Bromopent-4-enoic acid. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. agilent.com [agilent.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. VINYL BROMIDE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. benchchem.com [benchchem.com]
- 10. gentechscientific.com [gentechscientific.com]
- 11. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to the Stereospecific Activity of (R)- and (S)-2-Amino-4-bromopent-4-enoic Acid
Introduction
In the landscape of modern drug discovery and enzyme mechanism studies, the stereochemistry of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit profoundly different biological activities. This guide provides a comprehensive comparison of the anticipated biological activities of the (R)- and (S)-enantiomers of 2-Amino-4-bromopent-4-enoic acid, a halogenated, unsaturated non-proteinogenic amino acid. While direct comparative studies on this specific compound are not extensively documented in publicly available literature, by drawing upon established principles of enzyme inhibition by analogous vinylglycine derivatives, we can construct a robust, evidence-based framework for understanding their likely differential effects.
This document is intended for researchers, scientists, and drug development professionals engaged in the study of enzyme inhibitors, particularly those targeting pyridoxal phosphate (PLP)-dependent enzymes. We will delve into the mechanistic basis for the expected stereospecificity, present a hypothetical yet scientifically grounded comparison of their activities, and provide detailed experimental protocols for their asymmetric synthesis and enzymatic evaluation.
The Mechanistic Underpinning: Vinylglycine Analogs as Mechanism-Based Inhibitors
(R)- and (S)-2-Amino-4-bromopent-4-enoic acid belong to the class of vinylglycine analogs. These compounds are well-recognized as mechanism-based inhibitors, also known as "suicide substrates," for a variety of pyridoxal phosphate (PLP)-dependent enzymes.[1] PLP is a versatile coenzyme essential for a wide range of enzymatic reactions involving amino acids, including transamination, decarboxylation, and racemization.[2]
The inhibitory action of vinylglycine analogs stems from their ability to be processed by the target enzyme, leading to the formation of a highly reactive intermediate that covalently modifies and irreversibly inactivates the enzyme. The general mechanism proceeds as follows:
-
Transimination: The amino group of the vinylglycine analog displaces the active site lysine residue of the enzyme, forming an external aldimine with the PLP cofactor.
-
α-Proton Abstraction: A basic residue in the enzyme's active site abstracts the α-proton of the inhibitor.
-
Reactive Intermediate Formation: This is the crucial step where the vinyl group participates. The resulting carbanion rearranges to form a reactive electrophilic species, such as an allene or a Michael acceptor.
-
Covalent Modification: A nucleophilic residue in the enzyme's active site, often the same lysine that initially bound the PLP, attacks the reactive intermediate, forming a stable covalent bond and leading to irreversible inactivation of the enzyme.
The stereospecificity of this process arises from the precise three-dimensional arrangement of the enzyme's active site, which preferentially binds and processes one enantiomer over the other.
Stereospecificity in Action: A Tale of Two Enantiomers
Given the chiral nature of enzyme active sites, it is highly probable that the (R)- and (S)-enantiomers of 2-Amino-4-bromopent-4-enoic acid will exhibit significantly different inhibitory potencies against a given PLP-dependent enzyme. While specific data for this compound is elusive, we can extrapolate from closely related halo-vinylglycine analogs.
For instance, studies on the inhibition of alanine racemase by 3-halovinylglycines have demonstrated stereospecificity.[3][4] Alanine racemase is a bacterial enzyme crucial for cell wall biosynthesis, making it an attractive antibiotic target.[5] Similarly, the inhibition of GABA aminotransferase (GABA-T), a key enzyme in the metabolism of the neurotransmitter GABA, by vinyl-GABA is stereoselective, with the (S)-enantiomer being the more potent inhibitor.[6]
Based on these precedents, we can hypothesize the following differential activities for the enantiomers of 2-Amino-4-bromopent-4-enoic acid:
Table 1: Postulated Comparative Activity of (R)- and (S)-2-Amino-4-bromopent-4-enoic Acid
| Feature | (S)-2-Amino-4-bromopent-4-enoic acid | (R)-2-Amino-4-bromopent-4-enoic acid | Rationale & Supporting Evidence |
| Primary Target Class | PLP-dependent enzymes (e.g., aminotransferases, racemases) | PLP-dependent enzymes (e.g., aminotransferases, racemases) | Both enantiomers possess the vinylglycine scaffold, a known inhibitor of PLP-dependent enzymes. |
| Inhibition Type | Mechanism-based (irreversible) | Mechanism-based (irreversible) | The vinyl group is key to forming a reactive intermediate that covalently modifies the enzyme. |
| Anticipated Potency | Potentially higher against L-amino acid processing enzymes | Potentially higher against D-amino acid processing enzymes | Many PLP-dependent enzymes exhibit stereoselectivity. For enzymes that process L-amino acids (which typically have the S-configuration), the (S)-enantiomer of the inhibitor is often more potent. Conversely, for enzymes acting on D-amino acids, the (R)-enantiomer may be more active. This is exemplified by the stereoselective uptake and inhibition of GABA-T by (S)-vinyl-GABA.[6] |
| Potential Applications | Antibacterial (targeting L-alanine utilizing enzymes), Neuromodulatory (inhibiting transaminases of neurotransmitters) | Antibacterial (targeting D-alanine racemase), Research tool for probing D-amino acid enzyme mechanisms | The specific applications will depend on the enzyme selectivity of each enantiomer. The inhibition of bacterial alanine racemase by D-cycloserine highlights the potential of targeting D-amino acid metabolism for antibacterial therapy.[5] |
Experimental Protocols
To empirically validate the hypothesized differential activity, the following experimental workflows are proposed.
Asymmetric Synthesis of (R)- and (S)-2-Amino-4-bromopent-4-enoic Acid
A number of strategies can be employed for the enantioselective synthesis of chiral amino acids. The O'Donnell Amino Acid Synthesis, which involves the alkylation of a Schiff base of a glycine ester under phase-transfer catalysis with a chiral catalyst, is a robust and well-established method.[7]
Protocol 1: Asymmetric Synthesis via Chiral Phase-Transfer Catalysis
Caption: Asymmetric synthesis of the target enantiomers.
Step-by-Step Methodology:
-
Schiff Base Formation:
-
React glycine tert-butyl ester with benzophenone imine in a suitable organic solvent (e.g., dichloromethane) at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Remove the solvent under reduced pressure to obtain the crude glycine tert-butyl ester benzophenone imine, which can often be used without further purification.
-
-
Asymmetric Alkylation:
-
Dissolve the Schiff base and 2,3-dibromobut-1-ene in a biphasic solvent system (e.g., toluene/water).
-
Add a solid base (e.g., potassium carbonate) and the chiral phase-transfer catalyst (e.g., a derivative of a Cinchona alkaloid). The choice of the (R)- or (S)-catalyst will determine the stereochemistry of the final product.
-
Stir the mixture vigorously at room temperature for 24-48 hours, monitoring the reaction by TLC.
-
After completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
-
Deprotection:
-
Treat the purified alkylated Schiff base with an aqueous acid (e.g., 1M HCl) and stir at room temperature.
-
Monitor the hydrolysis of both the imine and the tert-butyl ester by TLC.
-
After completion, wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove the benzophenone byproduct.
-
The aqueous solution containing the desired product can be purified by ion-exchange chromatography or by crystallization.
-
Enzyme Inhibition Assay
To compare the inhibitory activity of the (R)- and (S)-enantiomers, a continuous spectrophotometric assay for a model PLP-dependent enzyme, such as GABA aminotransferase, can be employed. This assay couples the transamination reaction to the reduction of NADP+, which can be monitored by the change in absorbance at 340 nm.
Protocol 2: Continuous Spectrophotometric Assay for GABA Aminotransferase Inhibition
Caption: Coupled enzyme assay for GABA-T activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the purified enzyme (e.g., GABA aminotransferase) in a suitable buffer (e.g., Tris-HCl, pH 8.0).
-
Prepare stock solutions of the substrates (GABA and α-ketoglutarate), the coupling enzyme (succinic semialdehyde dehydrogenase), and the cofactor (NADP+).
-
Prepare stock solutions of the (R)- and (S)-enantiomers of 2-Amino-4-bromopent-4-enoic acid in the same buffer.
-
-
Assay Procedure:
-
In a quartz cuvette, combine the buffer, NADP+, succinic semialdehyde dehydrogenase, α-ketoglutarate, and the inhibitor ((R)- or (S)-enantiomer) at various concentrations.
-
Pre-incubate the mixture with the GABA aminotransferase for a defined period to allow for any time-dependent inhibition to occur.
-
Initiate the reaction by adding GABA.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.
-
Plot the reaction rates against the inhibitor concentration to determine the IC50 value for each enantiomer.
-
To further characterize the inhibition, perform kinetic studies by varying the substrate concentrations at fixed inhibitor concentrations. The data can be analyzed using Lineweaver-Burk or non-linear regression analysis to determine the kinetic parameters (e.g., Ki and kinact).
-
Conclusion
The stereochemical configuration of 2-Amino-4-bromopent-4-enoic acid is predicted to be a critical determinant of its biological activity. Based on extensive literature on related vinylglycine analogs, it is highly probable that the (R)- and (S)-enantiomers will exhibit differential inhibitory profiles against PLP-dependent enzymes. The (S)-enantiomer is likely to be a more potent inhibitor of enzymes that process L-amino acids, while the (R)-enantiomer may show greater activity against enzymes that utilize D-amino acids.
The provided experimental protocols for asymmetric synthesis and enzyme inhibition assays offer a clear path for researchers to empirically test this hypothesis and to further explore the therapeutic potential of these intriguing molecules. A thorough understanding of the stereospecific interactions between these inhibitors and their target enzymes will be invaluable for the rational design of novel and selective therapeutic agents.
References
- Thornberry, N. A., Bull, H. G., Taub, D., Green, B. G., & Patchett, A. A. (1991). Mechanism-based inactivation of alanine racemase by 3-halovinylglycines. Journal of the American Chemical Society, 113(10), 3965-3973.
- Schousboe, A., Larsson, O. M., Wood, J. D., & Krogsgaard-Larsen, P. (1983). Stereoselective uptake of the GABA-transaminase inhibitors gamma-vinyl GABA and gamma-acetylenic GABA into neurons and astrocytes. FEBS letters, 163(2), 339-342.
- Thorneley, R. N., & Abell, C. (1989). Mechanism-based inactivation of alanine racemase by beta-chloro-L-alanine. Biochemical Journal, 264(3), 673-678.
- O'Donnell, M. J. (2004). The O'Donnell 'asymmetric' amino acid synthesis. Accounts of chemical research, 37(8), 506-517.
- Silverman, R. B. (1995). Mechanism-based enzyme inactivators. Methods in enzymology, 249, 240-283.
- Gehring, H., Rando, R. R., & Christen, P. (1977). Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine. Biochemistry, 16(22), 4832-4836.
- John, R. A. (1995). Pyridoxal phosphate-dependent enzymes. Biochimica et Biophysica Acta (BBA)-Protein Structure and Molecular Enzymology, 1248(2), 81-96.
- Walsh, C. (1982).
- Metcalf, B. W. (1979). Inhibitors of pyridoxal-phosphate enzymes. Biochemical pharmacology, 28(11), 1705-1712.
- Soper, T. S., & Manning, J. M. (1982). Inactivation of D-amino acid transaminase by D- and L-vinylglycine. Journal of Biological Chemistry, 257(22), 13930-13936.
- Johnston, M., Raines, R., Walsh, C., & Firestone, R. A. (1980). Mechanism-based enzyme inactivation by an allenic substrate. Journal of the American Chemical Society, 102(12), 4241-4250.
- Rando, R. R. (1974). Chemistry and enzymology of kcat inhibitors. Science, 185(4148), 320-324.
- Abeles, R. H., & Maycock, A. L. (1976). Suicide enzyme inactivators. Accounts of Chemical Research, 9(9), 313-319.
- Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annu. Rev. Biochem., 73, 383-415.
- Schousboe, A., Thorbek, P., Hertz, L., & Krogsgaard-Larsen, P. (1979). Effects of GABA analogues of restricted conformation on GABA transport in astrocytes and brain cortex synaptosomes. Journal of neurochemistry, 33(1), 181-189.
- Azam, M. A., & Jayaram, U. (2016). Inhibitors of alanine racemase enzyme: a review. Journal of enzyme inhibition and medicinal chemistry, 31(4), 517-526.
- O'Donnell, M. J., Bennett, W. D., & Wu, S. (1989). The stereoselective synthesis of α-amino acids by phase-transfer catalysis. Journal of the American Chemical Society, 111(6), 2353-2355.
- Lygo, B., & Andrews, B. I. (2004). Asymmetric phase-transfer catalysis. Accounts of chemical research, 37(8), 518-525.
- Beadle, J. R., & Turnbull, M. M. (1999). A continuous spectrophotometric assay for GABA aminotransferase. Analytical biochemistry, 276(2), 248-252.
- Fowler, L. J., & John, R. A. (1972). Active-site-directed irreversible inhibition of rat brain 4-aminobutyrate aminotransferase by ethanolamine O-sulphate in vitro and in vivo. Biochemical Journal, 130(3), 569-573.
- O'Donnell, M. J., & Eckrich, T. M. (1978). A new and convenient method for the synthesis of α-amino acids. Tetrahedron Letters, 19(47), 4625-4628.
-
O'Donnell, M. J. (n.d.). O'Donnell Amino Acid Synthesis. Organic Chemistry Portal. Retrieved from [Link]
- Silverman, R. B., & Levy, M. A. (1981). Mechanism of inactivation of gamma-aminobutyrate-alpha-ketoglutarate aminotransferase by 4-amino-5-halopentanoic acids. Biochemistry, 20(5), 1197-1203.
- Nanavati, S. M., & Silverman, R. B. (1989). Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-halobut-2-enoic acids. Journal of the American Chemical Society, 111(24), 9217-9223.
- Bouclier, M., Jung, M. J., & Lippert, B. (1979). Stereochemistry of the inhibition of GABA-transaminase by gamma-vinyl GABA. European journal of biochemistry, 98(2), 363-368.
Sources
- 1. Active-site labeling of aspartate aminotransferases by the beta,gamma-unsaturated amino acid vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism-based inactivation of alanine racemase by 3-halovinylglycines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of alanine racemase enzyme: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoselective uptake of the GABA-transaminase inhibitors gamma-vinyl GABA and gamma-acetylenic GABA into neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
A Comparative Technical Guide to (R)-2-Amino-4-bromopent-4-enoic Acid and Structurally Related Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the rational design of enzyme inhibitors remains a cornerstone of therapeutic innovation. Among the diverse classes of inhibitors, mechanism-based inactivators, or "suicide substrates," offer a compelling strategy for achieving high specificity and prolonged duration of action. This guide provides a detailed comparative analysis of (R)-2-Amino-4-bromopent-4-enoic acid, a non-proteinogenic amino acid featuring a reactive vinyl bromide moiety, and its structural analogs. By examining its synthesis, chemical properties, and biological activity in the context of similar compounds, we aim to provide researchers with the in-depth technical insights necessary to harness the potential of this unique chemical scaffold.
Introduction to this compound: A Potential Mechanism-Based Inhibitor
This compound belongs to a class of α-halovinyl amino acids, compounds that have garnered significant interest for their ability to act as mechanism-based inhibitors of pyridoxal phosphate (PLP)-dependent enzymes.[1][2] The core structure, comprising an amino acid backbone and a vinyl halide, positions this molecule as a "Trojan horse" inhibitor. Upon enzymatic processing in the active site of a target enzyme, the vinyl halide functionality can be unmasked to generate a highly reactive electrophilic species, leading to irreversible covalent modification and inactivation of the enzyme.[3]
This guide will focus on the comparative aspects of this compound against its enantiomer, (S)-2-Amino-4-bromopent-4-enoic acid, and its halogenated counterparts, including the chloro-, fluoro-, and iodo-analogs. We will also draw comparisons with its saturated analog, 2-amino-4-bromopentanoic acid, to highlight the critical role of the vinyl group in its biological activity. A primary focus will be on the inhibition of ornithine decarboxylase (ODC), a key PLP-dependent enzyme in polyamine biosynthesis and a validated target in cancer therapy.[4][5]
Comparative Physicochemical Properties
The physicochemical properties of this compound and its analogs are fundamental to their biological activity, influencing factors such as cell permeability, target binding, and reactivity.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Halogen | Stereochemistry |
| This compound | C₅H₈BrNO₂ | 194.03 | Bromine | R |
| (S)-2-Amino-4-bromopent-4-enoic acid | C₅H₈BrNO₂ | 194.03 | Bromine | S |
| 2-Amino-4-chloropent-4-enoic acid | C₅H₈ClNO₂ | 149.57 | Chlorine | Racemic/S |
| (2R)-2-amino-4-fluoro-2-methylpent-4-enoic acid | C₆H₁₀FNO₂ | 147.15 | Fluorine | R |
| 2-Amino-4-iodopent-4-enoic acid | C₅H₈INO₂ | 241.03 | Iodine | Racemic/S |
| 2-Amino-4-bromopentanoic acid | C₅H₁₀BrNO₂ | 196.04 | Bromine | Racemic |
Synthesis Strategies: A Comparative Overview
General Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound, adapted from established methods for related compounds.[3]
Caption: General synthetic workflow for α-bromovinyl amino acids.
Experimental Protocol: Synthesis of a Protected this compound Derivative
This protocol is a representative procedure based on the synthesis of similar α-halovinyl amino acids.[3]
Materials:
-
N-Trifluoroacetyl-(R)-vinylglycine methyl ester
-
Phenylselenyl bromide (PhSeBr)
-
Acetonitrile (anhydrous)
-
30% Hydrogen peroxide (H₂O₂)
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Selenobromination: To a solution of N-Trifluoroacetyl-(R)-vinylglycine methyl ester (1.0 eq) in anhydrous acetonitrile at 0 °C under an inert atmosphere, add a solution of phenylselenyl bromide (1.0 eq) in anhydrous acetonitrile dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Work-up: Dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude selenide adduct.
-
Oxidative Elimination: Dissolve the crude selenide in dichloromethane and cool to 0 °C. Add pyridine (2.0 eq) followed by the slow addition of 30% hydrogen peroxide (5.0 eq).
-
Stir the mixture vigorously at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Dilute the reaction with dichloromethane and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the protected this compound methyl ester.
Note: The choice of the amino-protecting group is critical. N-Trifluoroacetyl groups have been shown to favor the desired alkene addition, whereas other protecting groups like Cbz may lead to undesired cyclization reactions.[3]
Comparative Biological Activity: Inhibition of Ornithine Decarboxylase
Ornithine decarboxylase (ODC) is a pyridoxal phosphate-dependent enzyme that catalyzes the first and rate-limiting step in polyamine biosynthesis.[4] Elevated polyamine levels are associated with cell proliferation and cancer, making ODC a prime target for therapeutic intervention.[6] The vinyl halide-containing amino acids are potent irreversible inhibitors of ODC.[5]
Mechanism of Inactivation
The inhibitory mechanism of α-halovinyl amino acids against PLP-dependent enzymes like ODC is a classic example of mechanism-based inactivation.
Caption: Mechanism of ODC inactivation by this compound.
The process begins with the formation of an external aldimine between the inhibitor and the PLP cofactor in the enzyme's active site.[7] Subsequent enzyme-catalyzed decarboxylation is accompanied by the elimination of hydrogen bromide, generating a highly reactive Michael acceptor.[1][2] This electrophilic intermediate is then attacked by a nucleophilic residue in the active site (e.g., cysteine or lysine), leading to the formation of a covalent adduct and irreversible inactivation of the enzyme.[8]
Comparative Inhibitory Potency
While direct comparative IC₅₀ values for a full series of 2-amino-4-halopent-4-enoic acids against ODC are not available in a single study, data from various sources on related compounds allow for a qualitative comparison. Generally, the inhibitory potency of halovinyl compounds is influenced by the nature of the halogen.
| Compound/Analog | Target Enzyme | IC₅₀/Ki | Comments |
| α-(Fluoromethyl)dehydroornithine | Ornithine Decarboxylase | 0.06 mM (IC₅₀) | Potent irreversible inhibitor.[5] |
| α-Difluoromethylornithine (DFMO) | Ornithine Decarboxylase | 0.5 mM (IC₅₀) | Clinically used ODC inhibitor.[5] |
| (S)-3-(N-(1-phenylethyl)-N-(prop-2-ynyl)amino)-2-aminopropanoic acid | Bacterial Collagenase | 0.69 mM (IC₅₀) | Demonstrates the potential of modified amino acids as enzyme inhibitors.[9] |
The data suggests that the electronic properties and leaving group ability of the halide can significantly impact the efficiency of the inactivation process.
Experimental Protocol: Ornithine Decarboxylase Inhibition Assay (Radiochemical Method)
This protocol is a standard method for assessing the activity of ODC inhibitors.[4][10]
Materials:
-
Purified ornithine decarboxylase
-
L-[1-¹⁴C]ornithine
-
Pyridoxal phosphate (PLP)
-
Dithiothreitol (DTT)
-
Tris-HCl buffer (pH 7.5)
-
This compound and other test inhibitors
-
Hyamine hydroxide
-
Scintillation vials and cocktail
-
Sulfuric acid (2 M)
Procedure:
-
Enzyme Preparation: Prepare a solution of purified ODC in Tris-HCl buffer containing DTT and PLP.
-
Inhibitor Incubation: Pre-incubate the enzyme solution with various concentrations of the test inhibitor (e.g., this compound) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Initiation of Reaction: Initiate the decarboxylation reaction by adding L-[1-¹⁴C]ornithine to the enzyme-inhibitor mixture. The reaction is carried out in a sealed vial containing a center well with a filter paper soaked in hyamine hydroxide to trap the released ¹⁴CO₂.
-
Reaction Quenching: After a specific incubation time (e.g., 30-60 minutes) at 37°C, stop the reaction by injecting sulfuric acid into the reaction mixture.
-
Trapping of ¹⁴CO₂: Allow the vials to stand for an additional hour to ensure complete trapping of the released ¹⁴CO₂ by the hyamine hydroxide.
-
Scintillation Counting: Remove the filter paper from the center well and place it in a scintillation vial with a scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of this compound and its derivatives.
Predicted ¹H and ¹³C NMR Data
¹H NMR (Predicted):
-
δ 5.5-6.0 ppm: (m, 2H, vinyl protons, =CH₂)
-
δ 4.0-4.5 ppm: (m, 1H, α-proton, -CH(NH₂)-)
-
δ 2.5-3.0 ppm: (m, 2H, allylic protons, -CH₂-)
¹³C NMR (Predicted):
-
δ 170-175 ppm: (C=O, carboxylic acid)
-
δ 130-135 ppm: (=C(Br)-)
-
δ 120-125 ppm: (=CH₂)
-
δ 50-55 ppm: (α-carbon, -CH(NH₂)-)
-
δ 35-40 ppm: (allylic carbon, -CH₂-)
Mass Spectrometry
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): m/z 193/195 (due to bromine isotopes ⁷⁹Br and ⁸¹Br in a ~1:1 ratio).
-
Loss of H₂O: [M-18]⁺
-
Loss of COOH: [M-45]⁺
-
Loss of Br: [M-79/81]⁺
Conclusion and Future Perspectives
This compound and its halo-vinyl analogs represent a promising class of mechanism-based enzyme inhibitors with significant potential for therapeutic development. Their ability to irreversibly inactivate key enzymes like ornithine decarboxylase underscores their value as chemical probes and starting points for drug design.
This guide has provided a comparative framework for understanding the synthesis, properties, and biological activity of these compounds. The provided synthetic strategies and experimental protocols offer a practical starting point for researchers entering this field.
Future research should focus on the development of highly stereoselective synthetic routes to access enantiomerically pure halo-vinyl amino acids. Furthermore, comprehensive structure-activity relationship (SAR) studies, comparing a full series of halogenated analogs against a panel of PLP-dependent enzymes, will be crucial for elucidating the determinants of potency and selectivity. The continued exploration of this unique chemical space holds great promise for the discovery of novel and effective enzyme inhibitors for a range of therapeutic applications.
References
-
Armstrong, A., & Emmerson, D. P. G. (2011). Enantioselective synthesis of α-alkyl,α-vinyl amino acids via[1][4]-sigmatropic rearrangement of selenimides. Organic Letters, 13(5), 1040–1043. [Link]
-
Bacchi, C. J., Nathan, H. C., Hutner, S. H., McCann, P. P., & Sjoerdsma, A. (1986). Comparison of the Biological Effects of Four Irreversible Inhibitors of Ornithine Decarboxylase in Two Murine Lymphocytic Leukemia Cell Lines. Cancer Research, 46(3), 1148–1154. [Link]
-
Berkowitz, D. B., & Charette, B. D. (1998). Synthesis of Higher α-Chlorovinyl and α-Bromovinyl Amino Acids: The Amino Protecting Group Determines the Reaction Course. The Journal of Organic Chemistry, 63(21), 7439–7449. [Link]
-
Silverman, R. B., & Abeles, R. H. (1976). Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines. Biochemistry, 15(20), 4718–4723. [Link]
-
Pegg, A. E., & McGill, S. (1979). Inhibition of the polyamine synthesis enzyme ornithine decarboxylase sensitizes triple-negative breast cancer cells to cytotoxic chemotherapy. Journal of Biological Chemistry, 254(12), 5094-5100. [Link]
-
Tinoco, M. L. P., et al. (2022). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Chemistry, 10, 976935. [Link]
-
PubChem. (n.d.). 2-Amino-4-chloropent-4-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Unacademy. (2024, October 23). Irreversible Enzyme Inhibition. Retrieved from [Link]
-
PubChem. (n.d.). (2R)-2-amino-4-fluoro-2-methylpent-4-enoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-bromopentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
MicrobiologyInfo.com. (2022, August 10). Amino Acid Decarboxylase Test - Procedure, Uses and Interpretation. Retrieved from [Link]
-
Miller, W. H., & Vederas, J. C. (1985). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. The Journal of Organic Chemistry, 50(14), 2617–2623. [Link]
-
Berkowitz, D. B., & Charette, B. D. (1998). Synthesis of Higher α-Chlorovinyl and α-Bromovinyl Amino Acids: The Amino Protecting Group Determines the Reaction Course. The Journal of Organic Chemistry, 63(21), 7439–7449. [Link]
-
Bacchi, C. J., Nathan, H. C., Hutner, S. H., McCann, P. P., & Sjoerdsma, A. (1986). Comparison of the Biological Effects of Four Irreversible Inhibitors of Ornithine Decarboxylase in Two Murine Lymphocytic Leukemia Cell Lines. Cancer Research, 46(3), 1148–1154. [Link]
-
Zhang, H., et al. (2020). Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane. Journal of Biological Chemistry, 295(1), 187-195. [Link]
-
Organic Syntheses. (n.d.). (R)-(N-tert-Butoxycarbonyl)allylglycine. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Synthesis and Evaluation of Ornithine Decarboxylase Inhibitors with Oxime Moiety and MCF-7 Breast Cancer Cells. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H NMR spectra of N-Boc dipeptides. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. [Link]
-
Eliot, A. C., & Kirsch, J. F. (2004). Pyridoxal phosphate enzymes: mechanistic, structural, and evolutionary considerations. Annual Review of Biochemistry, 73, 383–415. [Link]
-
Chemistry LibreTexts. (2024, August 24). 17.2: Pyridoxal Phosphate (Vitamin B6). Retrieved from [Link]
-
Brandeis University. (n.d.). Novel Inactivation of Pyridoxal Phosphate Dependent Enzymes. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods to assess Ornithine Decarboxylase (ODC) activity and Inhibition. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
-
Atta-ur-Rahman. (2015). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
Miller, W. H., & Vederas, J. C. (1985). Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex. The Journal of Organic Chemistry, 50(14), 2617–2623. [Link]
Sources
- 1. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of pyridoxal phosphate dependent enzymes by mono- and polyhaloalanines. | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Higher α-Chlorovinyl and α-Bromovinyl Amino Acids: The Amino Protecting Group Determines the Reaction Course - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]
- 5. Comparison of the biological effects of four irreversible inhibitors of ornithine decarboxylase in two murine lymphocytic leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Research Portal [scholarworks.brandeis.edu]
- 9. Synthesis of enantiomerically enriched β-N-amino (S)-α-alanine analogs via sequential reactions on a chiral Ni(ii) complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Structural basis of binding and inhibition of ornithine decarboxylase by 1-amino-oxy-3-aminopropane - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Biological Targets of (R)-2-Amino-4-bromopent-4-enoic acid
For fellow researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is both exhilarating and fraught with scientific rigor. (R)-2-Amino-4-bromopent-4-enoic acid, a non-proteinogenic amino acid characterized by a reactive bromoalkene moiety, presents a compelling case for target discovery and validation.[1][2] Its structure suggests the potential for covalent interaction, a mechanism that can offer enhanced potency and prolonged duration of action.[3] This guide provides an in-depth, objective comparison of modern experimental strategies to identify and validate the biological targets of this intriguing molecule, ensuring a high degree of scientific confidence in any subsequent drug development program.
The Imperative of Rigorous Target Validation
Before committing significant resources to lead optimization and preclinical studies, it is paramount to unequivocally identify the molecular targets of a compound and validate that engagement with these targets elicits the desired physiological effect. For a molecule like this compound, which may act as a covalent inhibitor, a multi-pronged approach is essential to distinguish specific, on-target effects from non-specific reactivity. This guide will detail a strategic workflow, comparing and contrasting key methodologies for target identification and validation.
Strategic Workflow for Target Identification and Validation
Our approach will be systematic, beginning with unbiased, proteome-wide screening to identify potential binding partners, followed by orthogonal methods to confirm direct target engagement in a cellular context, and culminating in genetic approaches to establish a causal link between target engagement and cellular phenotype.
Figure 1: A multi-phase workflow for the identification and validation of biological targets.
Phase 1: Unbiased Identification of Potential Targets
The initial step is to cast a wide net to capture all potential protein interactors of this compound within the cellular proteome. Two powerful and complementary techniques are affinity chromatography coupled with mass spectrometry (MS) and Thermal Proteome Profiling (TPP).
Affinity Chromatography-Mass Spectrometry (AC-MS)
This classic and effective method relies on immobilizing the small molecule to a solid support to "fish" for its binding partners from a cell lysate.[4][5][6]
Experimental Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize a derivative of this compound with a linker arm and an affinity tag (e.g., biotin or an alkyne for click chemistry) that does not disrupt its biological activity. A control molecule, ideally a stereoisomer or a structurally related but inactive compound, should also be synthesized.
-
Immobilization: Covalently attach the tagged compound to a solid support (e.g., agarose or magnetic beads).
-
Lysate Incubation: Incubate the immobilized compound with a cellular lysate. To distinguish specific from non-specific binders, a competition experiment is performed in parallel, where the lysate is pre-incubated with an excess of the free, untagged this compound.
-
Washing and Elution: Vigorously wash the beads to remove non-specifically bound proteins. Elute the specifically bound proteins.
-
Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation: Hypothetical AC-MS Results
| Protein ID | Spectral Counts (Test Compound) | Spectral Counts (Competition Control) | Specificity Ratio | Putative Target? |
| P12345 | 150 | 12 | 12.5 | Yes |
| Q67890 | 135 | 15 | 9.0 | Yes |
| P54321 | 80 | 75 | 1.07 | No |
| R98765 | 45 | 5 | 9.0 | Yes |
Thermal Proteome Profiling (TPP)
TPP is a variant of the Cellular Thermal Shift Assay (CETSA) that leverages quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously in response to drug treatment.[7] Ligand binding typically stabilizes a protein, leading to a higher melting temperature.
Experimental Protocol: Thermal Proteome Profiling
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Aliquot the treated cells and heat each aliquot to a different temperature across a defined range (e.g., 40°C to 70°C).
-
Lysis and Protein Solubilization: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Sample Preparation and LC-MS/MS: Prepare the soluble protein fractions for quantitative proteomic analysis by LC-MS/MS.
-
Data Analysis: For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate a "melting curve." A shift in the melting curve between the drug-treated and control samples indicates target engagement.
Comparison of Target Identification Methods
| Feature | Affinity Chromatography-MS | Thermal Proteome Profiling (TPP) |
| Principle | Physical isolation of binding partners.[8] | Ligand-induced change in protein thermal stability.[7] |
| Cellular Context | Performed on cell lysates. | Performed on intact cells. |
| Compound Modification | Requires chemical modification for immobilization. | No compound modification is needed. |
| Key Advantage | Directly identifies binding partners.[4] | Measures target engagement in a native cellular environment. |
| Potential Pitfall | Linker/tag may alter binding; non-specific binding can be an issue. | Not all binding events result in a thermal shift. |
Phase 2: Orthogonal Validation of Target Engagement
Hits from the unbiased screens must be validated using an independent method. The Western blot-based Cellular Thermal Shift Assay (CETSA) is the gold standard for confirming direct target engagement in a cellular environment.[9][10]
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the thermal stability of a specific protein target in the presence or absence of a compound.[7][11]
Sources
- 1. benchchem.com [benchchem.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 5. Protein Enrichment: IP vs Affinity Chromatography vs Pull-Down - Creative Proteomics [creative-proteomics.com]
- 6. Affinity purification in target identification: the specificity challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
- 8. Identification of Direct Protein Targets of Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
Comparative Guide to Assay Validation for Measuring the Activity of (R)-2-Amino-4-bromopent-4-enoic acid, a Putative Irreversible Enzyme Inhibitor
Introduction: The Critical Need for Robust Assay Validation in Drug Discovery
(R)-2-Amino-4-bromopent-4-enoic acid is a non-proteinogenic amino acid characterized by a reactive bromoalkene moiety.[1] Its structure strongly suggests its potential as an enzyme-activated irreversible inhibitor, also known as a "suicide substrate." Such compounds are of significant interest in drug development due to their high specificity and prolonged duration of action.[2][3] They typically target enzymes that utilize a reactive catalytic residue or cofactor, with pyridoxal 5'-phosphate (PLP)-dependent enzymes, particularly aminotransferases, being a prominent class of targets for structurally similar molecules.[4][5][6]
The irreversible nature of these inhibitors necessitates meticulous and specific assay methodologies to accurately characterize their activity. Unlike reversible inhibitors, which are typically evaluated by their equilibrium inhibition constant (Kᵢ), irreversible inhibitors are characterized by their inactivation rate constant (kᵢₙₐ꜀ₜ) and their initial binding affinity (Kᵢ).[7] Therefore, the validation of assays for such compounds goes beyond simple activity measurement; it requires a system that can reliably monitor time-dependent inactivation.
This guide provides a comprehensive comparison of two distinct, robust methodologies for validating the inhibitory activity of this compound against a representative PLP-dependent enzyme, γ-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is a well-characterized enzyme crucial in neurotransmitter metabolism and a known target for irreversible inhibitors.[6][8] The methodologies compared are:
-
A Continuous Coupled Spectrophotometric Assay: A high-throughput method ideal for real-time kinetic analysis.
-
An HPLC-Based Discontinuous Assay: A highly specific and quantitative method that directly measures substrate and product concentrations.
This guide is intended for researchers, scientists, and drug development professionals, providing both the theoretical basis and practical protocols for making an informed choice of assay methodology.
Mechanism of Action: The Rationale Behind Assay Design
This compound is hypothesized to act as a mechanism-based inactivator of GABA-AT. This class of inhibitors initially binds to the enzyme's active site non-covalently. The enzyme's own catalytic machinery then processes the inhibitor, leading to the formation of a highly reactive intermediate that covalently bonds with a key residue in the active site, causing irreversible inactivation.[3][6]
For GABA-AT, a PLP-dependent enzyme, the catalytic cycle involves the transfer of an amino group from GABA to α-ketoglutarate.[8] It is plausible that this compound, as a GABA analog, is processed similarly, leading to the formation of a reactive species that alkylates the PLP cofactor or a nearby nucleophilic amino acid residue.
This time-dependent inactivation is a critical factor in assay selection and design. The assay must be able to capture the progressive loss of enzyme activity over time as a function of inhibitor concentration.
Methodology Comparison: Spectrophotometry vs. HPLC
Continuous Coupled Spectrophotometric Assay
This is a widely used method for monitoring the activity of aminotransferases.[8][9] For GABA-AT, the activity is coupled to the reaction of a second enzyme, succinic semialdehyde dehydrogenase (SSADH). The product of the GABA-AT reaction, succinic semialdehyde, is immediately used as a substrate by SSADH, which in turn reduces NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is directly proportional to the GABA-AT activity.[9]
Caption: Workflow for the continuous coupled spectrophotometric assay.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Pyrophosphate, pH 8.5, containing 2 mM β-mercaptoethanol.
-
Substrate Solution: Prepare a stock solution of 100 mM GABA and 50 mM α-ketoglutarate in the assay buffer.
-
Cofactor Solution: Prepare a 20 mM NADP⁺ stock solution in the assay buffer.
-
Coupling Enzyme: A solution of succinic semialdehyde dehydrogenase (SSADH) at a concentration sufficient to ensure the GABA-AT reaction is the rate-limiting step.
-
Inhibitor Stock: Prepare a high-concentration stock of this compound in a suitable solvent (e.g., DMSO or water).
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer, substrate solution, NADP⁺, and SSADH to each well.
-
Add varying concentrations of this compound to the test wells. Include control wells with no inhibitor.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding a fixed amount of GABA-AT to each well.
-
Immediately place the plate in a microplate reader capable of kinetic measurements at 340 nm and 37°C.
-
Record the absorbance at 340 nm every 30 seconds for 20-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves (change in absorbance over time).
-
Plot the natural logarithm of the remaining enzyme activity versus pre-incubation time for each inhibitor concentration to determine the observed rate of inactivation (kₒᵦₛ).
-
Plot kₒᵦₛ versus the inhibitor concentration and fit the data to the Michaelis-Menten equation to determine kᵢₙₐ꜀ₜ and Kᵢ.
-
HPLC-Based Discontinuous Assay
This method offers high specificity and the ability to directly measure the consumption of the substrate (GABA) and the formation of the product (glutamate).[2][10] The reaction is stopped at various time points, and the components are separated and quantified by High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the HPLC-based discontinuous assay.
-
Reagent Preparation:
-
Reaction Buffer: 50 mM HEPES, pH 7.4.
-
Substrate/Cofactor Solution: Prepare a stock solution of 50 mM GABA, 25 mM α-ketoglutarate, and 1 mM PLP in the reaction buffer.
-
Inhibitor Stock: Prepare as described for the spectrophotometric assay.
-
Quenching Solution: 1 M Perchloric acid.
-
Derivatization Reagent: o-Phthalaldehyde (OPA) reagent.
-
-
Assay Procedure:
-
Set up a series of microcentrifuge tubes, each containing the reaction buffer, substrate/cofactor solution, and varying concentrations of this compound.
-
Pre-incubate the tubes at 37°C.
-
Initiate the reaction by adding a fixed amount of GABA-AT to each tube.
-
At predetermined time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction in one set of tubes by adding the quenching solution.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Take an aliquot of the supernatant and derivatize the amino acids (GABA and glutamate) with the OPA reagent.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto a reversed-phase C18 HPLC column.
-
Use a gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol).
-
Detect the derivatized amino acids using a fluorescence detector.
-
Quantify the concentrations of GABA and glutamate by comparing their peak areas to a standard curve.
-
-
Data Analysis:
-
Plot the concentration of product formed (or substrate consumed) versus time for each inhibitor concentration to determine the reaction rates.
-
Analyze the time-dependent loss of activity as described for the spectrophotometric assay to determine kᵢₙₐ꜀ₜ and Kᵢ.
-
Comparative Performance Data
The following table summarizes the expected performance of each assay based on key validation parameters.
| Parameter | Continuous Coupled Spectrophotometric Assay | HPLC-Based Discontinuous Assay | Rationale/Justification |
| Specificity | Moderate | High | The coupled assay is indirect and susceptible to interference from compounds that absorb at 340 nm or inhibit the coupling enzyme. HPLC provides direct, unambiguous quantification of substrate and product.[2][10] |
| Sensitivity | High | Very High | Fluorescence detection in HPLC is generally more sensitive than absorbance measurements. |
| Throughput | High | Low | The 96-well plate format allows for simultaneous analysis of many samples. HPLC analysis is sequential and time-consuming. |
| Real-time Kinetics | Yes | No | The rate of reaction is monitored continuously, providing a complete kinetic profile in a single run.[9] |
| Cost & Complexity | Lower Cost, Simpler | Higher Cost, More Complex | Requires a standard plate reader. HPLC requires specialized equipment and expertise. |
| Linearity | Good | Excellent | The linear range is dependent on the kinetics of both enzymes. HPLC offers excellent linearity over a wide concentration range with proper standard curves. |
| Precision | Good | Excellent | Prone to variability in pipetting and mixing in a multi-component system. HPLC autosamplers provide high precision. |
| Accuracy | Good | Excellent | Accuracy can be affected by interfering substances. HPLC with appropriate standards provides high accuracy.[2] |
Expert Recommendations and Conclusion
The choice between a continuous coupled spectrophotometric assay and an HPLC-based discontinuous assay for validating the activity of this compound depends on the specific research objective.
-
For high-throughput screening (HTS) and initial characterization of a large number of potential inhibitors, the continuous coupled spectrophotometric assay is the superior choice. Its speed, lower cost, and suitability for automation make it ideal for rapidly identifying active compounds and obtaining initial kinetic parameters.
-
For detailed mechanistic studies, confirmation of hits from HTS, and precise determination of kinetic constants (kᵢₙₐ꜀ₜ and Kᵢ), the HPLC-based assay is recommended. Its high specificity and accuracy ensure that the observed inhibition is a direct result of the compound's effect on the primary enzyme and not an artifact of the assay system. The ability to directly measure substrate and product provides unequivocal evidence of enzyme activity.[2][10]
In a comprehensive drug discovery workflow, both assays are valuable. The spectrophotometric assay serves as the workhorse for primary screening, while the HPLC method provides the gold-standard validation for lead candidates. Regardless of the chosen method, rigorous validation, including the determination of linearity, precision, accuracy, and limits of detection and quantification, is paramount to ensure the integrity of the generated data.
References
- Seiler, N., & Sarhan, S. (1978). Enzyme-activated irreversible inhibitors of L-ornithine:2-oxoacid aminotransferase. Journal of Biological Chemistry, 253(20), 7431-7439.
- Klingaman, C. A., et al. (2018). HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation. Analytical Biochemistry, 549, 119-126.
- Patsnap Synapse. (2024). What are Aminotransferase inhibitors and how do they work?
- Rando, R. R. (1974). Irreversible inhibition of aspartate aminotransferase by 2-amino-3-butenoic acid. Biochemistry, 13(19), 3859-3863.
- Cooper, A. J., & Meister, A. (1979). Irreversible inactivation of aspartate aminotransferase by 2-oxoglutaconic acid and its dimethyl ester. The Journal of biological chemistry, 254(8), 2971–2977.
- Silverman, R. B. (2010). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Accounts of chemical research, 43(2), 302–313.
- Stead, P., et al. (2014). Two continuous coupled assays for ornithine-δ-aminotransferase. Analytical Biochemistry, 451, 65-69.
- Igo, R. P., & Paternain, J. L. (2021). Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. International journal of molecular sciences, 22(16), 8847.
- Lee, H., et al. (2021). High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays. Scientific reports, 11(1), 18195.
- Müller, I. B., et al. (2009). Poisoning Pyridoxal 5-Phosphate-Dependent Enzymes: A New Strategy to Target the Malaria Parasite Plasmodium falciparum. PloS one, 4(2), e4406.
- Ji, F., & Silverman, R. B. (2015). Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid. ACS chemical biology, 10(4), 999–1007.
- Rimmer, E., Kongola, G., & Richens, A. (1988). Inhibition of the enzyme, GABA-aminotransferase in human platelets by vigabatrin, a potential antiepileptic drug. British journal of clinical pharmacology, 25(5), 611–615.
- Her, C., & Silverman, R. B. (2018). Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. ACS medicinal chemistry letters, 9(7), 675–680.
- Hernández-García, A., et al. (2023). Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. Frontiers in Molecular Biosciences, 10, 1148784.
- Kim, H. Y., et al. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. International journal of molecular sciences, 24(23), 17006.
- XenoTech. (2020, September). Suicide by Binding: Putting Time-Dependent Inhibition of CYP Enzymes into Perspective.
- BenchChem. (n.d.). 2-Amino-4-bromopent-4-enoic Acid | CAS 7145-00-8.
Sources
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What are Aminotransferase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Enzyme-activated irreversible inhibitors of L-ornithine:2-oxoacid aminotransferase. Demonstration of mechanistic features of the inhibition of ornithine aminotransferase by 4-aminohex-5-ynoic acid and gabaculine and correlation with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Irreversible inhibition of aspartate aminotransferase by 2-amino-3-butenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. High-yield synthesis and purification of recombinant human GABA transaminase for high-throughput screening assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Inactivation of GABA Aminotransferase by (E)- and (Z)-(1S,3S)-3-Amino-4-fluoromethylenyl-1-cyclopentanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Structural Confirmation of (R)-2-Amino-4-bromopent-4-enoic Acid Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and synthetic chemistry, the unambiguous structural confirmation of novel chemical entities is not merely a procedural step but the bedrock of scientific integrity and developmental success. Non-proteinogenic amino acids, such as (R)-2-Amino-4-bromopent-4-enoic acid and its derivatives, are of significant interest as versatile chiral building blocks for synthesizing complex biologically active molecules.[1] The presence of multiple functional groups—a stereocenter, a vinyl bromide, a carboxylic acid, and an amine—presents a multifaceted analytical challenge. Mischaracterization of the structure, and particularly the absolute stereochemistry, can lead to wasted resources and flawed biological data.
This guide provides an in-depth, technically grounded comparison of the essential analytical techniques required for the complete and confident structural elucidation of this compound derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a cohesive workflow that ensures a self-validating analytical system.
The Analytical Imperative: A Multi-Technique, Orthogonal Approach
No single analytical technique can provide the complete structural picture for a molecule of this complexity. An orthogonal approach, where multiple independent methods are used to verify the same structural feature, is paramount. Our strategy is built on a logical progression from establishing the basic molecular formula and connectivity to the definitive assignment of its three-dimensional arrangement in space.
Part 1: The Molecular Blueprint - Formula and Connectivity
The initial phase of analysis focuses on answering two fundamental questions: "What is it made of?" and "How are the atoms connected?"
High-Resolution Mass Spectrometry (HRMS): The Elemental Formula
Before delving into the intricacies of atomic arrangement, one must first confirm the elemental composition. High-Resolution Mass Spectrometry is the cornerstone of this step.
Expertise & Causality: Unlike low-resolution MS, HRMS measures the mass-to-charge ratio (m/z) with extremely high precision (typically to four or five decimal places). This allows for the determination of a unique elemental formula. For a compound containing bromine, HRMS is particularly revealing due to bromine's distinct isotopic signature. Bromine exists naturally as two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[2][3][4] This results in a characteristic "M+" and "M+2" peak pattern of nearly equal intensity for the molecular ion, providing immediate evidence for the presence of a single bromine atom.[2][3][4]
Comparative Data: Expected HRMS Signature
| Feature | Expected Observation for C₅H₈BrNO₂ | Rationale & Interpretation |
| Isotopic Pattern | Two peaks of ~1:1 intensity, separated by ~2 Da | Confirms the presence of one bromine atom.[2][3][4] |
| [M+H]⁺ (⁷⁹Br) | Calculated: 193.9811 | Provides the exact mass for the lighter isotope. |
| [M+H]⁺ (⁸¹Br) | Calculated: 195.9790 | Provides the exact mass for the heavier isotope. |
| Formula Match | C₅H₈BrNO₂ | The measured exact masses should match the theoretical values within a narrow tolerance (e.g., < 5 ppm). |
This initial HRMS data provides the first layer of validation: the correct elemental formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of the carbon and hydrogen framework. A suite of 1D and 2D NMR experiments is required to piece together the molecular puzzle.
Expertise & Causality: The choice of deuterated solvent is critical. For a molecule with exchangeable protons (amine -NH₂ and carboxylic acid -OH), using a protic solvent like D₂O would lead to H-D exchange, rendering these protons invisible. A non-exchangeable polar aprotic solvent like DMSO-d₆ is a superior choice, as it will solubilize the amino acid and allow for the observation of all protons.[5][6]
A. ¹H NMR - Proton Environment: This experiment identifies all unique proton environments and their neighboring protons through spin-spin coupling.
B. ¹³C NMR - Carbon Backbone: This experiment identifies all unique carbon environments.
C. 2D NMR (COSY, HSQC, HMBC) - Assembling the Pieces:
-
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (typically through 2-3 bonds), allowing for the tracing of proton networks (e.g., H2-H3).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, definitively linking the ¹H and ¹³C assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range correlations (typically 2-3 bonds) between protons and carbons. This is crucial for identifying connections across quaternary carbons or heteroatoms and piecing together the molecular fragments identified by COSY.
Predicted NMR Data for this compound in DMSO-d₆
| Atom Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | 2D NMR Correlations (Key Examples) |
| 1 (-COOH) | ~12-13 (br s, 1H) | ~173 | HMBC to H2, H3 |
| 2 (-CH(NH₂)) | ~3.8 (t, J=7.0 Hz, 1H) | ~55 | COSY to H3; HSQC to C2; HMBC to C1, C3, C4 |
| 3 (-CH₂-) | ~2.9 (m, 2H) | ~35 | COSY to H2; HSQC to C3; HMBC to C1, C2, C4, C5 |
| 4 (=C(Br)-) | - | ~125 | HMBC from H3, H5a, H5b |
| 5 (=CH₂) | ~5.9 (s, 1H), ~6.1 (s, 1H) | ~118 | HSQC to C5; HMBC from H3 |
| -NH₂ | ~8.2 (br s, 2H) | - | HMBC to C2 |
Note: Chemical shifts are estimations based on typical values for similar functional groups. The two vinyl protons on C5 are diastereotopic and are expected to have slightly different chemical shifts.[7]
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2]; edge [color="#4285F4", penwidth=2];
}
Caption: Integrated NMR workflow for structure elucidation.
Part 2: The Definitive Proof - Absolute Stereochemistry
Confirming the (R)-configuration at the C2 stereocenter is arguably the most critical and challenging aspect of the structural analysis, especially in a regulatory or drug development context. Several techniques can achieve this, each with distinct advantages and limitations.
Comparison of Methods for Absolute Configuration Determination
| Method | Principle | Advantages | Disadvantages | When to Use |
| X-ray Crystallography | Direct observation of electron density in a single crystal. Anomalous dispersion of X-rays by heavier atoms (like Br) allows for unambiguous assignment.[8] | The "gold standard"; provides an irrefutable 3D structure and absolute configuration.[9][10] | Requires a high-quality single crystal, which can be difficult or impossible to grow.[9] | When a crystalline solid is available and absolute certainty is required. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times. | High sensitivity, excellent for determining enantiomeric purity (% ee).[11] Can be used for preparative separation.[12][13] | Does not determine the configuration itself; requires an authentic standard of the known enantiomer for comparison. | For routine quality control, enantiomeric excess determination, and confirmation when a standard is available.[14][15] |
| NMR with Chiral Derivatizing Agents (e.g., Mosher's Acid) | Covalent reaction of the amino acid with an enantiopure chiral agent (e.g., Mosher's acid chloride) to form diastereomers. These diastereomers have distinct NMR spectra.[16] | Does not require a standard or specialized equipment beyond a standard NMR spectrometer. | Requires chemical modification, which can be complex. Interpretation of Δδ (δS - δR) shifts can be ambiguous for complex molecules. | When crystallography is not feasible and a standard for chiral HPLC is unavailable. Best for molecules with a chiral center adjacent to an alcohol or amine. |
The Gold Standard: Single-Crystal X-ray Diffraction
If a suitable crystal of the this compound derivative can be formed, X-ray crystallography provides the most reliable and direct evidence of its absolute configuration.
Expertise & Causality: The technique relies on the phenomenon of anomalous dispersion. When X-rays interact with electrons, especially those in heavier atoms, a small phase shift occurs. For a chiral molecule, the diffraction pattern of the (R)-enantiomer will be subtly but measurably different from that of the (S)-enantiomer. The Flack parameter, a value refined during the structure solution, indicates whether the correct enantiomer has been modeled. A Flack parameter close to 0 indicates a correct assignment, while a value close to 1 suggests the inverted structure is correct.[9] The presence of the bromine atom (Z=35) in this molecule makes this determination particularly robust.[8]
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=2]; edge [color="#34A853", penwidth=2];
}
Caption: Decision tree for selecting a stereochemical analysis method.
Part 3: Detailed Experimental Protocols
Trustworthy data comes from robust and well-documented protocols. The following are standardized, field-proven methodologies for the key analyses described.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound derivative into a clean, dry vial.[6][17][18]
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5][6]
-
Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved. If any particulate matter remains, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6][19]
-
Analysis: Acquire the following spectra on a spectrometer of ≥400 MHz:
-
¹H NMR (1D Proton)
-
¹³C NMR {¹H decoupled} (1D Carbon)
-
2D gCOSY (Gradient Correlation Spectroscopy)
-
2D gHSQC (Gradient Heteronuclear Single Quantum Coherence)
-
2D gHMBC (Gradient Heteronuclear Multiple Bond Correlation)
-
-
Data Processing: Process the data using appropriate software. Reference the ¹H spectrum to the residual DMSO solvent peak (δ ≈ 2.50 ppm) and the ¹³C spectrum accordingly (δ ≈ 39.52 ppm).
Protocol 2: Chiral HPLC for Enantiomeric Purity
-
Column Selection: Choose a suitable chiral stationary phase (CSP). For underivatized amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) or crown-ether CSPs are often effective.[14][20] For N-derivatized amino acids (e.g., Fmoc, Boc), Pirkle-type or polysaccharide-based columns may be more suitable.[12][13]
-
Mobile Phase Preparation: Prepare an appropriate mobile phase based on the column manufacturer's recommendations. A common starting point for teicoplanin columns is an alcohol/water mixture (e.g., Methanol/Water) with a small amount of acid and/or base modifier (e.g., 0.1% formic acid or diethylamine) to control the ionization state of the amino acid.[20]
-
Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in the mobile phase. Dilute as necessary to be within the linear range of the detector.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 5-10 µL of the sample solution.
-
Monitor the elution profile using a UV detector at a suitable wavelength (e.g., ~210 nm for the peptide bond or a specific wavelength if a chromophore is present).
-
-
Data Analysis: Integrate the peak areas for the (R)- and any potential (S)-enantiomer. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100.
Conclusion
The structural confirmation of a complex chiral molecule like this compound is a rigorous, multi-step process that demands a synergistic application of modern analytical techniques. The workflow begins with HRMS to establish the elemental formula with high confidence, followed by a comprehensive suite of 1D and 2D NMR experiments to meticulously map the atomic connectivity. Finally, the critical assignment of absolute stereochemistry must be addressed, with single-crystal X-ray diffraction serving as the ultimate arbiter when possible, and chiral chromatography providing essential information on enantiomeric purity. By adhering to this logical, evidence-based workflow, researchers and drug development professionals can ensure the scientific integrity of their work and build a solid foundation for further synthetic and biological investigation.
References
- Benchchem. Chiral HPLC Methods for Determining Enantiomeric Purity of D-Amino Acids: A Comparative Guide.
- Sigma-Aldrich. Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
- PMC, NIH. Absolute Configuration of Small Molecules by Co‐Crystallization.
- LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
- Benchchem. Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds.
- Small molecule NMR sample preparation. (2023).
- Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility.
- Chemistry LibreTexts. 16.9: Organic Compounds Containing Halogen Atoms. (2020).
- Chiral Columns for enantiomer separation by HPLC.
- Scribd. NMR Sample Preparation Guide | PDF | Nuclear Magnetic Resonance Spectroscopy | Molecular Physics.
- Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation.
- Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction.
- Benchchem. Stereochemistry of α-Amino Acids: An In-depth Technical Guide Focused on O-Methyl-DL-serine.
- Organomation. NMR Sample Preparation: The Complete Guide.
- 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods.
- Chemguide. mass spectra - the M+2 peak.
- NMR Spectroscopy. NMR Sample Preparation.
- Chemistry LibreTexts. Organic Compounds Containing Halogen Atoms. (2023).
- ResearchGate. Strategies for using NMR spectroscopy to determine absolute configuration. (2025).
- ChemicalBook. Vinyl bromide(593-60-2) 1H NMR spectrum.
- Absolute configuration of amino alcohols by H-NMR.
- Benchchem. 2-Amino-4-bromopent-4-enoic Acid|CAS 7145-00-8.
- Sigma-Aldrich. Amino Acid and Peptide Chiral Separations.
Sources
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 7. Vinyl bromide(593-60-2) 1H NMR spectrum [chemicalbook.com]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scas.co.jp [scas.co.jp]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. chromatographytoday.com [chromatographytoday.com]
- 16. researchgate.net [researchgate.net]
- 17. scribd.com [scribd.com]
- 18. organomation.com [organomation.com]
- 19. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 20. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to (R)-2-Amino-4-bromopent-4-enoic acid and its Analogs as GABA-AT Inhibitors
This guide provides a comprehensive comparative analysis of (R)-2-Amino-4-bromopent-4-enoic acid and its analogs, a class of compounds primarily known for their inhibitory effects on γ-aminobutyric acid aminotransferase (GABA-AT). As key regulators of the major inhibitory neurotransmitter GABA in the central nervous system, inhibitors of GABA-AT are of significant interest to researchers and drug development professionals in the field of neuroscience, particularly for conditions such as epilepsy. This document delves into the synthesis, mechanism of action, structure-activity relationships, and biological performance of these compounds, supported by experimental data and protocols.
Introduction: The Significance of GABA-AT Inhibition
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. The concentration of GABA is meticulously regulated by its synthesis via glutamate decarboxylase (GAD) and its degradation by GABA aminotransferase (GABA-AT).[1] Inhibition of GABA-AT leads to an increase in synaptic GABA levels, thereby enhancing GABAergic neurotransmission.[1] This mechanism is a validated therapeutic strategy for controlling seizures and is being explored for other neurological disorders.
Mechanism of Action: Irreversible Inhibition of GABA-AT
The primary mechanism of action for vinyl-GABA analogs is the irreversible inactivation of GABA-AT.[2] These compounds act as "suicide substrates," where the enzyme's own catalytic mechanism converts the inhibitor into a reactive species that covalently binds to the active site, leading to its inactivation.[2]
The inactivation process typically involves the following steps:
-
The inhibitor binds to the GABA-AT active site, forming a Schiff base with the pyridoxal 5'-phosphate (PLP) cofactor.
-
The enzyme abstracts a proton from the inhibitor.
-
This leads to the formation of a reactive Michael acceptor.
-
A nucleophilic residue in the active site of GABA-AT attacks the Michael acceptor, forming a covalent adduct and irreversibly inactivating the enzyme.
Caption: Mechanism of GABA-AT inactivation by vinyl-GABA analogs.
Comparative Analysis of Inhibitory Potency
While the specific IC50 value for this compound is not documented in available literature, a comparison of its close analogs provides valuable insights into the structure-activity relationship (SAR) of this class of inhibitors. The inhibitory activities of several key GABA-AT inhibitors are summarized in the table below.
| Compound | Target Enzyme | IC50 Value (µM) | Inhibition Type | Reference |
| Vigabatrin (γ-vinyl GABA) | GABA-AT | 350 | Irreversible | [3] |
| γ-acetylenic GABA | GABA-AT | 150 | Irreversible | [3] |
| Gabaculine | GABA-AT | 1.8 | Irreversible | [3] |
| Aminooxyacetic acid | GABA-AT | 2.7 | Non-specific | [3] |
Note: Lower IC50 values indicate higher potency.
From this data, it is evident that gabaculine is the most potent inhibitor among this selection. The vinyl and acetylenic functionalities in vigabatrin and γ-acetylenic GABA, respectively, are crucial for their mechanism-based inactivation of GABA-AT. The bromo-vinyl group in this compound suggests a similar mechanism of action. The electronegativity and size of the halogen atom can influence the reactivity of the Michael acceptor and thus the inhibitory potency.
Structure-Activity Relationship (SAR) Insights
The development of various GABA-AT inhibitors has shed light on the structural requirements for potent and selective inhibition.
-
Unsaturation: The presence of a vinyl or acetylenic group is critical for the mechanism-based inactivation.
-
Halogenation: The introduction of a halogen atom on the vinyl group can modulate the electrophilicity of the Michael acceptor. The specific halogen (F, Cl, Br) can impact the rate of inactivation.
-
Conformational Rigidity: Studies on conformationally rigid analogs have shown that flexibility is important for optimal binding and inactivation.[4] Conformationally constrained analogs of vigabatrin were found to be less potent inactivators of GABA-AT.[4]
Caption: Key structure-activity relationships for GABA-AT inhibitors.
Experimental Protocols
In Vitro GABA-AT Inhibition Assay
This protocol outlines a common method to determine the inhibitory potential of a test compound against GABA-AT.[5]
Materials:
-
Recombinant human GABA-AT
-
γ-Aminobutyric acid (GABA)
-
α-Ketoglutarate
-
Succinic semialdehyde dehydrogenase (SSADH)
-
NADP+
-
Test compound (e.g., this compound)
-
Positive control (e.g., Vigabatrin)
-
Phosphate buffer (pH 7.2)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, α-ketoglutarate, SSADH, and NADP+.
-
Add serial dilutions of the test compound and positive control to the wells of the microplate. Include a vehicle control (no inhibitor).
-
Add the GABA-AT enzyme to all wells and pre-incubate for a defined period at 37°C to allow for any time-dependent inactivation.
-
Initiate the enzymatic reaction by adding GABA to all wells.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value.
Caption: Workflow for the in vitro GABA-AT inhibition assay.
Synthesis of this compound
A plausible synthetic route could involve the stereoselective synthesis of a protected (R)-2-amino-4-pentynoic acid derivative, followed by a hydrobromination reaction across the alkyne to introduce the bromo-vinyl functionality. The choice of protecting groups for the amino and carboxylic acid functionalities would be crucial to ensure compatibility with the reaction conditions.
Pharmacokinetics and Clinical Considerations
The pharmacokinetic profile of vigabatrin, the most well-known analog, provides a useful reference. Vigabatrin is rapidly absorbed orally and is primarily excreted unchanged in the urine.[6] It does not bind significantly to plasma proteins.[6] A notable clinical consideration for vigabatrin is the risk of peripheral visual field defects with long-term use. The pharmacokinetic and toxicological profiles of this compound would need to be experimentally determined to assess its therapeutic potential.
Conclusion and Future Directions
This compound and its analogs represent a promising class of GABA-AT inhibitors with therapeutic potential for neurological disorders. While vigabatrin has seen clinical success, the search for next-generation inhibitors with improved potency and safety profiles continues. The comparative analysis of existing analogs provides a strong foundation for understanding the structure-activity relationships that govern their biological activity.
Future research should focus on the definitive synthesis and biological evaluation of this compound to determine its precise inhibitory potency (IC50/Ki) against GABA-AT. Further investigation into its pharmacokinetic properties, off-target effects, and in vivo efficacy in animal models of epilepsy is warranted to fully elucidate its therapeutic potential.
References
-
ResearchGate. (n.d.). Vigabatrin analogues as GABA-AT inhibitors. Retrieved from [Link]
- Löscher, W. (1982). Anticonvulsant and biochemical effects of inhibitors of GABA aminotransferase and valproic acid during subchronic treatment in mice. Biochemical Pharmacology, 31(5), 837-842.
- Löscher, W. (1980). Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs. Archives Internationales de Pharmacodynamie et de Thérapie, 243(1), 48-55.
-
MDPI. (2023). Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. Retrieved from [Link]
- Zhu, W., et al. (2021). Theoretical and Mechanistic Validation of Global Kinetic Parameters of the Inactivation of GABA Aminotransferase by OV329 and CPP-115. ACS Chemical Biology, 16(4), 615-630.
- Silverman, R. B., & George, C. (1988). Inactivation of gamma-aminobutyric acid aminotransferase by (Z)-4-amino-2-fluorobut-2-enoic acid. Biochemistry, 27(21), 8028-8033.
- Silverman, R. B. (2018). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Journal of Medicinal Chemistry, 61(15), 6448-6473.
- Liu, D., et al. (2022). Structural and Mechanistic Basis for the Inactivation of Human Ornithine Aminotransferase by (3S,4S)-3-Amino-4-fluorocyclopentenecarboxylic Acid. International Journal of Molecular Sciences, 23(19), 11855.
- Qiu, J., & Silverman, R. B. (2000). A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. Journal of Medicinal Chemistry, 43(4), 706-720.
- Rey, E., et al. (1992). Pharmacokinetics of the individual enantiomers of vigabatrin (gamma-vinyl GABA) in epileptic children. British Journal of Clinical Pharmacology, 34(4), 352-355.
- Silverman, R. B., Invergo, B. J., & Mathew, J. (1986). Inactivation of gamma-aminobutyric acid aminotransferase by (S,E)-4-amino-5-fluoropent-2-enoic acid and effect on the enzyme of (E)-3-(1-aminocyclopropyl)-2-propenoic acid. Journal of Medicinal Chemistry, 29(9), 1840-1846.
- Nanavati, S. M., & Silverman, R. B. (1991). Mechanism of inactivation of GABA aminotransferase by (E)- and (Z)-(1S,3S)-3-amino-4-fluoromethylenyl-1-cyclopentanoic acid. Journal of the American Chemical Society, 113(24), 9341-9349.
- Nanavati, S. M., & Silverman, R. B. (1989). Mechanism of inactivation of gamma-aminobutyric acid aminotransferase by vigabatrin. Journal of the American Chemical Society, 111(24), 9298-9304.
- Schechter, P. J., & Grove, J. (1979). gamma-Vinyl GABA: effects of chronic administration on the metabolism of GABA and other amino compounds in rat brain. Journal of Neurochemistry, 32(6), 1641-1645.
- Gram, L., et al. (1984). Biochemical and clinical effects of gamma-vinyl GABA in patients with epilepsy. Neurology, 34(2), 182-186.
- Palfreyman, M. G., Schechter, P. J., & Sjoerdsma, A. (1985). Gamma-vinyl GABA. General Pharmacology, 16(5), 441-447.
-
Sciforum. (n.d.). SYNTHESIS OF 2-AMINO-4H-PYRAN-3-CARBONITRILES: ITS REACTION TO CHLOROACETYL CHLORIDE. Retrieved from [Link]
- Chapman, A. G., & Meldrum, B. S. (1985). Acute effects of sodium valproate and gamma-vinyl GABA on regional amino acid metabolism in the rat brain: incorporation of 2-[14C]glucose into amino acids. Journal of Neurochemistry, 44(3), 973-979.
-
PhytoBank. (2015). Showing L-2-amino-4-chloro-4-pentenoic acid (PHY0115377). Retrieved from [Link]
- Li, C., et al. (2022). A Sustainable Approach for Synthesizing (R)-4-Aminopentanoic Acid From Levulinic Acid Catalyzed by Structure-Guided Tailored Glutamate Dehydrogenase. Frontiers in Bioengineering and Biotechnology, 10, 833892.
-
PubChem. (n.d.). 2-Amino-4-chloropent-4-enoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromopent-4-enoic acid. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of Inactivation of γ-Aminobutyric Acid Aminotransferase by (1S,3S)-3-Amino-4-difluoromethylene-1-cyclopentanoic Acid (CPP-115) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative study of the inhibition of GABA aminotransferase by different anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pharmacokinetics of the individual enantiomers of vigabatrin (gamma-vinyl GABA) in epileptic children - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: (R)-2-Amino-4-bromopent-4-enoic acid as a Novel Ornithine Aminotransferase Inhibitor
Introduction: The Critical Role of Ornithine Aminotransferase in Cellular Metabolism and Disease
Ornithine aminotransferase (OAT) is a pivotal mitochondrial enzyme that plays a crucial role in amino acid metabolism by catalyzing the reversible transamination of L-ornithine and α-ketoglutarate to produce L-glutamate-γ-semialdehyde and L-glutamate.[1][2] This pyridoxal-5'-phosphate (PLP)-dependent enzyme is integral to the regulation of intracellular ornithine levels, which has significant implications for the urea cycle, as well as proline and polyamine biosynthesis.[3][4] Dysregulation of OAT activity is implicated in various pathological conditions. A deficiency in OAT leads to gyrate atrophy of the choroid and retina, a rare genetic disorder characterized by progressive vision loss culminating in blindness.[5][6][7] Conversely, the overexpression of OAT has been identified as a key factor in the progression of certain cancers, including hepatocellular carcinoma (HCC), non-small cell lung cancer, and pancreatic cancer, where it contributes to tumor growth and metastasis.[4][8][9][10][11][12] This dual role of OAT in both deficiency and over-expression-related diseases underscores its importance as a therapeutic target.
This guide introduces (R)-2-Amino-4-bromopent-4-enoic acid , a novel small molecule with a structural resemblance to known aminotransferase inhibitors. Given its chemical architecture, we hypothesize that it acts as an inhibitor of OAT. To rigorously evaluate its potential, we present a comprehensive benchmarking study comparing its inhibitory activity against three well-established OAT inhibitors: L-canaline , gabaculine , and 5-fluoromethylornithine (5-FMOrn) .[1] This guide provides detailed experimental protocols, comparative data analysis, and mechanistic insights to aid researchers in understanding the potential of this compound as a novel therapeutic agent.
The Benchmark Inhibitors: A Mechanistic Overview
A thorough understanding of the established inhibitors is crucial for a meaningful comparison. Each of the selected benchmarks possesses a distinct mechanism of action, providing a broad spectrum for evaluating our novel compound.
-
L-canaline : A naturally occurring analogue of ornithine, L-canaline is an irreversible inhibitor of OAT.[13][14] Its inhibitory action stems from the formation of an oxime with the pyridoxal-5'-phosphate (PLP) cofactor in the enzyme's active site, leading to covalent inactivation.[15][16] While potent, L-canaline is known to inhibit other PLP-dependent enzymes, which can lead to off-target effects.[2]
-
Gabaculine : This natural product is a potent suicide inhibitor of OAT.[17][18] The crystal structure of the OAT-gabaculine complex reveals that its potency is enhanced by favorable aromatic interactions with active site residues.[19] However, similar to L-canaline, gabaculine can also inhibit other aminotransferases, including GABA aminotransferase, which may result in neurotoxicity.[20][21]
-
5-Fluoromethylornithine (5-FMOrn) : Recognized as a specific and irreversible inhibitor of OAT, 5-FMOrn represents a more targeted approach to OAT inhibition.[22][23][24] Its specificity makes it a valuable tool for studying the physiological and pathological roles of OAT with a reduced likelihood of off-target effects.[25][26]
Experimental Design for Comparative Analysis
To provide a robust and objective comparison, a multi-tiered experimental approach is essential. This involves both direct enzymatic assays to quantify inhibitory potency and cell-based assays to assess efficacy in a biological context.
Enzymatic Inhibition Assay
The primary method for determining the inhibitory potential of this compound and the benchmark compounds is a direct enzymatic assay. The activity of purified human OAT is measured by monitoring the formation of its product, Δ1-pyrroline-5-carboxylate (P5C), which can be detected spectrophotometrically.[27][28]
Protocol: Spectrophotometric Assay of OAT Activity
-
Reagent Preparation :
-
Assay Buffer: 100 mM potassium pyrophosphate, pH 8.0.
-
Substrate Solution: 10 mM α-ketoglutarate in Assay Buffer.
-
Cofactor Solution: 0.025 mM Pyridoxal-5'-phosphate (PLP) in Assay Buffer.
-
Enzyme Solution: Purified human OAT at a working concentration of 1 mg/mL in Assay Buffer.
-
Inhibitor Stock Solutions: 10 mM stocks of this compound, L-canaline, gabaculine, and 5-FMOrn in an appropriate solvent (e.g., DMSO or water).
-
-
Assay Procedure :
-
In a 96-well microplate, add 100 µL of an assay mixture containing the Assay Buffer, Substrate Solution, and Cofactor Solution.
-
Add varying concentrations of the test inhibitors to the wells.
-
Pre-incubate the mixture at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 mM L-ornithine.
-
Monitor the change in absorbance at 340 nm every 5 seconds for 30 minutes, which corresponds to the reduction of P5C.[27]
-
-
Data Analysis :
-
Calculate the initial reaction rates from the linear portion of the absorbance curve.
-
Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
For irreversible inhibitors, determine the inactivation constants, KI and kinact.[21]
-
Cell-Based Assay for Target Engagement
To evaluate the ability of the inhibitors to engage OAT within a cellular environment, a cell-based assay is employed. This can be performed using a cancer cell line known to overexpress OAT, such as HepG2 (hepatocellular carcinoma).[10]
Protocol: Cellular OAT Activity Assay
-
Cell Culture and Treatment :
-
Culture HepG2 cells in appropriate media until they reach 80-90% confluency.
-
Treat the cells with varying concentrations of this compound and the benchmark inhibitors for a specified period (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification :
-
Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.[29]
-
Quantify the total protein concentration in the cell lysates using a standard method like the Bradford assay.
-
-
Measurement of Intracellular OAT Activity :
-
Incubate a defined amount of the soluble cellular lysate (e.g., 100 µg) with saturating concentrations of L-ornithine (100 mM) and α-ketoglutarate (50 mM) in the presence of PLP (100 µM).[30]
-
Measure the formation of P5C using a spectrophotometric method as described in the enzymatic assay.
-
-
Data Analysis :
-
Normalize the OAT activity to the total protein concentration.
-
Determine the cellular IC50 for each inhibitor.
-
Comparative Performance Data
The following tables summarize the expected comparative data for this compound and the established OAT inhibitors based on the described experimental protocols.
Table 1: In Vitro Enzymatic Inhibition of Human OAT
| Inhibitor | IC50 (µM) | Inhibition Type | kinact (min-1) | KI (µM) |
| This compound | [Hypothetical Value] | [To be determined] | [To be determined] | [To be determined] |
| L-canaline | ~0.3 | Irreversible | - | - |
| Gabaculine | 2.1 | Irreversible | 0.05 | - |
| 5-Fluoromethylornithine | 30 | Irreversible | - | - |
Table 2: Cellular Potency in HepG2 Cells
| Inhibitor | Cellular IC50 (µM) |
| This compound | [Hypothetical Value] |
| L-canaline | [Literature Value] |
| Gabaculine | [Literature Value] |
| 5-Fluoromethylornithine | [Literature Value] |
Visualizing the Experimental Workflow and Biological Pathway
To further clarify the experimental process and the biological context, the following diagrams are provided.
Caption: Experimental workflows for enzymatic and cell-based assays.
Caption: Ornithine Aminotransferase (OAT) metabolic pathway and point of inhibition.
Conclusion and Future Directions
This guide outlines a comprehensive framework for benchmarking the novel compound, this compound, against established inhibitors of ornithine aminotransferase. The proposed experimental workflows provide a robust methodology for determining its inhibitory potency and cellular efficacy. The comparative data will be instrumental in positioning this novel compound within the existing landscape of OAT inhibitors.
Future studies should focus on elucidating the precise mechanism of inhibition of this compound, including its reversibility and its potential for covalent modification of the PLP cofactor or active site residues. Furthermore, selectivity profiling against other aminotransferases will be critical to assess its potential for off-target effects. Ultimately, in vivo studies in relevant animal models of gyrate atrophy or OAT-overexpressing cancers will be necessary to validate its therapeutic potential.
References
-
Kito, K., Sanada, Y., & Katunuma, N. (1978). Mode of inhibition of ornithine aminotransferase by L-canaline. The Journal of Biochemistry, 83(1), 201-206. Available at: [Link]
-
Kennaway, N. G., Weleber, R. G., & Buist, N. R. (1980). Gyrate atrophy of the choroid and retina with hyperornithinemia: biochemical and histologic findings and response to vitamin B6. American journal of human genetics, 32(4), 529. Available at: [Link]
-
Valle, D., & Simell, O. (2001). The hyperornithinemias. In The metabolic and molecular bases of inherited disease (8th ed., pp. 1857-1895). McGraw-Hill. Available at: [Link]
-
Daune, G., Gerhart, F., & Seiler, N. (1988). 5-Fluoromethylornithine, an irreversible and specific inhibitor of L-ornithine: 2-oxo-acid aminotransferase. Biochemical Journal, 253(2), 481-488. Available at: [Link]
-
Kito, K., Sanada, Y., & Katunuma, N. (1978). Mode of Inhibition of Ornithine Aminotransferase by L-Canaline1. The Journal of Biochemistry, 83(1), 201-206. Available at: [Link]
-
AccessAnesthesiology. (n.d.). Ornithine Delta-Aminotransferase Deficiency. McGraw Hill Medical. Retrieved from [Link]
-
Daune, G., Gerhart, F., & Seiler, N. (1988). 5-Fluoromethylornithine, an irreversible and specific inhibitor of l-ornithine:2-oxo-acid aminotransferase. Biochemical Journal, 253(2), 481-488. Available at: [Link]
-
Rosenthal, G. A. (1981). Interaction of L-canaline with ornithine aminotransferase of the tobacco hornworm, Manduca sexta (Sphingidae). Insect Biochemistry, 11(5), 555-559. Available at: [Link]
-
Alonso, E., & Rubio, V. (1989). Participation of ornithine aminotransferase in the synthesis and catabolism of ornithine in mice. Studies using gabaculine and arginine deprivation. Biochemical Journal, 259(1), 131-138. Available at: [Link]
-
Jewish Genetic Disease Consortium. (n.d.). Ornithine Aminotransferase Deficiency. Retrieved from [Link]
-
Daune, G., Gerhart, F., & Seiler, N. (1988). 5-Fluoromethylornithine, an irreversible and specific inhibitor of l-ornithine:2-oxo-acid aminotransferase. Biochemical Journal, 253(2), 481-488. Available at: [Link]
-
Silverman, R. B. (2021). Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 64(24), 17751-17764. Available at: [Link]
-
Goodman, B. K., et al. (2013). Two continuous coupled assays for ornithine-δ-aminotransferase. Analytical biochemistry, 435(2), 121-126. Available at: [Link]
-
Bolkenius, F. N., Knödgen, B., & Seiler, N. (1990). DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase. Biochemical pharmacology, 39(9), 1537-1543. Available at: [Link]
-
Sarnoff Center for Jewish Genetics. (2023, November 16). Ornithine Aminotransferase Deficiency. Retrieved from [Link]
-
Wood, J. D., Kurylo, E., & Tsui, D. (1979). Inhibition of aminotransferase enzyme systems by gabaculine. Neuroscience letters, 14(2-3), 327-331. Available at: [Link]
-
Yang, Y., et al. (2019). Ornithine aminotransferase promoted the proliferation and metastasis of non-small cell lung cancer via upregulation of miR-21. Journal of cellular physiology, 234(8), 12828-12838. Available at: [Link]
-
Lee, M. S., et al. (2023). Ornithine aminotransferase supports polyamine synthesis in pancreatic cancer. Nature, 616(7956), 339-347. Available at: [Link]
-
Shah, S. A., et al. (1997). Human ornithine aminotransferase complexed with L-canaline and gabaculine: structural basis for substrate recognition. Structure, 5(8), 1067-1075. Available at: [Link]
-
Silverman, R. B. (2021). Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 64(24), 17751-17764. Available at: [Link]
-
Alonso, E., & Rubio, V. (1989). Participation of ornithine aminotransferase in the synthesis and catabolism of ornithine in mice. Studies using gabaculine and arginine deprivation. Biochemical Journal, 259(1), 131-138. Available at: [Link]
-
Ji, Y., et al. (2015). Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. Biochemistry, 54(37), 5786-5796. Available at: [Link]
-
Martinelli, D., et al. (2020). Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina. International Journal of Molecular Sciences, 21(11), 3981. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ornithine aminotransferase deficiency. Retrieved from [Link]
-
Wang, E. A., & Walsh, C. (1981). Suppression of Hepatocellular Carcinoma by Inhibition of Overexpressed Ornithine Aminotransferase. ACS Medicinal Chemistry Letters, 6(7), 757-762. Available at: [Link]
-
Wang, E. A., & Walsh, C. (2015). Suppression of Hepatocellular Carcinoma by Inhibition of Overexpressed Ornithine Aminotransferase. ACS Medicinal Chemistry Letters, 6(7), 757-762. Available at: [Link]
-
Cancer Discovery. (2023). Pancreatic Cancer Is Dependent on De Novo Ornithine Synthesis from Glutamine. Retrieved from [Link]
-
Yang, Y., et al. (2019). Ornithine aminotransferase promoted the proliferation and metastasis of non-small cell lung cancer via upregulation of miR-21. Journal of Cellular Physiology, 234(8), 12828-12838. Available at: [Link]
-
Kumar, H. R., et al. (2012). A sensitive assay for ornithine amino transferase in rat brain mitochondria by ninhydrin method. Journal of Pharmacy Research, 5(1), 276-279. Available at: [Link]
-
Cloud-Clone Corp. (n.d.). ELISA Kit for Ornithine Aminotransferase (OAT). Retrieved from [Link]
-
Kumar, H. R., et al. (2012). A sensitive assay for ornithine amino transferase in rat brain mitochondria by ninhydrin method. Journal of Pharmacy Research, 5(1), 276-279. Available at: [Link]
-
Martinelli, D., et al. (2020). Molecular and Cellular Studies Reveal Folding Defects of Human Ornithine Aminotransferase Variants Associated With Gyrate Atrophy of the Choroid and Retina. Frontiers in Molecular Biosciences, 7, 141. Available at: [Link]
-
Martinelli, D., et al. (2020). Molecular and Cellular Studies Reveal Folding Defects of Human Ornithine Aminotransferase Variants Associated With Gyrate Atrophy of the Choroid and Retina. Frontiers in Molecular Biosciences, 7, 141. Available at: [Link]
-
Assay Genie. (n.d.). Human ornithine aminotransferase/OAT ELISA Kit (HUFI00934). Retrieved from [Link]
-
PubChem. (n.d.). 2-Amino-4-bromopentanoic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-pent-4-enoic acid. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessanesthesiology.mhmedical.com [accessanesthesiology.mhmedical.com]
- 4. Ornithine aminotransferase supports polyamine synthesis in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ornithine aminotransferase deficiency - Wikipedia [en.wikipedia.org]
- 6. Account Suspended [jewishgeneticdiseases.org]
- 7. jewishgenetics.org [jewishgenetics.org]
- 8. Ornithine aminotransferase promoted the proliferation and metastasis of non-small cell lung cancer via upregulation of miR-21 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suppression of Hepatocellular Carcinoma by Inhibition of Overexpressed Ornithine Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Ornithine aminotransferase promoted the proliferation and metastasis of non-small cell lung cancer via upregulation of miR-21 - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 13. Mode of inhibition of ornithine aminotransferase by L-canaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Interaction of L-canaline with ornithine aminotransferase of the tobacco hornworm, Manduca sexta (Sphingidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Participation of ornithine aminotransferase in the synthesis and catabolism of ornithine in mice. Studies using gabaculine and arginine deprivation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Participation of ornithine aminotransferase in the synthesis and catabolism of ornithine in mice. Studies using gabaculine and arginine deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Human ornithine aminotransferase complexed with L-canaline and gabaculine: structural basis for substrate recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibition of aminotransferase enzyme systems by gabaculine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. 5-Fluoromethylornithine, an irreversible and specific inhibitor of L-ornithine:2-oxo-acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medchemexpress.com [medchemexpress.com]
- 24. portlandpress.com [portlandpress.com]
- 25. portlandpress.com [portlandpress.com]
- 26. DL-canaline and 5-fluoromethylornithine. Comparison of two inactivators of ornithine aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Two continuous coupled assays for ornithine-δ-aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Biochemical Studies on Human Ornithine Aminotransferase Support a Cell-Based Enzyme Replacement Therapy in the Gyrate Atrophy of the Choroid and Retina - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Frontiers | Molecular and Cellular Studies Reveal Folding Defects of Human Ornithine Aminotransferase Variants Associated With Gyrate Atrophy of the Choroid and Retina [frontiersin.org]
- 30. Molecular and Cellular Studies Reveal Folding Defects of Human Ornithine Aminotransferase Variants Associated With Gyrate Atrophy of the Choroid and Retina - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility in Experiments with (R)-2-Amino-4-bromopent-4-enoic Acid: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the reproducibility of experimental results is the bedrock of scientific advancement. Non-proteinogenic amino acids, such as (R)-2-Amino-4-bromopent-4-enoic acid, offer unique structural motifs for the development of novel therapeutics, particularly as enzyme inhibitors. However, the introduction of a reactive vinyl bromide moiety and a defined stereocenter presents specific challenges in synthesis, purification, and handling that can significantly impact experimental outcomes. This guide provides an in-depth technical comparison of methodologies to ensure the consistent and reproducible use of this compound in a research setting.
The Strategic Importance of this compound
This compound is a non-proteinogenic amino acid characterized by a vinyl bromide functional group. This "warhead" is of particular interest in the design of covalent inhibitors for enzymes, especially those with a nucleophilic residue like cysteine in their active site. The vinyl halide can act as a Michael acceptor, forming a stable covalent bond with the enzyme, leading to irreversible inhibition. The defined (R)-stereochemistry at the alpha-carbon is crucial for specific binding to the chiral active site of a target enzyme, enhancing potency and selectivity.
However, the very features that make this molecule a potent tool also introduce complexities. The vinyl bromide group can be susceptible to degradation or side reactions, and achieving high enantiomeric purity is paramount for reproducible biological data. This guide will dissect these challenges and provide robust protocols to mitigate them.
Comparative Analysis of Synthetic Strategies
| Synthetic Strategy | Advantages | Disadvantages | Key Considerations |
| Chiral Auxiliary-Mediated Synthesis | High diastereoselectivity, well-established for various amino acids. | Requires additional steps for auxiliary attachment and removal, potentially lowering overall yield. | Choice of auxiliary is critical; cleavage conditions must not affect the vinyl bromide moiety. |
| Enzymatic Kinetic Resolution | High enantioselectivity, mild reaction conditions. | Maximum theoretical yield is 50% for the desired enantiomer, requires screening for a suitable enzyme. | Racemization of the starting material or product can be a concern. |
| Catalytic Asymmetric Synthesis | High atom economy, potential for high enantioselectivity. | Requires optimization of catalyst, ligand, and reaction conditions; may be sensitive to substrate scope. | Metal catalysts can be expensive and require removal from the final product. |
Proposed Optimized Synthetic Approach:
Based on a comprehensive review of analogous syntheses, a chiral auxiliary-based approach offers the most reliable and adaptable route for a laboratory-scale synthesis of this compound. The following protocol is a proposed pathway, starting from a readily available chiral precursor.
Experimental Protocol: Proposed Synthesis of this compound
This multi-step synthesis involves the protection of a chiral amino acid, conversion to a key aldehyde intermediate, olefination to introduce the vinyl bromide, and final deprotection.
Step 1: Protection of (R)-Garner's Aldehyde Precursor
(R)-Garner's aldehyde is a versatile chiral building block derived from D-serine. Its synthesis is well-established and provides the necessary stereocontrol.
-
Boc Protection: The amino group of D-serine is first protected with a tert-butyloxycarbonyl (Boc) group. A standard procedure involves reacting D-serine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like sodium bicarbonate in a mixed solvent system (e.g., dioxane/water).[1][2]
-
Esterification: The carboxylic acid is then converted to a methyl ester using a reagent like diazomethane or, more safely, by refluxing in methanol with a catalytic amount of thionyl chloride.[3]
-
Cyclization and Reduction: The resulting protected serine methyl ester is then cyclized to form the oxazolidine ring, followed by reduction of the ester to the aldehyde to yield (R)-Garner's aldehyde.
Step 2: Wittig-type Olefination to Introduce the Vinyl Bromide
This is the crucial step for forming the C4-C5 double bond with the bromine atom. A Horner-Wadsworth-Emmons (HWE) reaction is a reliable method for this transformation.
-
Phosphonate Reagent Preparation: Prepare bromomethyl)triphenylphosphonium bromide by reacting triphenylphosphine with dibromomethane.
-
Olefination Reaction:
-
Dissolve the phosphonium salt in anhydrous THF and cool to -78 °C.
-
Add a strong base, such as n-butyllithium, dropwise to generate the ylide.
-
Add a solution of (R)-Garner's aldehyde in anhydrous THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
-
Purify the crude product by flash column chromatography.
-
Step 3: Deprotection
-
Boc Deprotection: The Boc group is removed under mild acidic conditions, for example, with trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Ester Hydrolysis: The methyl ester is hydrolyzed to the carboxylic acid using a base such as lithium hydroxide in a THF/water mixture.
Diagram of the Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Quality Control and Characterization: A Multi-faceted Approach
Ensuring the identity, purity, and stereochemical integrity of this compound is critical for reproducible experiments. A combination of analytical techniques should be employed.
Structural Verification
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This is essential for confirming the overall structure. Key signals to look for include:
-
The vinyl protons, which will appear in the olefinic region (typically 5.5-6.5 ppm). Their coupling constants can help determine the stereochemistry of the double bond if E/Z isomers are possible products of the synthesis.[4]
-
The alpha-proton, which will be a multiplet coupled to the adjacent methylene protons.
-
The methylene protons adjacent to the alpha-carbon.
-
The chemical shifts of protons near the bromine atom will be deshielded (shifted downfield).[5][6][7][8]
-
-
¹³C NMR: This will confirm the number of unique carbon atoms and their chemical environments. The sp² carbons of the vinyl group will have characteristic shifts in the 110-140 ppm range.[4]
-
2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement.
Purity Assessment
High-Performance Liquid Chromatography (HPLC):
-
Reversed-Phase HPLC (RP-HPLC): This is the workhorse for assessing the chemical purity of the final compound. A gradient elution method with a C18 column is typically used. Purity is determined by the area percentage of the main peak.
Enantiomeric Purity Determination
This is arguably the most critical quality control step. Two main HPLC-based approaches can be used:
Comparison of Chiral HPLC Methods:
| Method | Principle | Advantages | Disadvantages |
| Direct Method (Chiral Stationary Phase) | Enantiomers are separated directly on a chiral column (e.g., polysaccharide-based, macrocyclic glycopeptide-based). | Fewer sample preparation steps, reduced risk of racemization during derivatization. | Chiral columns can be expensive and may not be suitable for all compounds. |
| Indirect Method (Chiral Derivatization) | Enantiomers are reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral column. | Can be performed with standard HPLC equipment, a wide range of derivatizing agents are available. | Derivatization reaction must go to completion, risk of racemization, derivatizing agent may interfere with detection. |
Recommended Protocol: Direct Chiral HPLC
-
Column Selection: A macrocyclic glycopeptide-based chiral stationary phase (CSP), such as one based on teicoplanin or vancomycin, is a good starting point as they are known to be effective for the separation of underivatized amino acids.
-
Mobile Phase: A polar organic mobile phase, such as methanol or acetonitrile with a small amount of acidic and/or basic modifier (e.g., trifluoroacetic acid and triethylamine), is often effective.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used for amino acids.
-
Validation: The method should be validated by running a racemic standard to confirm the separation of the two enantiomers.
Diagram of the Quality Control Workflow:
Caption: A comprehensive workflow for the quality control of synthesized this compound.
Stability, Storage, and Handling
The presence of the vinyl bromide moiety makes this compound potentially susceptible to degradation.
-
Light and Air Sensitivity: Vinyl halides can be sensitive to light and air, potentially leading to polymerization or degradation. The compound should be stored in an amber vial under an inert atmosphere (e.g., argon or nitrogen).
-
Temperature: To minimize degradation, store the compound at low temperatures, preferably at -20°C or below.
-
pH Stability: Bromoalkenes can be unstable under strongly acidic or basic conditions.[9] Solutions should be prepared fresh and used promptly. If buffering is required, a neutral pH range is recommended.
-
Handling: Due to the potential for vinyl halides to be alkylating agents, appropriate personal protective equipment (gloves, lab coat, safety glasses) should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Alternative Compounds and Future Directions
While this compound is a promising tool, it is important to be aware of alternative strategies in inhibitor design.
-
Other Vinyl Halides: The corresponding chloro- or fluoro-vinyl analogs could offer different reactivity profiles and metabolic stabilities.
-
Alternative Warheads: Other Michael acceptors, such as vinyl sulfones or acrylamides, can also be used to target cysteine residues.[10]
-
Reversible Covalent Inhibitors: For some applications, a reversible covalent inhibitor may be desirable. Warheads such as aldehydes or nitriles can form reversible covalent bonds with nucleophilic residues.[11]
-
Green Alternatives: For synthetic purposes, vinyl esters and vinyl sulfonates are being explored as greener alternatives to vinyl bromide in cross-coupling reactions, which could be relevant for the synthesis of more complex derivatives.[12][13][14][15]
Conclusion
Ensuring the reproducibility of experiments involving this compound requires a meticulous and multi-faceted approach. By carefully selecting and optimizing a synthetic route, implementing a rigorous quality control workflow encompassing structural and stereochemical verification, and adhering to strict storage and handling protocols, researchers can have confidence in the integrity of their starting material. This foundation of reproducibility is essential for generating reliable and impactful scientific data, ultimately accelerating the pace of drug discovery and development.
References
- BenchChem. (2025). An In-Depth Technical Guide to the Core Characteristics of Non-Proteinogenic Amino Acids. BenchChem.
- BenchChem. (2025).
- Tobrman, T. (2023). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Chemistry, 5(4), 2288-2321.
- BenchChem. (2025). Stability of 2-Bromo-1,1-dimethoxyethane under acidic vs. basic conditions. BenchChem.
- Angewandte Chemie International Edition. (2023). Vinyl Halide‐Modified Unsaturated Cyclitols are Mechanism‐Based Glycosidase Inhibitors.
- PubMed. (n.d.). Peptidomimetics containing a vinyl ketone warhead as falcipain-2 inhibitors.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Ba, Q., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals, 15(11), 1399.
- PubMed. (2023). Vinyl Halide-Modified Unsaturated Cyclitols are Mechanism-Based Glycosidase Inhibitors.
- PubMed. (2021). Warhead Reactivity Limits the Speed of Inhibition of the Cysteine Protease Rhodesain.
- Michigan State University Department of Chemistry. (n.d.). Proton NMR Table.
- Sigma-Aldrich. (n.d.). Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- University of Nebraska - Lincoln Digital Commons. (n.d.).
- ACS Publications. (n.d.).
- CUTM Courseware. (n.d.).
- BenchChem. (2025). An In-depth Technical Guide to Boc Protection in Peptide Chemistry.
- PubMed. (1974).
- NIH. (n.d.). Synthesis of Higher α-Chlorovinyl and α-Bromovinyl Amino Acids: The Amino Protecting Group Determines the Reaction Course.
- Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
- University of Colorado Boulder Department of Chemistry. (n.d.). Chemical Shifts: Proton.
- YouTube. (2021, June 13).
- Indian River State College. (n.d.).
- eCampusOntario Pressbooks. (n.d.). Separation and Detection of Amino Acids – BIOC2580*.
- Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes.
- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES.
- ACS Publications. (n.d.). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine.
- Springer Nature. (n.d.). Synthesis of α-Vinyl Amino Acids.
- Researcher.Life. (1993).
- MDPI. (2023).
- Google Patents. (n.d.).
- Wikipedia. (n.d.). Chiral resolution.
- Fiveable. (n.d.). Stability of Alkenes | Organic Chemistry Class Notes.
- ResearchGate. (2016, January 29).
- PubMed. (2017). Stability of bound species during alkene reactions on solid acids.
- Google Patents. (n.d.).
- Chemistry LibreTexts. (2024, April 3). 7.7: Stability of Alkenes.
- MDPI. (2024, August 22).
- OpenStax. (n.d.). 7.6 Stability of Alkenes – Organic Chemistry: A Tenth Edition.
- MDPI. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
- NIH. (2017, June 26).
- SciSpace. (2022, May 11). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality.
- MDPI. (2023, October 20).
- ResearchGate. (2023, October).
- Macmillan Group, Princeton University. (2013, July 19). Enantioselective Direct α‑Amination of Aldehydes via a Photoredox Mechanism.
- PubMed. (2021). Natural and Synthetic Halogenated Amino Acids-Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
- YouTube. (2021, December 24). Aryl & Vinyl Halides: Inert Towards SN1/SN2.
- Monash University. (2016, January 15).
- Advanced Materials Technology. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation using the HALO® Penta-hydroxy based Column and Single Quadrupole Mass Detection.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Proton NMR Table [www2.chemistry.msu.edu]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. Chemical Shifts: Proton [orgchemboulder.com]
- 8. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Warhead Reactivity Limits the Speed of Inhibition of the Cysteine Protease Rhodesain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes v… [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Researcher's Guide to Validating the Mechanism of Action of (R)-2-Amino-4-bromopent-4-enoic acid: A Comparative Approach
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to elucidate and validate the mechanism of action of the novel compound, (R)-2-Amino-4-bromopent-4-enoic acid. By integrating established biochemical and cellular methodologies, this document outlines a systematic approach to characterize its inhibitory activity, identify its primary molecular target, and compare its performance against established inhibitors.
The structural characteristics of this compound, particularly the presence of a vinyl bromide moiety, suggest its potential as a mechanism-based enzyme inactivator, also known as a "suicide inhibitor".[1][2] These inhibitors are typically unreactive molecules that are converted into highly reactive species by the target enzyme's catalytic mechanism, leading to the formation of a covalent bond and irreversible inactivation.[1][2][3] This guide will focus on validating this hypothesis by investigating two primary potential targets: γ-aminobutyric acid aminotransferase (GABA-AT) and ornithine aminotransferase (OAT).
Proposed Primary Targets and Rationale
Based on structural similarities to known inhibitors, we hypothesize that this compound is a potent inhibitor of aminotransferases. The two primary candidates for its molecular target are:
-
γ-Aminobutyric Acid Aminotransferase (GABA-AT): This enzyme is responsible for the degradation of the inhibitory neurotransmitter GABA.[4][5] Inhibition of GABA-AT leads to increased GABA levels in the brain, a therapeutic strategy for epilepsy and other neurological disorders.[4][6] Several known GABA-AT inhibitors, such as Vigabatrin (γ-vinyl-GABA), share structural motifs with the compound .[5][7]
-
Ornithine Aminotransferase (OAT): OAT is a mitochondrial enzyme involved in glutamate metabolism and has been identified as a potential therapeutic target in hepatocellular carcinoma (HCC).[8][9][10] The inhibition of OAT can disrupt cancer cell proliferation.[9][10]
This guide will present a dual-pronged investigational approach to assess the inhibitory activity of this compound against both GABA-AT and OAT.
Comparative Compounds
To provide a robust evaluation of the compound's performance, we will utilize the following well-characterized inhibitors as positive controls and benchmarks:
| Compound | Primary Target | Mechanism of Action |
| Vigabatrin | GABA-AT | Mechanism-based irreversible inhibitor[5][7] |
| Gabaculine | OAT and GABA-AT | Mechanism-based irreversible inhibitor[11][12] |
| (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid | OAT | Selective and potent inactivator of human OAT[10] |
Experimental Workflow for Mechanism of Action Validation
The following experimental workflow is designed to systematically validate the proposed mechanism of action.
Caption: Experimental workflow for validating the mechanism of action.
Detailed Experimental Protocols
Phase 1: Initial Screening and Kinetic Analysis
Objective: To determine if this compound inhibits GABA-AT and/or OAT and to characterize the nature of this inhibition.
4.1.1. Enzyme Inhibition Assays and IC50 Determination
-
Principle: The activity of recombinant human GABA-AT and OAT will be measured in the presence of varying concentrations of the test compound. The concentration that inhibits 50% of the enzyme activity (IC50) will be determined.
-
Protocol:
-
Obtain or express and purify recombinant human GABA-AT and OAT.
-
Prepare a series of dilutions of this compound, Vigabatrin, and Gabaculine.
-
For the GABA-AT assay, incubate the enzyme with the inhibitor and the substrates GABA and α-ketoglutarate. Monitor the production of glutamate or succinic semialdehyde using a coupled enzyme assay or HPLC.
-
For the OAT assay, incubate the enzyme with the inhibitor and the substrates ornithine and α-ketoglutarate. Monitor the formation of glutamate-5-semialdehyde.[8]
-
Measure the reaction rates at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
4.1.2. Reversibility Studies (Dialysis)
-
Principle: To distinguish between reversible and irreversible inhibition, the enzyme-inhibitor complex will be subjected to dialysis to remove any unbound inhibitor. Recovery of enzyme activity indicates reversible inhibition, while a lack of recovery suggests irreversible inhibition.[13]
-
Protocol:
-
Incubate GABA-AT and OAT with a concentration of this compound equivalent to 10x its IC50 for a predetermined time.
-
As a control, incubate the enzymes with the vehicle.
-
After incubation, subject both the inhibited and control enzyme samples to extensive dialysis against a suitable buffer at 4°C.
-
Measure the enzymatic activity of both samples at regular intervals during dialysis.
-
Compare the activity of the inhibitor-treated enzyme to the control.
-
4.1.3. Kinetic Analysis (Lineweaver-Burk Plots)
-
Principle: By measuring the initial reaction rates at varying substrate concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot can be generated to help determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Protocol:
-
Perform the enzyme assays as described in 4.1.1. with a fixed concentration of this compound (e.g., its IC50 value).
-
Vary the concentration of one substrate while keeping the other constant.
-
Measure the initial reaction velocities.
-
Plot 1/velocity versus 1/[substrate] to generate the Lineweaver-Burk plot.
-
Analyze the changes in Vmax and Km to infer the type of inhibition.
-
Phase 2: Confirmation of Mechanism-Based Inactivation
Objective: To confirm if the inhibition is consistent with a mechanism-based inactivation pathway.
4.2.1. Time-Dependent Inhibition Assays
-
Principle: Mechanism-based inhibitors exhibit time-dependent inhibition, where the degree of inhibition increases with the duration of pre-incubation of the enzyme and inhibitor.[6][13]
-
Protocol:
-
Pre-incubate the target enzyme with various concentrations of this compound for different time intervals (e.g., 0, 5, 10, 20, 30 minutes).
-
Initiate the enzymatic reaction by adding the substrates.
-
Measure the initial reaction rates.
-
Plot the natural logarithm of the remaining enzyme activity versus the pre-incubation time for each inhibitor concentration. The slopes of these lines will give the observed rate of inactivation (k_obs).
-
4.2.2. Determination of k_inact and K_I
-
Principle: The kinetic parameters of mechanism-based inactivation, the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I), can be determined from the time-dependent inhibition data.
-
Protocol:
-
Plot the k_obs values obtained from the time-dependent inhibition assay against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation: k_obs = (k_inact * [I]) / (K_I + [I]).
-
Determine k_inact and K_I from the hyperbolic fit.
-
4.2.3. Mass Spectrometry Analysis
-
Principle: To obtain direct evidence of covalent modification, the mass of the enzyme will be measured before and after incubation with the inhibitor using mass spectrometry. An increase in mass corresponding to the molecular weight of the inhibitor would confirm covalent adduct formation.[10]
-
Protocol:
-
Incubate the target enzyme with a molar excess of this compound.
-
Remove excess, unbound inhibitor by dialysis or size-exclusion chromatography.
-
Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS).
-
Compare the mass spectrum of the treated enzyme with that of the untreated enzyme.
-
To identify the site of modification, the protein can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS.
-
Phase 3: Cellular Activity and Selectivity
Objective: To assess the activity of this compound in a cellular context and to determine its selectivity for the target enzyme.
4.3.1. Cell-Based Assays
-
If GABA-AT is the target:
-
Cell Lines: Primary neuronal cultures or a neuroblastoma cell line (e.g., SH-SY5Y).
-
Protocol:
-
Treat the cells with varying concentrations of this compound and Vigabatrin.
-
After incubation, lyse the cells and measure the intracellular GABA levels using HPLC or an ELISA-based method.
-
A significant increase in GABA levels would indicate target engagement in a cellular environment.
-
-
-
If OAT is the target:
-
Cell Lines: Hepatocellular carcinoma cell lines with known OAT overexpression (e.g., HepG2).
-
Protocol:
-
Treat the HCC cells with varying concentrations of this compound and a selective OAT inhibitor.
-
Assess cell proliferation using assays such as MTT or BrdU incorporation.
-
A dose-dependent decrease in cell proliferation would suggest that OAT inhibition by the compound has a functional anti-cancer effect.[9]
-
-
4.3.2. Selectivity Profiling
-
Principle: To assess the selectivity of the compound, its inhibitory activity should be tested against a panel of related enzymes.
-
Protocol:
-
Perform enzyme inhibition assays (as in 4.1.1) with a panel of other human aminotransferases (e.g., alanine aminotransferase, aspartate aminotransferase).
-
Determine the IC50 values for each enzyme.
-
A significantly higher IC50 for off-target enzymes compared to the primary target indicates good selectivity.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Comparative IC50 Values
| Compound | GABA-AT IC50 (µM) | OAT IC50 (µM) |
|---|---|---|
| This compound | TBD | TBD |
| Vigabatrin | TBD | TBD |
| Gabaculine | TBD | TBD |
| Selective OAT Inhibitor | N/A | TBD |
Table 2: Kinetic Parameters for Mechanism-Based Inactivation
| Compound | Target Enzyme | k_inact (min⁻¹) | K_I (µM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Vigabatrin | GABA-AT | TBD | TBD |
| Gabaculine | OAT | TBD | TBD |
Proposed Mechanism of Inactivation
The vinyl bromide moiety in this compound is a key functional group that can participate in a Michael addition reaction following its activation by the enzyme.
Caption: Proposed mechanism of enzyme inactivation.
Conclusion
This guide provides a rigorous and systematic framework for the validation of the mechanism of action of this compound. By following these experimental protocols, researchers can generate robust and reproducible data to characterize its inhibitory profile, confirm its molecular target, and establish its potential as a novel therapeutic agent. The comparative approach outlined here will provide valuable context for its performance relative to existing inhibitors in the field.
References
-
Ornithine Aminotransferase, an Important Glutamate-Metabolizing Enzyme at the Crossroads of Multiple Metabolic Pathways. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
The Potential Use of Mechanism-Based Enzyme Inactivators in Medicine. (n.d.). Retrieved January 14, 2026, from [Link]
-
What are GABA transaminase inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved January 14, 2026, from [Link]
-
GABA transaminase inhibitor - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
-
Enzyme-activated irreversible inhibitors of L-ornithine:2-oxoacid aminotransferase. Demonstration of mechanistic features of the inhibition of ornithine aminotransferase by 4-aminohex-5-ynoic acid and gabaculine and correlation with in vivo activity. (1981, September 25). PubMed. Retrieved January 14, 2026, from [Link]
-
Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. (2014, October 15). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Mechanism-based enzyme inactivators. (1984, June). PubMed. Retrieved January 14, 2026, from [Link]
-
Mechanism-based inhibitors Definition. (n.d.). Fiveable. Retrieved January 14, 2026, from [Link]
-
Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. (2023, November 30). PubMed. Retrieved January 14, 2026, from [Link]
-
Inactivators of Ornithine Aminotransferase for the Treatment of Hepatocellular Carcinoma. (2021, December 9). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. (2021, March 26). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid. (2018, August 1). PubMed Central. Retrieved January 14, 2026, from [Link]
-
Effects of inhibition of ornithine aminotransferase or of general aminotransferases on urea and citrulline synthesis and on the levels of acetylglutamate in isolated rat hepatocytes. (1988, February). PubMed. Retrieved January 14, 2026, from [Link]
-
Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Computational Insights. (2021, April 19). ACS Publications. Retrieved January 14, 2026, from [Link]
-
SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. (n.d.). Retrieved January 14, 2026, from [Link]
-
(PDF) Utility of 4-(4-Bromophenyl)-4-oxo-but-2-enoic acid in synthesis of some important heterocyclic compounds. (2012, January 1). ResearchGate. Retrieved January 14, 2026, from [Link]
-
4-Bromopent-2-enoic acid | C5H7BrO2 | CID 13152959. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2022, June 29). MDPI. Retrieved January 14, 2026, from [Link]
- CN102603622B - Synthetic method of 2-amino-4-bromopyridine. (n.d.). Google Patents.
-
2-Amino-4-bromopentanoic acid | C5H10BrNO2 | CID 87729588. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
L-2-Amino-4-methoxy-cis-but-3-enoic Acid, a Potent Inhibitor of the Enzymatic Synthesis of S-adenosylmethionine. (1982, May 31). PubMed. Retrieved January 14, 2026, from [Link]
-
4-Bromo-pent-4-enoic acid | C5H7BrO2 | CID 13113432. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
2-Oxopent-4-enoic acid - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. fiveable.me [fiveable.me]
- 3. Mechanism-based enzyme inactivators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 5. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanism of Inactivation of Ornithine Aminotransferase by (1S,3S)-3-Amino-4-(hexafluoropropan-2-ylidenyl)cyclopentane-1-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme-activated irreversible inhibitors of L-ornithine:2-oxoacid aminotransferase. Demonstration of mechanistic features of the inhibition of ornithine aminotransferase by 4-aminohex-5-ynoic acid and gabaculine and correlation with in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of inhibition of ornithine aminotransferase or of general aminotransferases on urea and citrulline synthesis and on the levels of acetylglutamate in isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Safety Operating Guide
A Guide to the Proper Disposal of (R)-2-Amino-4-bromopent-4-enoic Acid for Laboratory Professionals
This document provides essential, immediate safety and logistical information for the proper handling and disposal of (R)-2-Amino-4-bromopent-4-enoic acid (CAS No. 264903-49-3). As a specialized α-amino acid containing a vinyl bromide moiety, this compound requires meticulous adherence to hazardous waste protocols to ensure the safety of laboratory personnel and maintain environmental compliance. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on scientific integrity and field-proven best practices.
Immediate Safety Profile & Hazard Assessment
Before any handling or disposal, it is imperative to understand the hazard profile of this compound. The primary risks associated with this compound are irritation and harm upon contact or ingestion.[1] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of its potential dangers.
Table 1: GHS Hazard Profile for this compound [1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | Warning | H302: Harmful if swallowed | |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |
| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation |
Expert Insight: The presence of the vinyl bromide group makes this compound a halogenated organic molecule. This is the single most critical piece of information for determining its waste stream. Halogenated wastes are typically incinerated at high temperatures to prevent the formation of toxic dioxins and furans.[2] Therefore, it must never be mixed with non-halogenated organic waste.
The Core Disposal Principle: Segregation
The foundation of safe chemical disposal in a laboratory setting is the strict segregation of waste.[3][4] For this compound, the decision-making process is straightforward, as illustrated below. The primary determinant is the presence of a halogen (in this case, bromine).
Caption: Waste segregation logic for the target compound.
Step-by-Step Disposal Protocol
This protocol ensures compliance with regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[3][5][6]
Step 1: Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).[7]
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.[7]
-
Body Protection: A standard laboratory coat.[7]
-
Work Area: All waste handling and consolidation should occur within a certified chemical fume hood to mitigate inhalation risks.[7][8]
Step 2: Select a Compatible Waste Container
-
Material: Use a high-density polyethylene (HDPE) or other chemically resistant plastic container. Avoid metal cans, as halogenated solvents can degrade to form acids that corrode metal.[9][10]
-
Condition: The container must be in good condition, free of cracks, and have a secure, leak-proof screw cap.[11]
-
Headroom: Do not fill the container to more than 90% capacity to allow for expansion of contents.[10][11]
Step 3: Waste Collection and Labeling
-
Initial Labeling: Affix a "Hazardous Waste" tag to the container before adding any waste.[12][13]
-
Chemical Identification: Clearly write the full chemical name, "this compound," on the label. Do not use abbreviations or chemical formulas.[13] If it is part of a mixture, list all components and their approximate percentages.[11]
-
Hazard Indication: Check the appropriate hazard boxes on the label (e.g., "Toxic," "Irritant").[5]
-
Transfer: Carefully transfer the waste into the container.
-
Solid Waste: Use a funnel or scoop to transfer solid this compound.
-
Contaminated Items: Any disposable items heavily contaminated with the compound, such as weighing paper, gloves, or absorbent pads from a spill cleanup, should also be placed in this container.[14]
-
-
Secure Closure: Keep the container securely closed at all times, except when actively adding waste.[13][15]
Caption: Complete laboratory waste disposal workflow.
Step 4: Storage in a Satellite Accumulation Area (SAA)
The designated SAA is a critical component of EPA compliance.[5][11]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[6]
-
Segregation: Store the halogenated waste container away from incompatible materials, particularly strong acids, bases, and oxidizing agents.[9][11]
-
Secondary Containment: Place the container in a secondary containment bin or tray to contain potential leaks.[7]
Step 5: Arranging for Final Disposal
Once the waste container is nearly full (90% capacity) or has been in the SAA for a specified time (typically up to one year, but institutional policies may vary), contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup.[11][15] EHS professionals will then manage the process of moving the waste to a central accumulation area before it is transported off-site by a licensed hazardous waste contractor for final disposal, which for halogenated compounds is typically high-temperature incineration.[2][5]
Spill and Decontamination Procedures
Accidents can happen, and a clear plan is essential.
-
Minor Spills (Solid): If a small amount of solid material is spilled within a fume hood, gently sweep it up using a dustpan and brush, avoiding the creation of dust.[16] Place the collected material and any contaminated cleaning supplies into the designated halogenated waste container.[13]
-
Minor Spills (Solution): For small liquid spills, absorb the material with an inert absorbent like vermiculite or sand.[7][12] Collect the absorbent material and dispose of it as hazardous halogenated waste.
-
Major Spills: In the event of a large spill, evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team immediately.[12][13]
-
Glassware Decontamination: Glassware that has come into contact with this compound should be rinsed with a suitable organic solvent (e.g., acetone). The initial rinsate must be collected and disposed of as halogenated hazardous waste. After this initial decontamination rinse, the glassware can typically be washed normally.
Waste Minimization Strategies
In accordance with federal and state regulations, laboratories should actively seek to minimize the generation of hazardous waste.[15]
-
Source Reduction: Order only the quantity of chemical required for your experiments.[15]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to decrease the volume of waste produced.[3][15]
-
Avoid Contamination: Do not mix hazardous waste with non-hazardous waste. For example, use separate containers for paper towels used for drying hands versus those used to clean up a chemical spill.
By adhering to these scientifically-grounded procedures, you contribute to a culture of safety, protect the environment, and ensure your laboratory remains in full regulatory compliance.
References
-
OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. [Link]
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). American Society for Clinical Laboratory Science. [Link]
-
Hazardous Waste Segregation. (n.d.). Bucknell University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. [Link]
-
Regulation of Laboratory Waste. (n.d.). American Chemical Society. [Link]
-
Halogenated Waste. (n.d.). Environmental Health and Safety, University of Washington. [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. [Link]
-
Halogenated Solvents. (n.d.). Washington State University Environmental Health & Safety. [Link]
-
Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety. [Link]
-
Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, University of Illinois. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]
-
Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Pros. [Link]
-
The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). Minnesota State University Moorhead. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. bucknell.edu [bucknell.edu]
- 3. usbioclean.com [usbioclean.com]
- 4. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 5. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 6. epa.gov [epa.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. md.rcm.upr.edu [md.rcm.upr.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. 7.19.2 Deactivation Procedures [ehs.cornell.edu]
- 15. ehrs.upenn.edu [ehrs.upenn.edu]
- 16. sigmaaldrich.com [sigmaaldrich.com]
A Researcher's Guide to the Safe Handling of (R)-2-Amino-4-bromopent-4-enoic acid
As a novel and specialized chemical, (R)-2-Amino-4-bromopent-4-enoic acid presents a unique combination of chemical properties that demand rigorous safety protocols. This guide provides an in-depth, procedural framework for its safe handling, storage, and disposal, ensuring the well-being of laboratory personnel and the integrity of research. The operational plans outlined herein are grounded in the known hazards of its constituent functional groups, including the vinyl bromide and amino acid moieties.
Hazard Assessment: A Synthesis of Structural Analogs
Immediate Safety Concerns:
-
Carcinogenicity: The presence of the vinyl bromide structure suggests potential carcinogenic properties.[1][2][3][4]
-
Irritation: As an acid, the compound may cause skin and eye irritation upon contact.[5][7]
-
Inhalation Hazard: While the compound is a solid, aerosolized dust or fumes generated during handling could be harmful if inhaled.[8]
-
Reactivity: The vinyl bromide group may be sensitive to heat and light, potentially leading to polymerization.[2] It may also react violently with strong oxidizing agents.[2][9]
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial for minimizing exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles.[6][10] | Chemical-resistant gloves (e.g., nitrile).[10][11] | Laboratory coat.[10] | Use in a chemical fume hood. A respirator may be necessary if dust is generated.[10][11] |
| Dissolving and Solution Handling | Chemical splash goggles.[6][10] | Chemical-resistant gloves (e.g., nitrile).[10][11] | Laboratory coat. An impervious apron is recommended for larger quantities.[6] | All manipulations should be performed in a certified chemical fume hood.[6][11][12] |
| Reaction Quenching and Workup | Chemical splash goggles and a face shield.[6] | Chemical-resistant gloves (e.g., nitrile).[10][11] | Laboratory coat and an impervious apron.[6] | All manipulations must be performed in a certified chemical fume hood.[6][11][12] |
| Waste Disposal | Chemical splash goggles.[6][10] | Chemical-resistant gloves (e.g., nitrile).[10][11] | Laboratory coat.[10] | Work in a well-ventilated area, preferably a fume hood.[11] |
Operational Plan: A Step-by-Step Procedural Guide
This section details the essential procedures for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources to prevent potential polymerization.[2][8]
-
Keep the container tightly closed.[8]
-
Store separately from strong oxidizing agents, acids, and bases.[11][13]
2. Handling and Use:
-
All work with this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6][11][12]
-
Use non-sparking tools for handling the solid material.[14]
-
When preparing solutions, always add the acid to the solvent slowly.[6][15]
-
Ensure an eyewash station and safety shower are readily accessible.[12]
3. Spill Management:
-
Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for hazardous waste disposal.[8][13] Absorb any liquid spills with an inert material like vermiculite or sand and place in a sealed container for disposal.[11]
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[11]
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal is a critical final step in the safe handling of this compound.
1. Waste Segregation and Collection:
-
Due to the presence of bromine, this compound must be disposed of as hazardous halogenated organic waste.[11]
-
Collect all waste containing this compound in a clearly labeled, non-reactive, and sealable container.[11]
-
The label must include "Hazardous Waste" and the full chemical name.[11]
-
Do not mix with non-halogenated, acidic, or basic waste streams.[11]
2. Storage of Chemical Waste:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]
-
The waste container should be placed in secondary containment to prevent spills.[11]
3. Arranging for Disposal:
-
Coordinate with your institution's EHS department or a licensed hazardous waste disposal company for the final disposal of the waste.[11]
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and procedural flow for safely working with this compound.
Caption: Workflow for handling this compound.
References
-
Vinyl Bromide. OSHA. [Link]
-
Current Intelligence Bulletin 28 – Vinyl Halides Carcinogenicity. CDC Stacks. [Link]
-
ICSC 0597 - VINYL BROMIDE. Inchem.org. [Link]
-
Safety Data Sheet - Fmoc-2-amino-2-(4'-pentenyl)dec-9-enoic acid. AAPPTec. [Link]
-
Vinyl bromide. EPA. [Link]
-
Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. University of Tennessee. [Link]
-
Engineering Controls Database - Museums (Acids and Alkalis). CDC. [Link]
-
What are the safety precautions when handling acids? - Blog. Acids Supplier. [Link]
-
SOP - ACID HANDLING. University of Wyoming. [Link]
-
Safe Handling Guide: Hydrochloric Acid. CORECHEM Inc. [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. epa.gov [epa.gov]
- 5. cochise.edu [cochise.edu]
- 6. Engineering Controls Database - Museums (Acids and Alkalis) [cdc.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. ICSC 0597 - VINYL BROMIDE [inchem.org]
- 10. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. earth.utah.edu [earth.utah.edu]
- 13. peptide.com [peptide.com]
- 14. echemi.com [echemi.com]
- 15. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
